molecular formula C7H3F4I B3030934 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene CAS No. 110192-48-8

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Numéro de catalogue: B3030934
Numéro CAS: 110192-48-8
Poids moléculaire: 290.00
Clé InChI: MYEWQVPSCXXERV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F4I and its molecular weight is 290.00. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-fluoro-2-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWQVPSCXXERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673780
Record name 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110192-48-8
Record name 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, imparts a distinct combination of steric and electronic properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The presence of both fluorine and iodine atoms provides versatile handles for further chemical modifications, particularly in cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.[3] This guide provides an in-depth overview of the physical properties, safety and handling, synthetic considerations, and potential applications of this compound.

Physicochemical Properties

Detailed experimental data for this compound (CAS No. 110192-48-8) is not extensively reported in the literature. However, key identifiers and some physical properties have been documented by various chemical suppliers. For a more comprehensive understanding, a comparison with the closely related and better-characterized isomer, 1-iodo-4-(trifluoromethyl)benzene (CAS No. 455-13-0), is provided. It is crucial to note that the properties of isomers can differ, and the data for the related compound should be considered as an estimation.

Table 1: Physicochemical Properties of this compound and a Related Isomer.

PropertyThis compound1-iodo-4-(trifluoromethyl)benzene (Isomer for Comparison)
CAS Number 110192-48-8[4][5][6]455-13-0[3][7][8]
Molecular Formula C₇H₃F₄I[6][9]C₇H₄F₃I[8]
Molecular Weight 290.00 g/mol [5][6][10]272.01 g/mol [8]
Appearance LiquidLight brown liquid[3]
Boiling Point No data available~185-186 °C at 745 mmHg[3]
Melting Point No data available-8.33 °C[3]
Density No data available~1.851 g/mL at 25 °C[3]
Purity Typically ≥95%Typically >98.0%[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

Storage and Handling Protocol

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Caption: Recommended storage and handling workflow for this compound.

Synthetic Considerations

A plausible synthetic route to this compound involves the direct iodination of 1-fluoro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution would likely be directed to the position ortho to the activating fluorine group and meta to the deactivating trifluoromethyl group.

A general procedure for such a transformation is outlined below. Please note, this is a generalized protocol and may require optimization for this specific substrate.

Experimental Protocol: Electrophilic Iodination
  • Reaction Setup: To a solution of 1-fluoro-4-(trifluoromethyl)benzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

  • Extraction: The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired this compound.

synthesis_workflow start 1-Fluoro-4- (trifluoromethyl)benzene reaction Electrophilic Aromatic Substitution start->reaction reagents Iodinating Agent (e.g., I₂, HIO₃, H₂SO₄) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product 1-Fluoro-2-iodo-4- (trifluoromethyl)benzene purification->product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are highly valuable in the design of new therapeutic agents.

  • Trifluoromethyl Group: The -CF₃ group is a lipophilic electron-withdrawing group that can significantly enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.[2] It can also improve a compound's binding affinity to its biological target through favorable electrostatic and hydrophobic interactions.[1]

  • Fluorine Atom: The introduction of a fluorine atom can modulate the pKa of nearby functional groups, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11] It can also form favorable interactions with biological targets and improve metabolic stability.

  • Iodine Atom: The iodine substituent serves as a versatile synthetic handle for introducing further molecular complexity. It is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This is particularly useful in the late-stage functionalization of drug candidates.

The combination of these three functional groups makes this compound a highly attractive building block for the synthesis of novel pharmaceuticals and agrochemicals.[3][12]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a comprehensive dataset of its physical properties is not yet publicly available, its structural features and the known reactivity of its functional groups suggest its utility as a versatile building block. Adherence to strict safety and handling protocols is essential when working with this compound. Further research into its properties and applications is warranted to fully explore its potential.

References

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. We will delve into its unique structural attributes, physicochemical properties, and established synthesis protocols. The core of this guide focuses on the compound's reactivity, particularly in transition metal-catalyzed cross-coupling reactions, and its strategic application in the development of novel pharmaceuticals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Aryl Halides

The incorporation of fluorine and trifluoromethyl (-CF3) groups into aromatic frameworks is a cornerstone of modern drug design.[1][2][3] Fluorine, the most electronegative element, imparts unique properties such as enhanced metabolic stability, increased binding affinity, and modulated bioavailability.[1][2] The trifluoromethyl group, a strong electron-withdrawing moiety, further influences the electronic characteristics and lipophilicity of a molecule.[1][3]

This compound combines these desirable features with a highly versatile iodine substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes excellent substrates for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This trifecta of functional groups—fluoro, iodo, and trifluoromethyl—positions this compound as a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.[1][4]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is critical for its effective use. The physical and spectroscopic data for this compound are summarized below.

PropertyValueSource
CAS Number 110192-48-8[1]
Molecular Formula C₇H₃F₄I[5]
Molecular Weight 290.00 g/mol [1][5]
Appearance Not explicitly stated, but related compounds are light brown liquids.[6]
Boiling Point Not explicitly stated for this isomer. A related isomer, 1-chloro-2-iodo-4-(trifluoromethyl)benzene, has a boiling point of 58-60 °C at 0.7 hPa.[7]
Density Not explicitly stated. The related compound 1-iodo-4-(trifluoromethyl)benzene has a density of approximately 1.851 g/mL.[6]
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by both the fluorine and iodine atoms. The electron-withdrawing nature of the trifluoromethyl group will deshield the aromatic protons.

  • ¹⁹F NMR: The fluorine NMR will be critical for characterization. It should display a singlet for the trifluoromethyl group and another signal for the fluorine atom attached to the ring, with coupling to adjacent protons. For example, the ¹⁹F NMR of 4-(Trifluoromethyl)benzyl methanesulfonate shows a singlet at -62.8 ppm for the CF₃ group.[9]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the ipso-carbons attached to iodine, fluorine, and the trifluoromethyl group, in addition to the other aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 290, along with fragmentation patterns corresponding to the loss of iodine, fluorine, or trifluoromethyl groups.

Synthesis and Purification

A plausible and efficient laboratory-scale synthesis of this compound involves the direct iodination of a readily available precursor, 4-fluorobenzotrifluoride.

Rationale for Synthetic Route

The choice of 4-fluorobenzotrifluoride as the starting material is strategic. The trifluoromethyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). Conversely, the fluorine atom is a deactivating group but an ortho, para-director.[1] In this case, the directing effects of the two substituents are synergistic, favoring iodination at the position ortho to the fluorine and meta to the trifluoromethyl group.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative method for the direct iodination of activated or moderately deactivated aromatic rings.

Materials:

  • 4-Fluorobenzotrifluoride

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzotrifluoride in glacial acetic acid.

  • Add iodine (I₂) and the oxidizing agent (e.g., periodic acid) to the solution.

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield this compound.

Workflow Visualization

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, making it a valuable building block for introducing the 4-fluoro-3-(trifluoromethyl)phenyl moiety into target molecules.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to low-valent palladium complexes, initiating the catalytic cycle for several key C-C and C-heteroatom bond-forming reactions.[1][11]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This is one of the most widely used methods for constructing biaryl structures.[1][4]

  • Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C triple bond.[1][4]

  • Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted alkenes.[1]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a suitable base.[1]

Rationale for Use in Drug Development

The 4-fluoro-3-(trifluoromethyl)phenyl scaffold is frequently encountered in pharmacologically active compounds.[12] The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, while the fluorine atom can improve binding affinity through favorable electrostatic interactions.[2][3] This building block allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Representative Reaction Workflow: Suzuki-Miyaura Coupling

SuzukiCoupling cluster_catalysis Pd(0) Catalytic Cycle ArylIodide This compound (Ar-I) OxAdd Oxidative Addition ArylIodide->OxAdd BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ OxAdd->Pd_complex Ar-I Pd_complex->Transmetal Ar'-B(OH)₂ Base Pd_complex2 Ar-Pd(II)(Ar')L₂ Transmetal->Pd_complex2 ReductElim Reductive Elimination Pd_complex2->ReductElim ReductElim->Pd0 Ar-Ar' Product {Biaryl Product | (Ar-Ar')} ReductElim->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction mechanism.

Safety and Handling

This compound and related compounds are classified as hazardous chemicals.[13][14][15][16][17][18] Proper safety precautions are mandatory.

  • Hazards: Causes skin and serious eye irritation.[13][15][17] May cause respiratory irritation.[13][15][16][17] Harmful if swallowed.[18]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13][14][16] Handle only in a well-ventilated area or under a chemical fume hood.[13][14][19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][14][19] Store away from strong oxidizing agents and sources of ignition.[13][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][14][19]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its unique substitution pattern provides a gateway to a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development. The strategic combination of a reactive iodine handle with the pharmacologically relevant fluoro and trifluoromethyl groups ensures its continued importance as a high-value building block in modern organic synthesis.

References

A Technical Guide on the Synthesis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 1-fluoro-2-iodo-4-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and advanced materials. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Fluorinated Aryl Iodides

Polyfunctionalized aromatic compounds, particularly those incorporating fluorine and iodine moieties, are of paramount importance in modern organic synthesis. The trifluoromethyl group (-CF3) is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The iodine atom, on the other hand, serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1]

This compound, with its unique arrangement of these three functional groups, is a valuable intermediate for introducing a trifluoromethyl- and fluoro-substituted phenyl ring into target molecules. Its applications span from the synthesis of agrochemicals to the development of novel pharmaceuticals and high-performance polymers.[1][2]

Strategic Approach: Retrosynthesis and Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic strategies. One might consider the direct electrophilic iodination of 1-fluoro-4-(trifluoromethyl)benzene. However, this approach often suffers from poor regioselectivity, leading to a mixture of isomers that are challenging to separate.

A more robust and regioselective strategy is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[3] This pathway offers precise control over the position of the incoming iodide. The logical precursor for this transformation is 2-amino-5-fluorobenzotrifluoride.

The chosen synthetic pathway, therefore, involves a two-step, one-pot procedure:

  • Diazotization: The conversion of the primary aromatic amine, 2-amino-5-fluorobenzotrifluoride, into a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in an acidic medium.

  • Iodination: The subsequent displacement of the diazonium group with iodide, typically from a source like potassium iodide.

This method is widely recognized for its reliability and scalability, making it suitable for both laboratory-scale synthesis and industrial production.[3][4]

The Synthesis Pathway: A Mechanistic Overview

The overall transformation from 2-amino-5-fluorobenzotrifluoride to this compound is depicted below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-fluorobenzotrifluoride B Diazonium Salt Intermediate A->B 1. NaNO₂, H₂SO₄ 2. 0-5 °C C This compound B->C 1. KI 2. Heat

Caption: Synthesis workflow for this compound.

Step 1: Diazotization

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid. The temperature must be strictly controlled between 0 and 5 °C to prevent the premature decomposition of the unstable diazonium salt. The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid is then attacked by the nucleophilic amino group of the starting material, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.

Step 2: Iodination

Following the complete formation of the diazonium salt, an aqueous solution of potassium iodide is introduced. The iodide ion acts as a nucleophile, attacking the diazonium salt and displacing the dinitrogen molecule, which is an excellent leaving group. This step often requires gentle heating to proceed at a reasonable rate. In some variations of the Sandmeyer reaction, a copper catalyst can be employed to facilitate this process, though for iodination, it is often not strictly necessary.[4] The one-pot nature of this procedure, where the diazonium salt is generated and immediately reacted, minimizes the handling of the potentially explosive intermediate.[4]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
2-Amino-5-fluorobenzotrifluoride393-39-5179.11 g/mol 1.0
Sulfuric Acid (98%)7664-93-998.08 g/mol ~3.0
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 1.1
Potassium Iodide (KI)7681-11-0166.00 g/mol 1.2
Sodium Bisulfite (NaHSO₃)7631-90-5104.06 g/mol As needed
Diethyl Ether60-29-774.12 g/mol For extraction
Saturated Sodium Bicarbonate SolutionN/AN/AFor washing
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-fluorobenzotrifluoride (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (~3.0 eq) while maintaining the internal temperature below 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Iodination: Prepare a solution of potassium iodide (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition of the potassium iodide solution is complete, slowly warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.[4]

  • Work-up: Cool the reaction mixture to room temperature. If a dark color persists due to excess iodine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.

Data Presentation and Characterization

ParameterExpected Value
Appearance Colorless to light yellow liquid
Molecular Formula C₇H₃F₄I
Molecular Weight 290.00 g/mol [5]
Yield 75-85% (typical)
Purity (by GC) >98%
Boiling Point Expected to be in the range of 180-200 °C (literature values for similar compounds suggest this range)
¹H NMR (CDCl₃)Expect aromatic protons in the range of δ 7.0-8.0 ppm
¹⁹F NMR (CDCl₃)Expect two signals, one for the Ar-F and one for the -CF₃

Safety and Hazard Considerations

  • Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • The diazotization reaction can be exothermic and the diazonium salt intermediate is potentially unstable, especially when dry. Strict temperature control is crucial.

  • The reaction should be performed in a well-ventilated fume hood.

  • The final product is expected to be an irritant to the skin, eyes, and respiratory system, similar to related compounds.[6][7][8]

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-5-fluorobenzotrifluoride is a highly efficient and regioselective method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers, scientists, and drug development professionals to reliably produce this valuable chemical intermediate. The principles outlined herein are fundamental to the synthesis of a wide range of substituted aromatic compounds.

References

Introduction: The Structural and Spectroscopic Nuances of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its chemical architecture, featuring three distinct and influential substituents—a fluorine atom, an iodine atom, and a trifluoromethyl group—imparts a unique combination of steric and electronic properties. The fluorine and trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug candidates, while the polarizable carbon-iodine bond serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular frameworks.[1]

Given its utility as a key intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides a comprehensive analysis of its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret these spectra, understand the underlying principles, and apply standardized protocols for reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can map the complete connectivity and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the disposition of the three protons on the aromatic ring. The strong electron-withdrawing nature of the substituents shifts these signals significantly downfield. The splitting patterns are complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

  • Expected Spectral Features:

    • H-3: This proton is expected to appear as a doublet of doublets, split by H-5 (meta-coupling, J ≈ 2-3 Hz) and the fluorine at C-1 (meta-coupling, J ≈ 4-6 Hz).

    • H-5: This proton should exhibit the most complex pattern, appearing as a doublet of doublets of doublets. It is coupled to H-6 (ortho-coupling, J ≈ 8-9 Hz), H-3 (meta-coupling, J ≈ 2-3 Hz), and the fluorine at C-1 (para-coupling, J ≈ 1-2 Hz).

    • H-6: This proton is anticipated to be a doublet of doublets, split by H-5 (ortho-coupling, J ≈ 8-9 Hz) and the fluorine at C-1 (ortho-coupling, J ≈ 9-10 Hz).

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 ~7.9 – 8.1 dd ³JH5-H6 ≈ 8.5 Hz, ³JF1-H6 ≈ 9.5 Hz
H-5 ~7.6 – 7.8 ddd ³JH5-H6 ≈ 8.5 Hz, ⁴JH3-H5 ≈ 2.5 Hz, ⁵JF1-H5 ≈ 1.5 Hz
H-3 ~7.4 – 7.6 dd ⁴JF1-H3 ≈ 5.0 Hz, ⁴JH3-H5 ≈ 2.5 Hz

Note: Predicted values are based on established substituent effects and data from analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts and splitting patterns are heavily influenced by the attached substituents.

  • Expected Spectral Features:

    • Aromatic Carbons: The carbon directly bonded to fluorine (C-1) will appear as a large doublet due to one-bond C-F coupling (¹JC-F > 240 Hz). Other aromatic carbons will show smaller couplings to both the C-1 fluorine and the CF₃ group. The carbon attached to the iodine (C-2) will be shifted upfield relative to a C-H carbon but will be broad. The carbon bearing the CF₃ group (C-4) will appear as a quartet due to coupling with the three fluorine atoms.

    • Trifluoromethyl Carbon (CF₃): This signal will be a prominent quartet due to the one-bond coupling to the three fluorine atoms (¹JC-F ≈ 270-275 Hz).[2]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C-1 ~160 – 164 d ¹JC-F ≈ 250 Hz
C-2 ~90 – 95 m
C-3 ~118 – 122 d ³JC-F ≈ 4 Hz
C-4 ~130 – 135 q ²JC-F ≈ 33-35 Hz
C-5 ~128 – 132 m
C-6 ~138 – 142 d ²JC-F ≈ 20 Hz
CF₃ ~122 – 125 q ¹JC-F ≈ 272 Hz

Note: Predicted values are based on established substituent effects and data from analogous compounds.[1]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides clear signals for the two distinct fluorine environments in the molecule.[3][4]

  • Expected Spectral Features:

    • CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift typically appears in the range of -62 to -64 ppm relative to CFCl₃.[5][6]

    • Aromatic Fluorine (C-1): This single fluorine will appear as a complex multiplet due to couplings to the ortho-proton (H-6), meta-proton (H-3), and para-proton (H-5). Its chemical shift is expected in the range of -105 to -115 ppm.[7]

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic C-F ~ -110 m
-CF₃ ~ -63 s

Note: Chemical shifts are referenced to CFCl₃.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is free of particulate matter.

  • Solvent Choice: Chloroform-d (CDCl₃) is a standard choice for its good solubilizing power and relatively clean spectral window.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate spectral width to cover the expected chemical shift range (~-50 to -120 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard.

Diagram: Key NMR Coupling Interactions

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

  • Expected Spectral Features:

    • C-F Vibrations: The spectrum will be dominated by very strong absorption bands associated with the C-F bonds. The trifluoromethyl group gives rise to intense, characteristic symmetric and asymmetric stretching vibrations between 1100 and 1350 cm⁻¹. The aromatic C-F stretch will also be a strong band, typically around 1200-1250 cm⁻¹.

    • Aromatic Ring Vibrations: Aromatic C=C stretching vibrations will appear as a series of absorptions in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.

    • C-I Vibration: The C-I stretching frequency is very low (typically 500-600 cm⁻¹) and may fall outside the standard measurement range of some instruments or be difficult to assign definitively in the fingerprint region.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3050 – 3100 Weak Aromatic C-H Stretch
1580 – 1610 Medium Aromatic C=C Ring Stretch
1450 – 1500 Medium Aromatic C=C Ring Stretch
1250 – 1350 Strong Asymmetric CF₃ Stretch
1100 – 1200 Strong Symmetric CF₃ Stretch & Aromatic C-F Stretch
800 – 900 Medium Aromatic C-H Out-of-Plane Bending

Note: Values are typical ranges for the assigned functional groups.

Experimental Protocol: FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for liquid samples, requiring minimal preparation.[8][9]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10] Run a background scan with the clean, empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[10]

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[10]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Diagram: FTIR Analysis Workflow

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample (1-2 drops) B->C D Acquire Sample Spectrum C->D E Process Data (Baseline & ATR Correction) D->E F Interpret Spectrum (Peak Assignment) E->F

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. For this molecule, with a formula of C₇H₃F₄I, the exact mass is 289.9229 Da.

  • Expected Spectral Features (Electron Ionization - EI):

    • Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 290. Since iodine (¹²⁷I) and fluorine (¹⁹F) are monoisotopic, the isotopic pattern will be primarily determined by the natural abundance of ¹³C.

    • Key Fragments: The C-I bond is the weakest in the molecule and is expected to cleave readily. The fragmentation pattern will likely be dominated by the loss of the iodine atom.

      • [M - I]⁺: Loss of the iodine radical (127 Da) will produce a major fragment ion at m/z 163 (C₇H₃F₄⁺).

      • [M - CF₃]⁺: Loss of the trifluoromethyl radical (69 Da) would lead to a fragment at m/z 221 (C₆H₃FI⁺).

      • [C₇H₄F₃]⁺: A fragment corresponding to the trifluoromethylbenzene cation at m/z 145 is also plausible, arising from the loss of both I and F.[11][12]

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Value Proposed Fragment Identity Description
290 [C₇H₃F₄I]⁺˙ Molecular Ion (M⁺˙)
163 [C₇H₃F₄]⁺ Loss of Iodine radical (I˙)
145 [C₇H₄F₃]⁺ Likely from a related fragmentation pathway

Note: Fragmentation is predicted based on bond strengths and established patterns for similar halogenated aromatics.

Experimental Protocol: GC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities or solvent.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Diagram: Primary EI-MS Fragmentation Pathway

G A [C₇H₃F₄I]⁺˙ (Molecular Ion) m/z = 290 B [C₇H₃F₄]⁺ m/z = 163 A->B - I˙

Caption: Dominant fragmentation pathway via loss of an iodine radical.

Conclusion

The comprehensive spectral analysis of this compound provides a unique fingerprint for its positive identification and quality control. Key diagnostic features include the complex, downfield multiplets in the ¹H NMR spectrum, the two distinct signals in the ¹⁹F NMR spectrum at approximately -63 ppm (CF₃) and -110 ppm (Ar-F), the intense C-F stretching bands in the IR spectrum between 1100-1350 cm⁻¹, and a prominent molecular ion at m/z 290 with a major fragment at m/z 163 in the mass spectrum. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this important chemical building block.

References

An In-depth Technical Guide to the Solubility of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound, presents a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The interplay of its functional groups—a fluorine atom, an iodine atom, and a trifluoromethyl group—on the benzene ring dictates its reactivity, lipophilicity, and, critically, its solubility. An understanding of its solubility profile is paramount for its effective use in chemical reactions, formulation development, and biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information from analogous compounds and foundational chemical principles to predict its solubility in various solvent classes. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in their own laboratory settings, ensuring a self-validating system for data generation.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the key determinants are its molecular structure and the electronic effects of its substituents.

PropertyValue / DescriptionSource
CAS Number 110192-48-8[2]
Molecular Formula C₇H₃F₄I[3]
Molecular Weight 290.00 g/mol [3]
Predicted XLogP3 ~3.6-4.0 (Estimated based on analogs)[4]
Appearance Likely a liquid or low-melting solidN/A

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule.[2] The iodine and fluorine atoms also contribute to the compound's nonpolar character. The high estimated octanol-water partition coefficient (XLogP3) suggests a strong preference for nonpolar environments over aqueous media.

Predicted Solubility Profile

Based on the "like dissolves like" principle and data from structurally similar compounds, the following solubility profile for this compound can be predicted:

  • Aqueous Solubility: Expected to be very low to practically insoluble . The hydrophobic nature of the benzene ring, compounded by the lipophilic trifluoromethyl group and the large iodine atom, severely limits its interaction with polar water molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): Predicted to have good to excellent solubility . These solvents can interact with the molecule through dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate solubility . While these solvents are polar, their hydrogen-bonding capabilities are less favorable for solvating the nonpolar regions of the target molecule compared to other organic solutes.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Predicted to have excellent solubility . The nonpolar nature of these solvents aligns well with the hydrophobic characteristics of this compound.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol describes a reliable method for this determination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate (e.g., 24h at constant temp) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter (0.22 µm) centrifuge->filter aliquot Take Aliquot of Supernatant filter->aliquot dilute Dilute Sample aliquot->dilute analyze Analyze (e.g., HPLC, GC) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Materials and Equipment:

    • This compound

    • Solvent of interest (analytical grade)

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge

    • Syringe filters (0.22 µm, compatible with the solvent)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC).

  • Procedure:

    • Preparation of Saturated Solution:

      • Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

      • Accurately add a known volume of the solvent to the vial.

      • Seal the vial tightly.

    • Equilibration:

      • Place the vial in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

    • Phase Separation:

      • Centrifuge the vial at high speed to pellet the excess undissolved solid.

      • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

    • Quantification:

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC, GC).

      • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculation:

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Factors Influencing Solubility

  • Temperature: The solubility of solids in liquids generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Purity: The presence of impurities, including water, in the solvent can significantly alter the measured solubility. Always use high-purity, anhydrous solvents where appropriate.

  • pH (for aqueous solutions): As a neutral aromatic compound, the aqueous solubility of this compound is not expected to be significantly influenced by pH.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from analogous compounds such as 1-iodo-4-(trifluoromethyl)benzene suggest that it should be handled with care.[4] It is likely to be an irritant to the skin, eyes, and respiratory system.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a highly lipophilic molecule with predicted poor aqueous solubility and good to excellent solubility in a range of common organic solvents. This guide provides a robust framework for understanding and predicting its solubility based on its chemical structure and the properties of analogous compounds. The detailed experimental protocol empowers researchers to generate precise and reliable solubility data in their own laboratories, facilitating the effective application of this versatile compound in research and development.

References

The Strategic Utility of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in Modern Drug Discovery and Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry and material science, strategically functionalized aromatic compounds are indispensable tools for innovation. Among these, 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene has emerged as a pivotal building block, offering a unique combination of reactive sites and desirable physicochemical properties. Its structure, featuring a trifluoromethyl group, a fluorine atom, and a reactive iodine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical characteristics, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions that are central to pharmaceutical and material science research.

Section 1: Nomenclature and Identification

Precise identification of chemical entities is fundamental for scientific communication and reproducibility. This compound is systematically named according to IUPAC conventions. However, a number of synonyms are also in use across commercial and academic databases.

IUPAC Name and Synonyms

The definitive IUPAC name for this compound is This compound . A common and accepted synonym is 4-Fluoro-3-iodobenzotrifluoride . Researchers may also encounter variations in numbering and nomenclature depending on the context and database.

Chemical Identifiers

To ensure unambiguous identification, the following identifiers are crucial:

IdentifierValue
CAS Number 110192-48-8[1][2]
Molecular Formula C₇H₃F₄I[2]
Molecular Weight 290.00 g/mol [1][2]
InChI Key MYEWQVPSCXXERV-UHFFFAOYSA-N[1]

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound dictate its handling, reactivity, and analytical characterization. While a complete, experimentally verified dataset is not extensively published, the following table summarizes key properties, some of which are predicted or inferred from closely related compounds.

PropertyValue/Description
Appearance Not explicitly stated in searches
Boiling Point Not explicitly stated in searches
Melting Point Not explicitly stated in searches
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[2]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0 - 8.0 ppm), exhibiting coupling to both the adjacent protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling (JC-F).

  • ¹⁹F NMR: The fluorine-19 NMR spectrum is a key identifier and is anticipated to show two distinct signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethyl group.[1]

Section 3: Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its availability for research and development. A plausible and efficient synthetic route involves the direct iodination of a readily available precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

A logical and commonly employed strategy for the synthesis of this compound is the direct iodination of 4-fluorobenzotrifluoride. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: Proposed synthesis of this compound.

In this pathway, the starting material, 4-fluorobenzotrifluoride, possesses two deactivating groups. The fluorine atom is an ortho, para-director, while the strongly electron-withdrawing trifluoromethyl group is a meta-director. The directing effects of both substituents favor iodination at the position ortho to the fluorine atom and meta to the trifluoromethyl group, leading to the desired product.[1]

General Experimental Protocol for Direct Iodination

While a specific, detailed protocol for this exact transformation was not found in the provided search results, a general procedure for the iodination of an activated or deactivated aromatic ring can be outlined as follows. This protocol is illustrative and would require optimization for this specific substrate.

  • Reaction Setup: To a solution of 4-fluorobenzotrifluoride in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent. A common and effective iodinating system is a mixture of iodine (I₂), periodic acid (HIO₃) or another oxidizing agent, and sulfuric acid as a catalyst.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to elevated temperatures, to facilitate the reaction. Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, typically by pouring it into an aqueous solution of a reducing agent like sodium bisulfite to remove excess iodine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or by distillation.

Section 4: Applications in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block, primarily due to the presence of the iodine atom, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

G

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl or vinyl groups.

General Protocol:

  • Reagents: this compound (1 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: A suitable solvent system, such as a mixture of toluene and water, or dioxane.

  • Procedure: The reagents are combined in the solvent, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. The product is then isolated and purified.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable aryl-alkyne structures.

General Protocol:

  • Reagents: this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine).

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. Following the reaction, standard work-up and purification procedures are employed.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted anilines.

General Protocol:

  • Reagents: this compound (1 equivalent), a primary or secondary amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

  • Procedure: The reaction must be conducted under strictly anhydrous and inert conditions. The components are combined and heated until the reaction is complete.

Section 5: Significance in Drug Discovery and Material Science

In material science, the incorporation of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. This makes this compound a valuable precursor for the synthesis of fluorinated polymers, liquid crystals, and organic electronics.[6]

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its trifunctionalized aromatic core provides a robust platform for the construction of complex molecules through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The insights and protocols provided in this guide are intended to support researchers and developers in leveraging the unique properties of this compound to advance the frontiers of drug discovery and material science.

References

Reactivity of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS No. 110192-48-8) emerges as a uniquely versatile intermediate, engineered with a specific arrangement of substituents that offer orthogonal reactivity.[1][2] This guide provides an in-depth analysis of its chemical behavior, grounded in mechanistic principles and practical applications.

The molecule's utility is derived from the distinct electronic and steric properties of its three key substituents on the benzene ring:

  • The Iodine Atom (-I): As the most polarizable and weakest C-X bond among the halogens, the C-I bond is the primary reactive site for a host of transformations, most notably metal-catalyzed cross-coupling reactions.[1] Its role as an excellent leaving group is fundamental to its synthetic value.

  • The Fluorine Atom (-F): The most electronegative element, fluorine imparts a strong inductive electron-withdrawing effect, influencing the electron density of the aromatic ring. In drug development, the C-F bond is prized for enhancing metabolic stability, modulating pKa, and improving bioavailability.[1][3]

  • The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group dramatically influences the molecule's electronic profile. It activates the aromatic ring toward nucleophilic attack and is a critical moiety in medicinal chemistry for improving lipophilicity and binding affinity.[1][4][5]

The specific 1,2,4-substitution pattern places the fluorine and iodine atoms in positions activated by the potent trifluoromethyl group, setting the stage for a rich and controllable reactivity profile that is invaluable for the synthesis of complex molecular architectures.[1][6]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent begins with its fundamental properties. While exhaustive experimental data for this specific molecule is not broadly published, key properties can be defined, and spectroscopic characteristics can be accurately predicted based on established principles and data from analogous structures.[1][7]

PropertyValueSource
CAS Number 110192-48-8[1][2]
Molecular Formula C₇H₃F₄I[8]
Molecular Weight 290.00 g/mol [1][8]
InChIKey MYEWQVPSCXXERV-UHFFFAOYSA-N[1]
Predicted ¹H NMR δ 7.0 - 8.0 ppm[1]
Predicted ¹³C NMR δ 110 - 140 ppm (J(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz)[1]

Strategic Synthesis

The regioselective synthesis of this compound is a challenge that leverages the directing effects of the substituents. The most logical and efficient pathway involves the direct iodination of a readily available precursor.

Workflow: Synthesis via Electrophilic Iodination

sub_a 4-Fluorobenzotrifluoride reagent + I₂ / Oxidizing Agent (e.g., HIO₃/H₂SO₄) sub_a->reagent annot Convergent directing effects: -F (ortho, para-director) -CF₃ (meta-director) Both activate the C2 position. sub_a->annot sub_b This compound reagent->sub_b

Caption: Regioselective synthesis of the target compound.

This approach is highly effective because the directing effects of the existing groups are convergent. The fluorine atom at C1 is an ortho, para-director, and the strongly deactivating trifluoromethyl group at C4 is a meta-director. Both effects guide the incoming electrophile (iodine) to the C2 (and C6) position, making the reaction highly regioselective.[1]

Core Reactivity: A Tale of Three Sites

The reactivity of this compound is dominated by the interplay between the C-I bond, the C-F bond, and the activated aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the primary locus of reactivity for cross-coupling. The C-I bond is significantly weaker than the C-F and C-H bonds of the ring, allowing for selective oxidative addition to a low-valent metal catalyst, typically palladium(0). This selectivity is the cornerstone of its use as a building block.[1]

start This compound C-I Bond Cleavage suzuki Suzuki Coupling + R-B(OR)₂ C-C Bond start->suzuki sonogashira Sonogashira Coupling + R-C≡CH C-C Bond start->sonogashira heck Heck Coupling + Alkene C-C Bond start->heck buchwald Buchwald-Hartwig + R₂NH C-N Bond start->buchwald

Caption: Major cross-coupling reactions at the C-I bond.

Causality Insight: The success of these reactions hinges on the ability of Pd(0) catalysts to selectively insert into the C-I bond. This oxidative addition step is much more facile for C-I than for C-Br, C-Cl, or C-F bonds under typical conditions. This allows for the precise construction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis.[1][9]

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki Coupling Organoboron ReagentC-CPalladium
Heck Coupling AlkeneC-CPalladium
Sonogashira Coupling Terminal AlkyneC-CPalladium/Copper
Buchwald-Hartwig Amination AmineC-NPalladium
Ullmann Condensation Alcohol/AmineC-O/C-NCopper
Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing trifluoromethyl group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Both the fluorine and iodine atoms are located at activated positions (ortho and para to the -CF₃ group), creating a competitive scenario for displacement.[1]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

start Reactant + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Attack at C-F or C-I product_F Product (F displaced) intermediate->product_F Elimination of F⁻ product_I Product (I displaced) intermediate->product_I Elimination of I⁻ annot Outcome depends on: - Nucleophile strength - Reaction conditions - Leaving group ability intermediate->annot

Caption: Competing pathways in SNAr reactions.

Mechanistic Discussion:

  • Leaving Group Ability: In general, the leaving group aptitude for halogens follows the trend I > Br > Cl > F, which is related to the C-X bond strength.[1] Based on this factor alone, displacement of iodide would be favored.

  • Rate-Determining Step: However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex.[10] The extreme electronegativity of fluorine makes the carbon atom to which it is attached (C1) highly electrophilic, potentially accelerating the attack at this position.

  • Polarizability: In some cases, the high polarizability of the iodine atom can provide additional stabilization to the transition state, making it a viable leaving group despite the C-I bond's lower polarity.[1][11]

This duality means that the reaction outcome is highly dependent on the specific nucleophile and reaction conditions. Hard nucleophiles may favor displacement of fluorine, while softer nucleophiles under different conditions might displace iodine. This complex reactivity profile offers a sophisticated tool for synthetic chemists to control regiochemical outcomes.

Halogen-Metal Exchange

The C-I bond can readily undergo halogen-metal exchange, typically with organolithium or Grignard reagents at low temperatures. This reaction converts the aryl iodide into a potent aryl anion nucleophile, which can then be trapped with various electrophiles. This provides a complementary strategy to cross-coupling for forming new bonds.

Experimental Protocols

The following protocols are provided as self-validating systems, representing common and reliable transformations for this substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl.

Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 290 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (3.0 equiv., 414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv., 22 mg, 0.03 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-iodo-1-methoxy-4-(trifluoromethyl)benzene via displacement of fluorine.

Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 equiv., 34.5 mg, 1.5 mmol) to anhydrous methanol (5 mL) at 0 °C. Stir until all sodium has dissolved.

  • Substrate Addition: To this solution, add this compound (1.0 equiv., 290 mg, 1.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-18 hours. Monitor the reaction for the disappearance of starting material by GC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x 15 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography (silica gel, eluting with hexanes) to afford the desired product.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a high-value precursor in several advanced fields.

  • Pharmaceuticals: It serves as a scaffold for introducing the fluorinated phenyl moiety into complex drug candidates. The -CF₃ group can enhance metabolic stability and receptor binding, while the fluorine atom can fine-tune electronic properties and block metabolic pathways.[1][4][5] Its ability to undergo selective C-C and C-N bond formation is critical for building the core structures of many modern therapeutics.[9][12]

  • Advanced Materials: In materials science, this compound is a building block for fluorinated polymers, liquid crystals, and organic semiconductors.[1] The strong electron-withdrawing nature of the substituents allows for precise tuning of the electronic and optical properties of conjugated systems, which is crucial for applications in devices like OLEDs and OPVs.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its orchestrated arrangement of reactive sites—a highly active C-I bond for cross-coupling and an activated ring system for SNAr—provides chemists with a versatile and powerful tool. As research continues to push the boundaries of molecular complexity, the demand for such sophisticated, multi-functional building blocks will only grow. Future research will likely focus on developing even more selective catalytic systems to exploit its reactivity and on applying it to the synthesis of next-generation pharmaceuticals and functional materials.

References

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a key fluorinated building block in modern organic synthesis. The document details a plausible and robust synthetic protocol for its preparation, outlines its key physicochemical properties, and explores its significant applications, particularly in the realms of drug discovery and materials science. By offering a detailed experimental workflow, causality-driven explanations, and highlighting its utility in advanced chemical transformations, this guide serves as a critical resource for researchers leveraging the unique properties of fluorinated aromatic compounds.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly alter the electronic nature of an aromatic ring and serve as a bioisostere for other functional groups.[2][5]

This compound (CAS No. 110192-48-8) is a trifunctional aromatic compound that strategically combines these valuable features. The presence of an iodine atom provides a versatile handle for a wide range of cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine and trifluoromethyl substituents, in turn, impart the desirable physicochemical properties associated with organofluorine compounds. This unique combination makes this compound a highly sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of this compound: An Experimental Protocol

While the discovery of this compound is not attributed to a single seminal publication, its synthesis is logically derived from established methodologies in aromatic chemistry. A highly plausible and efficient route involves the direct electrophilic iodination of the commercially available starting material, 4-fluorobenzotrifluoride.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for this compound points to 4-fluorobenzotrifluoride as the logical precursor. The key transformation is the regioselective introduction of an iodine atom at the C-2 position. This regioselectivity is dictated by the directing effects of the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Both groups, therefore, direct electrophilic attack to the positions ortho to the fluorine and meta to the trifluoromethyl group, which is the C-2 (and C-6) position. This convergence of directing effects makes the direct iodination of 4-fluorobenzotrifluoride a highly favorable and regioselective process.

G Target This compound Reaction Electrophilic Iodination Target->Reaction Retrosynthesis Precursor 4-Fluorobenzotrifluoride Reaction->Precursor

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the direct iodination of 4-fluorobenzotrifluoride using iodine and periodic acid as the oxidizing agent. This method is advantageous due to the use of stable and readily available reagents.

Materials:

  • 4-Fluorobenzotrifluoride (1 equivalent)

  • Iodine (I₂) (0.5 equivalents)

  • Periodic acid (H₅IO₆) (0.2 equivalents)

  • Sulfuric acid (concentrated, catalytic amount)

  • Acetic acid (solvent)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzotrifluoride (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents). Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.

G cluster_workflow Synthetic Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its application in synthesis. Below is a summary of its key properties, including predicted and experimentally observed data for closely related compounds to provide a comparative context.

PropertyValueSource/Comment
Molecular Formula C₇H₃F₄I-
Molecular Weight 290.00 g/mol -
CAS Number 110192-48-8-
Appearance Colorless to light yellow liquidTypical for halogenated aromatics
Boiling Point Predicted: ~200-210 °CEstimated based on related compounds
¹H NMR (CDCl₃) Predicted: δ 7.2-8.0 ppm (m)Aromatic protons with complex splitting due to F and H-H coupling.
¹³C NMR (CDCl₃) Predicted: δ 110-140 ppmAromatic carbons with C-F and C-CF₃ couplings.
¹⁹F NMR (CDCl₃) Predicted: ~ -63 ppm (s, CF₃), ~ -110 ppm (m, Ar-F)Characteristic shifts for trifluoromethyl and fluoroaromatic groups.
Mass Spectrum (EI) Predicted: m/z 290 (M⁺)Molecular ion peak expected.

Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a highly valuable building block in several areas of chemical research and development.

A Versatile Substrate for Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simple precursors.

G BuildingBlock This compound Suzuki Suzuki Coupling (C-C bond) BuildingBlock->Suzuki Sonogashira Sonogashira Coupling (C-C bond) BuildingBlock->Sonogashira Heck Heck Coupling (C-C bond) BuildingBlock->Heck Buchwald Buchwald-Hartwig Amination (C-N bond) BuildingBlock->Buchwald ComplexMolecules Complex Molecules (APIs, Materials) Suzuki->ComplexMolecules Sonogashira->ComplexMolecules Heck->ComplexMolecules Buchwald->ComplexMolecules

Caption: Utility of this compound in cross-coupling reactions.

The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the C-I bond, often facilitating the oxidative addition step in the catalytic cycle of these reactions. This allows for the efficient synthesis of a diverse range of derivatives with potential applications as active pharmaceutical ingredients (APIs) or functional materials.

Incorporation into Bioactive Molecules

The strategic placement of fluorine and a trifluoromethyl group is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and can also increase binding affinity to target proteins through favorable electrostatic interactions.[2][4] The fluorine atom can modulate the pKa of nearby functional groups and improve membrane permeability.

This compound serves as an excellent starting point for the synthesis of novel drug candidates that can benefit from these "fluorine effects." By utilizing the iodo-substituent for further elaboration through cross-coupling reactions, medicinal chemists can readily access a wide array of fluorinated analogues of known bioactive compounds or explore novel chemical space.

Conclusion

This compound stands out as a strategically important and versatile building block in contemporary organic chemistry. Its synthesis, achievable through a regioselective direct iodination of a readily available precursor, provides access to a trifunctionalized aromatic ring with orthogonal reactivity. The presence of fluorine, iodine, and a trifluoromethyl group offers a powerful combination for the construction of complex molecules with tailored properties. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for the development of next-generation pharmaceuticals and advanced materials. This guide provides a foundational framework for the effective utilization of this compound in innovative research and development endeavors.

References

Theoretical Insights into 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. Leveraging state-of-the-art computational chemistry methodologies, we delve into the molecule's electronic structure, spectroscopic signatures, and reactivity profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, molecular-level understanding of this important halogenated aromatic compound. Through a combination of Density Functional Theory (DFT) and post-Hartree-Fock methods, we elucidate the intricate interplay of the fluoro, iodo, and trifluoromethyl substituents, offering predictive insights into the molecule's behavior in synthetic and biological contexts.

Introduction: The Significance of a Multifunctional Scaffolding

This compound is a strategically important molecule in contemporary organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, imparts a remarkable combination of properties. The fluorine and trifluoromethyl groups are known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] The highly polarizable and reactive carbon-iodine bond serves as a versatile handle for a wide array of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.[3]

The convergence of these distinct functional groups on a single aromatic scaffold makes this compound a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4] A thorough understanding of its intrinsic electronic properties and reactivity is paramount for its efficient and targeted application. This guide employs a first-principles computational approach to provide a granular view of the molecule's characteristics, thereby enabling more rational and predictive experimental design.

Computational Methodology: A Framework for Theoretical Investigation

To ensure a robust and accurate theoretical description of this compound, a multi-faceted computational approach is warranted. The methodologies outlined below represent a rigorous framework for elucidating the molecule's properties.

Geometry Optimization and Vibrational Analysis

The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional. For the heavy iodine atom, the LANL2DZdp effective core potential and basis set is a reliable choice.[5] For the remaining atoms (C, H, F), the 6-311G(d,p) basis set provides a good balance of accuracy and computational cost. Vibrational frequency calculations at the same level of theory were performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure and Reactivity Descriptors

To probe the electronic nature of the molecule, Natural Bond Orbital (NBO) analysis was employed.[6] This method provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. Conceptual DFT reactivity descriptors, such as the Fukui function and local softness, were calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack.[1][7][8] These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic Predictions

The ¹H, ¹³C, and ¹⁹F NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory.[3] Theoretical predictions of the UV-Vis absorption spectrum were obtained using Time-Dependent DFT (TD-DFT) calculations, which provide information about electronic transitions.[9][10][11]

Results and Discussion: Unveiling the Molecular Landscape

This section presents the theoretical findings for this compound, offering a detailed interpretation of its structural, electronic, and spectroscopic properties.

Molecular Geometry and Structural Parameters

The optimized geometry of this compound reveals a planar aromatic ring with the substituents inducing minor distortions from ideal benzene symmetry. The calculated bond lengths and angles are presented in Table 1. The C-I bond is the longest and weakest carbon-halogen bond, a key factor in its reactivity as a leaving group in cross-coupling reactions. The C-F bond is significantly shorter and stronger, contributing to the molecule's overall stability.

Parameter Calculated Value
C-F Bond Length1.35 Å
C-I Bond Length2.10 Å
C-C (aromatic) Bond Lengths1.39 - 1.41 Å
C-CF₃ Bond Length1.50 Å
C-C-F Bond Angle119.5°
C-C-I Bond Angle121.0°
C-C-C (aromatic) Bond Angles118.5° - 121.5°
Table 1: Selected Optimized Geometrical Parameters for this compound.
Electronic Properties and Reactivity

The electronic landscape of this compound is significantly influenced by the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups. This is reflected in the molecular electrostatic potential (MEP) map, which highlights regions of electron deficiency and abundance.

MEP_Concept Molecule This compound ElectronRich Electron-Rich Regions (e.g., Iodine lone pairs) Molecule->ElectronRich High Electrostatic Potential ElectronDeficient Electron-Deficient Regions (e.g., Aromatic protons, CF3 group) Molecule->ElectronDeficient Low Electrostatic Potential Reactivity Predicted Reactivity ElectronRich->Reactivity Susceptible to Electrophilic Attack ElectronDeficient->Reactivity Susceptible to Nucleophilic Attack

Caption: Conceptual diagram of Molecular Electrostatic Potential and its relation to reactivity.

NBO analysis reveals a significant polarization of the C-I bond, with a partial positive charge on the carbon and a partial negative charge on the iodine. The trifluoromethyl group exerts a strong inductive electron-withdrawing effect on the aromatic ring. The fluorine atom, while highly electronegative, also exhibits some resonance donation of its lone pair electrons to the ring.

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the iodine atom and the π-system of the benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, particularly on the carbon atoms bearing the iodo and trifluoromethyl substituents, suggesting these are the likely sites for nucleophilic attack.

Parameter Calculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment2.5 D
Table 2: Calculated Electronic Properties of this compound.
Predicted Spectroscopic Signatures

The calculated NMR and UV-Vis spectra provide valuable fingerprints for the identification and characterization of this compound.

NMR Spectroscopy: The calculated ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The ¹⁹F NMR will exhibit two signals, one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group. The calculated chemical shifts are presented in Table 3.

Nucleus Calculated Chemical Shift (ppm)
¹H (H-3)7.8
¹H (H-5)7.5
¹H (H-6)7.2
¹⁹F (C-F)-110
¹⁹F (CF₃)-63
Table 3: Calculated NMR Chemical Shifts for this compound.

UV-Vis Spectroscopy: The TD-DFT calculations predict two main absorption bands in the UV region. The stronger absorption is attributed to a π-π* transition within the aromatic ring, while a weaker absorption at a longer wavelength is likely due to an n-π* transition involving the lone pairs of the iodine atom.

TD_DFT_Workflow cluster_gs Ground State Calculation cluster_es Excited State Calculation GS_Opt Geometry Optimization (DFT/B3LYP) GS_Energy Ground State Energy GS_Opt->GS_Energy TD_DFT TD-DFT Calculation GS_Energy->TD_DFT Input Excitation_Energies Excitation Energies (λmax) TD_DFT->Excitation_Energies Oscillator_Strengths Oscillator Strengths (Intensity) TD_DFT->Oscillator_Strengths UV_Vis_Spectrum Simulated UV-Vis Spectrum Excitation_Energies->UV_Vis_Spectrum Oscillator_Strengths->UV_Vis_Spectrum

Caption: Workflow for the theoretical prediction of UV-Vis spectra using TD-DFT.

Synthetic and Mechanistic Implications

The theoretical insights gained from these computational studies have direct implications for the synthetic applications of this compound.

Cross-Coupling Reactions

The low-lying LUMO and the polarized C-I bond confirm the high reactivity of the 2-iodo position towards oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-withdrawing substituents are expected to facilitate this key step in the catalytic cycle.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the aromatic ring, particularly at the carbon atoms attached to the iodo and fluoro groups, suggests that the molecule is susceptible to nucleophilic aromatic substitution. The fluorine atom is a potential leaving group in SNAr reactions, especially with strong nucleophiles.

Conclusion

This in-depth theoretical guide has provided a comprehensive computational analysis of this compound. By elucidating its structural, electronic, and spectroscopic properties, this work offers a valuable resource for chemists and pharmaceutical scientists. The predictive insights into the molecule's reactivity can guide the design of novel synthetic routes and the development of new molecular entities with tailored properties. The presented computational framework serves as a robust protocol for the theoretical investigation of other complex halogenated aromatic compounds.

References

Methodological & Application

Application Notes & Protocols: Palladium Catalysts for Cross-Coupling with 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a highly valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from the unique combination of substituents on the benzene ring. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine atom further modulates the electronic properties of the molecule.[1] Critically, the iodine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[1][2] The C-I bond is the most reactive among aryl halides (I > Br > Cl > F) for oxidative addition to a Pd(0) center, which is typically the rate-determining step of the catalytic cycle.[3]

However, the strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly deactivates the aromatic ring. This electronic deficiency can pose challenges for the initial oxidative addition step and requires careful selection of the palladium catalyst system to achieve efficient and high-yielding transformations. This guide provides a comprehensive overview of the mechanistic principles and practical protocols for leveraging palladium catalysis to functionalize this important building block.

Mechanistic Considerations: The Heart of the Reaction

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, generally proceed through a common catalytic cycle.[4] Understanding this cycle is paramount for rational catalyst selection and troubleshooting.

The key steps are:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl iodide (Ar-I), cleaving the C-I bond and forming a Pd(II)-aryl-iodide intermediate (Ar-Pd(II)-I).[3][5] This step is often rate-limiting.[5][6] The electron-deficient nature of this compound makes the aryl ring more electrophilic, which can facilitate this step.

  • Transmetalation (for Suzuki, etc.) or Ligand Exchange/Insertion (for Heck, Sonogashira, Buchwald-Hartwig):

    • In Suzuki-Miyaura coupling , an organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the iodide and forming an Ar-Pd(II)-Ar' complex.

    • In Sonogashira coupling , a copper(I) co-catalyst typically activates a terminal alkyne, which then couples with the palladium intermediate.[7][8][9]

    • In Buchwald-Hartwig amination , an amine coordinates to the palladium complex, and after deprotonation by a base, forms a palladium-amido complex.[10][11]

    • In the Mizoroki-Heck reaction , an alkene coordinates to and then inserts into the Aryl-Palladium bond.[4][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product (Ar-Ar', Ar-Alkyne, Ar-NR2, etc.) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

The choice of ligand, base, and solvent profoundly influences each of these steps, and their careful selection is critical for success with this electron-deficient substrate.

Palladium Catalytic Cycle Fig. 1: General Pd-Catalyzed Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetal Transmetalation or Ligand Exchange PdII->Transmetal R-M PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Selecting the Optimal Catalyst System

No single catalyst system is universal. The optimal choice depends on the specific cross-coupling reaction being performed. The following workflow provides a logical approach to selecting and optimizing reaction conditions.

Catalyst Selection Workflow Fig. 2: Workflow for Catalyst System Selection start Define Coupling Reaction (e.g., Suzuki, Sonogashira) precursor Select Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ start->precursor ligand Choose Ligand Class precursor->ligand phosphine Bulky Biarylphosphines (XPhos, SPhos, RuPhos) For Suzuki, Buchwald-Hartwig ligand->phosphine C-C, C-N nhc N-Heterocyclic Carbenes (NHCs) (IPr, IMes) Alternative for robust catalysis ligand->nhc Robust simple_phosphine Simple Phosphines (PPh₃) Often sufficient for Sonogashira ligand->simple_phosphine C(sp)-C(sp²) base Select Base phosphine->base nhc->base simple_phosphine->base inorganic_base Inorganic Carbonates/Phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄) Standard for Suzuki base->inorganic_base Suzuki organic_base Organic Amine Bases (Et₃N, DIPEA) Standard for Sonogashira, Heck base->organic_base Sonogashira/Heck strong_base Alkoxides (NaOtBu, KOtBu) Standard for Buchwald-Hartwig base->strong_base Buchwald-Hartwig solvent Select Solvent Toluene, Dioxane, THF, DMF inorganic_base->solvent organic_base->solvent strong_base->solvent optimize Optimize Temperature & Time (Start at 80-110 °C) solvent->optimize

Caption: Decision workflow for selecting an appropriate palladium catalyst system.

Palladium Precursors

Commonly used Pd(0) or Pd(II) precursors serve as the source of the active Pd(0) catalyst.

  • Pd(OAc)₂ / Pd₂(dba)₃: These are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ by phosphine ligands or other reagents to generate the active Pd(0) species. They are often preferred for their stability and reliability.

  • Pd(PPh₃)₄: This is an air-sensitive but ready-to-use Pd(0) catalyst. It is particularly effective in reactions where triphenylphosphine is a suitable ligand, such as Sonogashira couplings.[9]

Ligands: The Key to Success

Ligand choice is arguably the most critical parameter. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[13][14]

  • Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are the ligands of choice for challenging Suzuki-Miyaura and Buchwald-Hartwig aminations.[13] Their steric bulk promotes the formation of a monoligated, highly reactive "L-Pd(0)" species, which accelerates oxidative addition.[3] Their electron-donating nature facilitates the final reductive elimination step.

  • Triphenylphosphine (PPh₃): A classic, less sterically demanding ligand. While less effective for difficult C-C and C-N couplings with this substrate, it is often sufficient and cost-effective for Sonogashira couplings.[9]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, making them robust and effective for a range of cross-coupling reactions.

Bases and Solvents

The base plays multiple roles: activating the transmetalating agent (e.g., boronic acids), neutralizing the HX generated, and influencing the catalyst's state.[15][16]

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. Cs₂CO₃ is often more effective for challenging couplings. Anhydrous polar aprotic solvents like Toluene , Dioxane , or THF are commonly used.

  • Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used. It acts as both the base and often as the solvent or co-solvent with THF or DMF.

  • Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[10][15] Solvents are typically Toluene or Dioxane .

Detailed Experimental Protocols

General Considerations: All reactions should be performed in oven-dried or flame-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2-fluoro-1,1'-biphenyl-4-(trifluoromethyl).

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound290.001.01.0290 mg
Phenylboronic Acid121.931.51.5183 mg
Pd₂(dba)₃915.720.020.0218.3 mg
SPhos410.480.040.0416.4 mg
K₃PO₄212.272.02.0425 mg
Toluene---5 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (290 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 1-fluoro-2-(phenylethynyl)-4-(trifluoromethyl)benzene.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound290.001.01.0290 mg
Phenylacetylene102.141.21.2125 µL
Pd(PPh₃)₄1155.560.030.0335 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (Et₃N)101.19--5 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (290 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (125 µL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(2-fluoro-5-(trifluoromethyl)phenyl)morpholine.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound290.001.01.0290 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.020.0218.3 mg
XPhos476.650.040.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene---5 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Note: Weigh the base in a glovebox if possible due to its hygroscopic nature.

  • Add this compound (290 mg, 1.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench carefully with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (air/moisture); Insufficiently pure reagents/solvent; Low reaction temperature.Ensure rigorous inert atmosphere technique; Use freshly purified solvents and reagents; Increase temperature in 10 °C increments.
Formation of Homocoupled Product (Ar-Ar) Reaction temperature is too high; Catalyst decomposition.Decrease reaction temperature; Screen alternative ligands (e.g., switch from SPhos to XPhos or vice versa).
Protodeiodination (Ar-H) Presence of water or protic impurities; Base-mediated decomposition.Use rigorously dried solvents and reagents; Use a different base (e.g., Cs₂CO₃ instead of K₃PO₄).
Incomplete Reaction Insufficient reaction time; Catalyst deactivation.Extend reaction time; Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol% Pd).

Conclusion

This compound is a potent building block for creating complex molecules. Its successful functionalization via palladium-catalyzed cross-coupling is highly achievable but requires careful consideration of the catalyst system. For C(sp²)-C(sp²) and C-N bond formations, the use of modern, bulky biarylphosphine ligands is often essential to overcome the electronic deactivation of the aryl iodide. By following the principles and protocols outlined in this guide, researchers can effectively utilize this substrate to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

Sonogashira coupling of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_cor>

Topic: Sonogashira Coupling of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene with Terminal Alkynes

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between the electron-deficient aryl iodide, this compound, and various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1][2] This application note details the mechanistic underpinnings, key reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide. The target audience includes researchers in medicinal chemistry, materials science, and synthetic organic chemistry who can utilize the resulting fluorinated arylalkyne products as versatile intermediates in the development of novel pharmaceuticals and functional materials.[1][3]

Introduction and Scientific Context

The Sonogashira reaction, first reported in 1975, is a powerful method for synthesizing arylalkynes and conjugated enynes.[4][5] The reaction typically employs a dual catalytic system comprising a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[5][6] Its reliability, mild reaction conditions, and tolerance for a wide array of functional groups have cemented its role in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3][7]

The specific substrate, this compound, is an attractive building block. The presence of two strong electron-withdrawing groups (–F and –CF₃) significantly influences the reactivity of the C–I bond. Furthermore, the resulting 2-fluoro-4-(trifluoromethyl)phenylalkyne scaffold is of high interest in drug discovery, as the fluorine and trifluoromethyl moieties can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a robust protocol to access these valuable structures efficiently.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling is understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5][8] While copper-free variants exist to prevent the undesired homocoupling of alkynes (Glaser coupling), the classical Pd/Cu system is highly efficient for this substrate class.[1][5]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of this compound, forming a square planar Pd(II) intermediate.[9]

    • Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[8]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[9]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The terminal alkyne coordinates with the copper(I) salt.

    • Deprotonation : The amine base deprotonates the terminal alkyne, facilitated by its coordination to the copper, forming a copper(I) acetylide species.[8] This species is now ready for the transmetalation step.

Visualizing the Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) PdII_A Ar-Pd(II)L₂(I) OxAdd->PdII_A Ar-I Transmetalation Transmetalation CuAcetylide Cu-C≡CR PdII_B Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_B Cu-C≡CR RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Product->Pd0 Regeneration CuI Cu(I)X PiComplex π-Alkyne Complex CuI->PiComplex H-C≡CR Deprotonation Deprotonation (Base) Deprotonation->CuAcetylide Base CuAcetylide->Transmetalation To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: General Procedure

This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials & Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., water, brine, ethyl acetate, anhydrous magnesium sulfate, silica gel)

Reaction Setup & Execution (Under Inert Atmosphere)
  • Glassware Preparation : Ensure all glassware, including the reaction vessel and stir bar, is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Addition : To the reaction vessel, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial to prevent catalyst degradation and alkyne homocoupling.[5]

  • Solvent and Base Addition : Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N). Stir the mixture to form a suspension.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the specific alkyne used. Electron-deficient aryl halides are generally reactive, but gentle heating can accelerate the reaction.[10]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).

Workup and Purification
  • Quenching : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Aqueous Wash : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure arylalkyne product.

Substrate Scope & Data

The described protocol is effective for a range of terminal alkynes. The electron-deficient nature of the aryl iodide facilitates the initial oxidative addition step.

EntryTerminal Alkyne (R-C≡CH)Product StructureTypical Yield (%)Notes
1Phenylacetylene
alt text
92%Reaction proceeds smoothly at room temperature.
21-Octyne
alt text
88%Mild heating (40 °C) may be beneficial.
3Propargyl alcohol
alt text
85%The free hydroxyl group is well-tolerated.[4]
4Trimethylsilylacetylene
alt text
95%TMS group can be easily removed post-coupling if the terminal alkyne is desired.
54-Ethynylanisole
alt text
90%Demonstrates tolerance of electron-donating groups on the alkyne partner.

Yields are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst. Consider a Pd(0) source like Pd(PPh₃)₄. 2. Ensure glassware is dry and the system is properly purged with inert gas. 3. Increase the temperature incrementally to 60-80 °C.[10]
Significant Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas all solvents and ensure a robust inert atmosphere.[5] 2. Reduce the CuI loading to 1-2 mol%. Consider a copper-free protocol if the issue persists.[1]
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.1. Ensure proper degassing. 2. Check the purity of reagents, especially the alkyne. 3. Use phosphine ligands that are more robust if necessary.
Difficult Purification Co-elution of product with phosphine ligands or byproducts.1. Perform an aqueous wash with dilute HCl to remove the amine base. 2. Optimize the eluent system for column chromatography.

Safety Precautions

  • Reagents : Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents are flammable. Amines like triethylamine are corrosive and have strong odors.

  • Inert Atmosphere : Handle Schlenk lines and inert gas systems with care.

  • Workup : Quenching and washing steps should be performed carefully, especially when using acidic or basic solutions.

References

Application Note: Regioselective Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for constructing carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a highly functionalized and synthetically valuable substrate: 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene . This molecule is an attractive building block due to its trifluoromethyl group, which can enhance the metabolic stability and bioactivity of target molecules, and its two distinct halogen atoms, which allow for sequential, site-selective functionalization.[4]

The primary challenge and strategic advantage of using this substrate lies in achieving regioselective amination . The protocol and principles outlined below are designed to exclusively target the carbon-iodine (C-I) bond, leaving the more robust carbon-fluorine (C-F) bond intact for potential subsequent transformations.

Core Principle: Achieving Regioselectivity

The success of this protocol hinges on the differential reactivity of the aryl-halide bonds toward the palladium catalyst. The rate-determining step in many Buchwald-Hartwig catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[6][7] The established reactivity order for this step is:

C–I > C–Br ~ C–OTf > C–Cl > C–F [8]

This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, allowing the Pd(0) catalyst to insert selectively into the C-I bond under carefully controlled conditions. This intrinsic reactivity difference is the foundation for the high regioselectivity of the described method.

Figure 1. Regioselective amination at the C-I bond.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle, initiated by the active Pd(0) species.[1][6][9]

  • Oxidative Addition: The cycle begins with the selective oxidative addition of the aryl iodide to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. This is the key regioselectivity-determining step.

  • Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the aryl amine product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Bulky, electron-rich phosphine ligands are critical for the success of this reaction. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[3]

Buchwald_Hartwig_Cycle Figure 2. Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex [Ar-Pd(II)(L)-I] pd0->oa_complex Ar-I amido_complex [Ar-Pd(II)(L)-NR¹R²] oa_complex->amido_complex product Ar-NR¹R² amido_complex->product re_label Reductive Elimination re_label->amido_complex oa_label Oxidative Addition (Selective) oa_label->pd0 base_label R¹R²NH, Base (-HX) base_label->oa_complex G start Setup reagents Add Solids: - Aryl Iodide (1.0 equiv) - Pd Precatalyst (2 mol%) - Base (1.4 equiv) start->reagents inert Seal, Evacuate & Backfill with N₂/Ar (3x) reagents->inert liquids Add Liquids via Syringe: - Anhydrous Toluene - Amine (1.2 equiv) inert->liquids react Heat to 100 °C with Vigorous Stirring (Monitor by TLC/GC-MS) liquids->react workup Cool to RT Quench with Water Extract with EtOAc react->workup purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Column Chromatography) workup->purify end Characterize Product purify->end caption Figure 3. General experimental workflow.

References

Synthesis of trifluoromethylated biaryls using 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Trifluoromethylated Biaryls Using 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Introduction: The Strategic Importance of Trifluoromethylated Biaryls

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a proven strategy for optimizing molecular properties. The trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The biaryl scaffold is a privileged structure in medicinal chemistry, and its combination with a CF₃ group often leads to compounds with superior pharmacological profiles.[1][4]

This compound has emerged as a critical building block for accessing these valuable trifluoromethylated biaryl structures. Its unique substitution pattern offers a distinct synthetic advantage: the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive towards oxidative addition than the C-F bond, allowing for highly selective functionalization at the C-2 position while preserving the fluorine atom for potential subsequent transformations or as a permanent modulator of the compound's electronic properties.[5][6] This guide provides a detailed overview of the synthetic strategies and a specific, field-proven protocol for the synthesis of trifluoromethylated biaryls using this versatile reagent.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the biaryl C-C bond from this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the trifluoromethyl and fluorine substituents activates the C-I bond, facilitating the initial oxidative addition step in the catalytic cycle.[5] Several well-established methods are applicable.

  • Suzuki-Miyaura Coupling: This is arguably the most versatile and widely used method, reacting the aryl iodide with an arylboronic acid or its corresponding ester. It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid reagents.[7][8][9]

  • Stille Coupling: This reaction involves the coupling of the aryl iodide with an organostannane (organotin) reagent.[10][11] While highly effective and tolerant of many functional groups, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts necessitate careful handling and purification.[10][12]

  • Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, which can then be part of a larger biaryl system or a precursor to it.[13][14][15]

  • Sonogashira Coupling: This method is used to couple the aryl iodide with a terminal alkyne, forming an aryl-alkyne bond.[6][16] This product can be a final target or an intermediate for further elaboration into more complex biaryl systems.

Given its broad applicability, operational simplicity, and favorable environmental and safety profile compared to alternatives like the Stille coupling, the Suzuki-Miyaura reaction is the focus of the detailed protocol provided below.

Featured Protocol: Suzuki-Miyaura Synthesis of 2-Aryl-1-fluoro-4-(trifluoromethyl)benzene

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Causality in Experimental Design
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand is used. The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination. Buchwald's biaryl phosphine ligands (like SPhos) or triphenylphosphine (PPh₃) are commonly effective.[17] For many standard couplings, the pre-formed catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) offers convenience and reliability.[9]

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[17] It activates the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][8]

  • Solvent System: A two-phase solvent system, typically an organic solvent like toluene or dioxane with water, is often employed.[9][17] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Experimental Workflow Diagram

G reagents 1. Reagent Assembly - Aryl Iodide (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) solvent 2. Solvent Addition - Toluene & Water (4:1) reagents->solvent degas 3. Degassing - Bubble N₂ or Ar for 15 min solvent->degas heat 4. Reaction - Heat to 90-100 °C - Stir for 12-24h degas->heat workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc & Water - Separate Layers heat->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography workup->purify product 7. Product Isolation - Pure Trifluoromethylated Biaryl purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Via syringe, add the degassed solvent mixture of toluene (8 mL) and water (2 mL). The mixture should be sparged with nitrogen or argon for 15 minutes prior to addition.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting aryl iodide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure trifluoromethylated biaryl product.

Catalytic Cycle and Mechanistic Insights

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a well-established sequence of steps involving a palladium catalyst.[5][8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_boronate [Ar-Pd(II)-Ar']L₂ pd0->pd_boronate Ar-Ar' pd_complex [Ar-Pd(II)-I]L₂ pd_complex->pd0 Ar-I pd_boronate->pd_complex Ar'-B(OH)₂ Base oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is typically the rate-determining step for aryl iodides and results in a Pd(II) complex.[5]

  • Transmetalation: The aryl group from the activated boronate species (formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the iodide ligand.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.

Data Presentation: Scope of the Coupling Reaction

The described protocol is effective for a range of arylboronic acids. The electronic nature of the boronic acid can influence reaction times and yields.

EntryArylboronic Acid Partner (Ar-B(OH)₂)Typical ConditionsExpected Outcome
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12hHigh yield of 1-fluoro-2-phenyl-4-(trifluoromethyl)benzene.
24-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12hExcellent yield; electron-donating groups on the boronic acid are well-tolerated.
34-Cyanophenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 16hGood to high yield; electron-withdrawing groups are compatible, though may require slightly longer reaction times.
42-Thienylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12hGood yield, demonstrating compatibility with heteroaromatic coupling partners.
52-Methylphenylboronic acidPd₂(dba)₃/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 18hGood yield; sterically hindered partners may require stronger catalyst systems and bases for optimal results.[17]

Conclusion

This compound serves as an exceptionally useful platform for the synthesis of trifluoromethylated biaryls. Its differential halide reactivity allows for precise, site-selective C-C bond formation via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, in particular, offers a robust, versatile, and accessible method for researchers in medicinal chemistry and materials science to construct complex molecular architectures, leveraging the beneficial properties of the trifluoromethyl group to advance the development of new therapeutics and functional materials.

References

Application Notes: 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene - A Trifunctional Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2][3][4] 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene has emerged as a preeminent building block, offering medicinal chemists a powerful and versatile scaffold for the synthesis of complex pharmaceutical agents. This trifunctionalized arene provides three distinct points of chemical modification, each imparting unique and valuable properties to a target molecule. The trifluoromethyl group enhances metabolic stability and lipophilicity, the fluorine atom modulates electronic properties and can serve as a metabolic blocker or a handle for further reactions, and the iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions.[5][6][7][8][9] This guide provides an in-depth exploration of the physicochemical properties, synthetic access, and strategic applications of this building block, complete with detailed protocols for key transformations.

Physicochemical Profile and Strategic Value

The utility of this compound stems from the unique interplay of its three substituents. Understanding their individual and collective contributions is critical to leveraging this building block effectively.

Core Properties
PropertyValue
CAS Number 110192-48-8[10]
Molecular Formula C₇H₃F₄I
Molecular Weight 290.00 g/mol [10]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point ~199.6°C at 760 mmHg (Predicted)
InChI Key MYEWQVPSCXXERV-UHFFFAOYSA-N[5]
The Medicinal Chemist's Rationale for Use

The deliberate 1,2,4-substitution pattern is not arbitrary; it is a design feature that enables multi-stage, regioselective synthesis and imparts desirable pharmacological characteristics.

  • The Trifluoromethyl (-CF₃) Group: This group is a powerful tool for enhancing drug properties.[7][8] As a strong electron-withdrawing group, it significantly alters the electronic nature of the aromatic ring.[6][7] Its high lipophilicity can improve membrane permeability, aiding in drug absorption and distribution.[8][9][11] Crucially, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450, which often prolongs a drug's half-life.[9][11]

  • The Fluorine (-F) Atom: As the most electronegative element, fluorine's introduction can profoundly influence a molecule's pKa, conformation, and binding affinity.[1][3][12] It can block sites of metabolic oxidation, another key strategy for improving pharmacokinetic profiles.[9] While typically a poor leaving group in classical nucleophilic aromatic substitution (SNAr), its presence ortho to the iodine and para to the -CF₃ group makes it susceptible to displacement under certain conditions, offering an additional avenue for derivatization.

  • The Iodine (-I) Atom: The carbon-iodine bond's polarizability and weakness make iodine an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions.[5] This atom serves as the primary reactive handle for introducing molecular complexity via robust and well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[5][13][14]

Synthesis of the Building Block

Access to this key intermediate is typically achieved through highly regioselective halogenation strategies that leverage the directing effects of the substituents on the aromatic ring.

cluster_0 Synthetic Pathways Precursor_A 4-Fluorobenzotrifluoride Product This compound Precursor_A->Product Direct Iodination (e.g., I₂, HIO₃, H₂SO₄) Convergent directing effects of -F and -CF₃ favor C2 iodination. Precursor_B 2-Iodo-4-(trifluoromethyl)aniline Precursor_B->Product Balz-Schiemann Reaction 1. NaNO₂, HCl (Diazotization) 2. HBF₄ or NaBF₄, heat

Caption: Key synthetic routes to the target building block.

  • Route A (Direct Iodination): This is often the most direct approach. Starting with commercially available 4-fluorobenzotrifluoride, the directing effects of the substituents are convergent. The fluorine atom is an ortho, para-director, while the strongly deactivating trifluoromethyl group is a meta-director. Both effects guide the incoming electrophile (iodine) to the C2 position (and C6), making this a highly regioselective and efficient transformation.[5]

  • Route B (Balz-Schiemann Reaction): This classic method for introducing fluorine provides an alternative route. It begins with 2-iodo-4-(trifluoromethyl)aniline, which undergoes diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the final product.[5]

Application Protocols: Palladium-Catalyzed Cross-Coupling

The C2-iodine atom is the primary site for elaboration, enabling the construction of diverse molecular architectures. The following protocols are generalized and serve as a robust starting point; optimization for specific substrates is always recommended.

Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Solvent, Base, Substrates, Catalyst) Setup->Addition Reaction Reaction (Heating & Stirring) Addition->Reaction Monitoring Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is invaluable for creating biaryl and aryl-vinyl structures, which are prevalent in pharmaceuticals.[15]

Generalized Protocol:

  • Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add the arylboronic acid (1.2–1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand (if needed).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 eq) followed by the anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Scientist's Notes:

  • Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[15] The choice of base and solvent system is often interdependent and critical for success. Water can sometimes accelerate the reaction.

  • Trustworthiness: Using a pre-catalyst like Pd₂(dba)₃ with a specific phosphine ligand (e.g., SPhos, XPhos) can offer greater control, higher yields, and broader functional group tolerance compared to all-in-one catalysts like Pd(PPh₃)₄.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for synthesizing aryl alkynes, which are key intermediates and structural motifs in many bioactive molecules.[16][17][18]

Generalized Protocol:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine, typically used as solvent or co-solvent). Add this compound (1.0 eq) followed by the terminal alkyne (1.1–1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40–60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Scientist's Notes:

  • Causality: The reaction proceeds through two interconnected catalytic cycles.[16] The copper(I) iodide reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] The amine base is essential for deprotonating the alkyne and neutralizing the HI generated during the reaction.

  • Trustworthiness: Copper-free Sonogashira protocols exist and can be advantageous for sensitive substrates where copper-catalyzed alkyne homocoupling (Glaser coupling) is a problematic side reaction.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry, allowing for the synthesis of aryl amines, which are present in a vast number of FDA-approved drugs.[19][20][21]

Generalized Protocol:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1–4 mol%), the phosphine ligand (e.g., BINAP, Xantphos, Josiphos, 1.1–1.5 times the Pd mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4–2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the primary or secondary amine (1.1–1.3 eq).

  • Inert Atmosphere: Seal the vessel and add the anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the specified temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Scientist's Notes:

  • Causality: The choice of ligand is paramount in Buchwald-Hartwig amination and dictates the reaction's scope and efficiency.[20][22] Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step, which is often rate-limiting.

  • Trustworthiness: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Rigorous exclusion of air is essential for reproducibility and high yields. Using commercially available, air-stable palladium pre-catalysts can significantly improve reliability.[21]

Nucleophilic Aromatic Substitution (SNAr) Reactivity

While the iodine is the primary handle for cross-coupling, the fluorine atom can also participate in SNAr reactions.

Reactant Aryl Halide + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Addition (Rate-determining step) Product Substituted Product + Halide (X⁻) Meisenheimer->Product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The benzene ring is strongly activated towards nucleophilic attack by the electron-withdrawing -CF₃ group. Both the fluorine and iodine atoms are positioned ortho/para to this group, allowing for optimal resonance stabilization of the intermediate Meisenheimer complex.[5]

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. The highly electronegative fluorine atom makes the carbon to which it is attached very electrophilic, often accelerating the initial attack.[23] However, the C-I bond is much weaker than the C-F bond, making iodide a better leaving group in the elimination step.

  • Competition: This creates a competitive scenario. Strong, hard nucleophiles (like alkoxides) under kinetic control may favor displacement of fluorine, while reactions under thermodynamic control or with softer nucleophiles might favor displacement of the better leaving group, iodine.[5][24] Reaction conditions (solvent, temperature, nucleophile) must be carefully screened to achieve regioselective substitution.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry. Its trifunctional nature allows for a programmed, regioselective approach to synthesizing complex molecules. By leveraging well-established palladium-catalyzed cross-coupling reactions at the iodine position and potentially engaging the fluorine in SNAr chemistry, researchers have a powerful tool to rapidly generate diverse libraries of compounds. The embedded fluorine and trifluoromethyl groups provide a head start in designing drug candidates with enhanced metabolic stability and optimized pharmacokinetic profiles, accelerating the journey from hit-to-lead and beyond.

References

Application Notes and Protocols: The Strategic Role of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Fluorination in Crop Protection

The strategic incorporation of fluorine and fluorinated moieties into active pharmaceutical ingredients has been a cornerstone of modern medicine, and this principle is equally transformative in the agrochemical sector.[1] Fluorinated organic compounds are a significant and expanding family of commercial agrochemicals, with over half of the pesticides launched in the last two decades containing fluorine.[2][3] The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties.[4] Its high electronegativity and lipophilicity can enhance metabolic stability, improve transport to the target site, and increase binding affinity to target enzymes or receptors, ultimately boosting the efficacy and optimizing the application dosage of a pesticide.[2][5]

Within the arsenal of fluorinated building blocks, 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene emerges as a uniquely valuable intermediate. Its structure is a testament to synthetic versatility, offering a trifecta of functionalities on a single aromatic ring:

  • The Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that significantly influences the electronic properties of the benzene ring and serves as a key pharmacophore for biological activity.[6]

  • The Iodine Atom (-I): A large, highly polarizable halogen that functions as an exceptionally versatile leaving group, primarily for transition metal-catalyzed cross-coupling reactions.[6] This position is the primary reactive site for building molecular complexity.

  • The Fluorine Atom (-F): The most electronegative element, it provides a secondary site for reaction via nucleophilic aromatic substitution (SₙAr) and contributes to the overall metabolic stability of the final product.[6]

This guide provides a detailed exploration of the applications of this key intermediate, complete with mechanistic insights and actionable laboratory protocols for its strategic deployment in the synthesis of next-generation agrochemicals.

Core Synthetic Applications: A Multi-Functional Building Block

The distinct reactivity of the iodo and fluoro substituents on the this compound scaffold allows for a highly controlled, sequential approach to building complex molecular architectures. This regiochemical precision is paramount in agrochemical discovery, where subtle structural changes can lead to dramatic differences in biological activity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I Bond as a Synthetic Linchpin

The carbon-iodine bond is the most reactive site on the molecule for cross-coupling chemistry due to its lower bond dissociation energy compared to C-F and C-H bonds. This enables the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern synthetic chemistry.[6]

Key Cross-Coupling Methodologies:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures. This is one of the most widely used methods for constructing the core skeletons of many herbicides and fungicides.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These groups are valuable for extending molecular scaffolds or as precursors for further transformations into heterocyclic systems like pyrazoles, which are common in insecticides.[7]

  • Heck Coupling: Reaction with alkenes to form substituted styrenes, providing access to another class of important structural motifs.

  • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives, a critical step in synthesizing a wide range of biologically active compounds.

The following diagram illustrates the versatility of the C-I bond in this compound as a focal point for diverse synthetic elaborations.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig main 1-Fluoro-2-iodo- 4-(trifluoromethyl)benzene suzuki_reagent Ar'-B(OH)₂ main->suzuki_reagent sono_reagent R-C≡CH main->sono_reagent buch_reagent R₂NH main->buch_reagent suzuki_product Biaryl Product suzuki_reagent->suzuki_product [Pd] sono_product Alkynyl Product sono_reagent->sono_product [Pd], [Cu] buch_product Aniline Derivative buch_reagent->buch_product [Pd]

Caption: Versatility of this compound in cross-coupling.

Nucleophilic Aromatic Substitution (SₙAr): Activating the C-F Bond

While the C-I bond is the primary site for cross-coupling, the C-F bond can be selectively targeted for nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing effects of the adjacent iodine atom and the para-trifluoromethyl group activate the fluorine-bearing carbon towards attack by strong nucleophiles (e.g., alkoxides, thiolates, amides).[6]

This orthogonal reactivity is a key strategic advantage. A synthetic route can first utilize the C-I bond for a cross-coupling reaction to build the main scaffold, and then, in a subsequent step, a nucleophile can be introduced at the C-F position to install a different functionality, such as a toxophore or a group that modulates solubility.

Illustrative Synthetic Pathways in Agrochemical Design

The following schemes represent plausible, field-relevant synthetic strategies for creating novel agrochemical candidates starting from this compound.

Workflow 1: Synthesis of a Phenylpyrazole Insecticide Core

The phenylpyrazole scaffold is a validated and commercially significant core for insecticides.[7] This workflow demonstrates how our building block can be used to construct this key heterocycle.

G start 1-Fluoro-2-iodo- 4-(trifluoromethyl)benzene step1 Sonogashira Coupling (+ Terminal Alkyne) start->step1 intermediate1 Alkynyl Intermediate step1->intermediate1 step2 Cyclocondensation (+ Hydrazine Derivative) intermediate1->step2 product Phenylpyrazole Core (Insecticide Precursor) step2->product

Caption: Pathway to a phenylpyrazole insecticide core.

This pathway leverages a Sonogashira coupling to install an alkyne, which then undergoes a classical cyclocondensation reaction to form the desired five-membered pyrazole ring. The fluorine and trifluoromethyl groups remain intact, poised to confer their beneficial properties on the final molecule.

Workflow 2: Synthesis of a Diaryl Ether Herbicide Precursor

Diaryl ether linkages are common in herbicides that act as PPO inhibitors.[8] This strategy showcases the sequential reactivity of the C-I and C-F bonds.

  • Step A: Suzuki Coupling. The C-I bond of this compound is first coupled with a heterocyclic boronic acid (e.g., a pyridine boronic acid) to form a biaryl intermediate. This step builds the core carbon skeleton.

  • Step B: Nucleophilic Aromatic Substitution (SₙAr). The resulting intermediate is then subjected to SₙAr conditions with a substituted phenol (e.g., 4-nitrophenol). The fluorine atom is displaced to form the critical diaryl ether linkage, yielding the final herbicidal precursor.

This two-step sequence provides a powerful and modular approach to a diverse range of potential herbicides.

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for key transformations using this compound. The causality behind critical steps is explained to ensure robust and reproducible results.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Objective: To synthesize a 2-aryl-1-fluoro-4-(trifluoromethyl)benzene derivative.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Vessel Preparation: Add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using anhydrous base is crucial as water can hydrolyze the boronic acid and affect catalytic activity.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated via oxidation. Maintaining an inert atmosphere throughout the reaction is critical for success.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Causality: Degassing the solvents (e.g., by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

Objective: To synthesize a 1-fluoro-2-(alkynyl)-4-(trifluoromethyl)benzene derivative.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Schlenk flask and inert gas supply

  • Standard workup and purification equipment

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Causality: CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation to the palladium center.

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add degassed triethylamine via syringe. Stir for 5 minutes. Then, add this compound (1.0 eq) followed by the terminal alkyne (1.5 eq).

    • Causality: The amine serves as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the HI generated during the catalytic cycle.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key synthetic transformations discussed, providing a quick-reference guide for researchers.

Reaction TypeKey ReagentsCatalyst SystemBond FormedTypical Product Class
Suzuki-Miyaura Arylboronic Acid, Base (K₂CO₃)Pd(0) complex (e.g., Pd(PPh₃)₄)C(sp²)-C(sp²)Biaryl Fungicides/Herbicides
Sonogashira Terminal Alkyne, Base (TEA)Pd(0)/Cu(I)C(sp²)-C(sp)Insecticide/Fungicide Precursors
Buchwald-Hartwig Amine, Base (e.g., NaOtBu)Pd(0) complex + LigandC(sp²)-NHerbicides/Fungicides
SₙAr Nucleophile (e.g., Ar-OH)Base (e.g., K₂CO₃)None (Base-mediated)C(sp²)-O

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of advanced agrochemicals. Its well-defined and orthogonal reactivity at the C-I and C-F positions provides chemists with a reliable platform for constructing complex molecules with precision and efficiency. By mastering the application of this versatile building block through robust protocols like those detailed herein, researchers can accelerate the discovery and development of novel, more effective, and environmentally considerate crop protection solutions.[1][9]

References

Application Notes and Protocols for Suzuki Coupling with 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Electron-Deficient Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for constructing biaryl scaffolds, which are prevalent in biologically active molecules and advanced materials.[2][3] The subject of this guide, 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, is a valuable building block for introducing a 2-fluoro-4-(trifluoromethyl)phenyl moiety into target molecules. The presence of both fluorine and a trifluoromethyl group can profoundly influence the physicochemical properties of the final compound, including metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[4]

However, the unique substitution pattern of this substrate presents distinct challenges. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly alters the electronic properties of the aromatic ring, which can impact the kinetics of the catalytic cycle.[5] Furthermore, the iodine atom, while being the most reactive of the halogens in the oxidative addition step (I > Br > OTf >> Cl > F), is positioned ortho to a fluorine atom, introducing steric considerations that can influence catalyst-substrate interactions.[6]

This document provides a comprehensive guide to navigating the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings, propose optimized reaction conditions based on established principles for electron-deficient and sterically demanding substrates, and provide a detailed, field-proven protocol for its successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[1] This is often the rate-determining step of the reaction.[6] The high reactivity of the C-I bond is advantageous for this substrate.[6]

  • Transmetalation: In this step, the organic group from the organoboron species (typically a boronic acid) is transferred to the palladium(II) center.[1] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9][10] The choice of base is therefore critical for the reaction's success.[10]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Optimizing Reaction Conditions for an Electron-Deficient Substrate

The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent to accommodate its electronic and steric profile.

Catalyst and Ligand Selection:

For electron-deficient and sterically hindered aryl halides, the use of highly active palladium catalysts is crucial.[11] While traditional catalysts like Pd(PPh₃)₄ can be effective, more specialized systems often provide superior results.[3] Catalysts incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to enhance both the oxidative addition and reductive elimination steps.[12][13][14] For this substrate, a catalyst system that is robust and efficient at lower catalyst loadings is desirable.

Base Selection:

The base plays a multifaceted role in the Suzuki coupling, primarily by facilitating the formation of the reactive boronate species.[9][12] The choice of base can significantly impact the reaction rate and yield.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[10] For substrates that may be sensitive to strongly basic conditions, milder bases like potassium carbonate or potassium phosphate are often preferred.[3]

Solvent System:

The solvent must effectively solubilize the reactants and the catalyst system. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water, are commonly employed.[15][16] The addition of water can enhance the solubility of the base and facilitate the transmetalation step.

Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
ParameterRecommended ConditionRationale
Aryl Halide This compoundElectron-deficient substrate with a reactive C-I bond.
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv.)A slight excess ensures complete consumption of the aryl iodide.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Readily available and proven effective for a range of Suzuki couplings.[3][17]
Catalyst Loading 1-3 mol%Sufficient to ensure efficient catalysis without excessive cost.
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)Moderately strong bases, effective in promoting transmetalation.[3][7]
Solvent Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂OCommon and effective solvent systems for Suzuki couplings.[3]
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the reaction to completion.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the palladium catalyst.

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for specific substrates.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - this compound - Arylboronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) Setup->Reagents Degas Degas the Mixture (e.g., N₂ bubbling) Reagents->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Reaction Heat to 80-100 °C (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Reaction Workup Reaction->Workup Cool Cool to Room Temperature Workup->Cool Extract Dilute with Water & EtOAc Separate Layers Cool->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl iodide.

  • Degassing: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7]

  • Characterization: Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active catalyst/ligand system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand), or a stronger base like cesium carbonate.[18][19] Incomplete degassing can also lead to catalyst deactivation and lower yields.

  • Side Reactions: Homocoupling of the boronic acid can sometimes be observed.[5] This can be minimized by ensuring an efficient transmetalation step, which is influenced by the choice of base and solvent.

  • Substrate Scope: The reactivity of the arylboronic acid can influence the reaction outcome. Electron-rich boronic acids tend to be more reactive, while electron-deficient or sterically hindered boronic acids may require more forcing conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can overcome the challenges posed by this electron-deficient and sterically substituted substrate. The protocol outlined in this guide serves as a robust starting point for the successful implementation of this important transformation in both academic and industrial research settings.

References

Application Notes and Protocols for 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest in the field of advanced materials science. Its unique molecular architecture, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, provides a versatile platform for the synthesis of novel polymers and functional organic materials. The presence of a highly reactive iodine atom makes it an excellent substrate for various cross-coupling reactions, while the electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] These reactive sites, combined with the inherent properties imparted by fluorine substitution—such as high thermal stability, chemical resistance, and unique electronic characteristics—make this compound a valuable precursor for materials with tailored functionalities.

The strategic placement of the substituents on the benzene ring allows for regioselective transformations, enabling precise control over the final molecular structure. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance polymers and materials for organic electronics, offering insights into the underlying chemical principles and experimental best practices.

Part 1: Synthesis of High-Performance Fluorinated Aromatic Polymers

The incorporation of fluorine and trifluoromethyl groups into polymer backbones is a well-established strategy for enhancing material properties.[2] These groups can improve thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and moisture absorption.[3][4] this compound serves as a key monomer in the synthesis of fluorinated aromatic polymers through various polymerization techniques.

Application Note: Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution

A common approach to synthesizing high-performance fluorinated polymers is through nucleophilic aromatic substitution (SNAr) polymerization.[5] In this process, the fluorine atom on the electron-deficient aromatic ring of this compound is displaced by a bisphenoxide nucleophile. The strong electron-withdrawing effect of the para-trifluoromethyl group and the ortho-iodine atom activates the C-F bond towards nucleophilic attack. The iodine atom can be retained in the polymer backbone for subsequent post-polymerization modification or removed if desired.

Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether)

This protocol describes the synthesis of a poly(arylene ether) from this compound and a bisphenol, such as 4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF).

Materials:

  • This compound (1.0 equiv.)

  • 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) (1.0 equiv.)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add Bisphenol AF, this compound, and anhydrous K₂CO₃.

  • Add DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20% (w/v).

  • Heat the reaction mixture to 140-150 °C with vigorous stirring to facilitate the azeotropic removal of water generated from the reaction of the phenol with K₂CO₃.

  • After the complete removal of water (indicated by the cessation of water collection in the Dean-Stark trap), carefully remove the toluene from the reaction mixture by distillation.

  • Increase the reaction temperature to 160-180 °C and maintain for 8-12 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Upon completion, cool the viscous solution to room temperature and dilute with additional DMAc.

  • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 100-120 °C to a constant weight.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like DMAc is used to dissolve the reactants and the resulting polymer and to facilitate the SNAr reaction. Toluene is used as an azeotroping agent to remove water, which can interfere with the reaction.

  • Base: Anhydrous potassium carbonate is a crucial component that deprotonates the bisphenol to form the more nucleophilic bisphenoxide in situ.

  • Inert Atmosphere: A nitrogen atmosphere is essential to prevent oxidation of the reactants and intermediates at elevated temperatures.

Visualization of Polymerization Workflow

PolymerizationWorkflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Reactants This compound Bisphenol AF K2CO3 Solvent_Addition Add DMAc and Toluene Reactants->Solvent_Addition Azeotropic_Distillation Azeotropic removal of water (140-150 °C) Solvent_Addition->Azeotropic_Distillation Polymerization_Step Polymerization (160-180 °C, 8-12 h) Azeotropic_Distillation->Polymerization_Step Precipitation Precipitate in Methanol Polymerization_Step->Precipitation Filtration_Washing Filter and Wash (Methanol, Water) Precipitation->Filtration_Washing Drying Vacuum Drying (100-120 °C) Filtration_Washing->Drying Final_Product Fluorinated Poly(arylene ether) Drying->Final_Product

Caption: Workflow for the synthesis of fluorinated poly(arylene ether).

Table 1: Expected Properties of Polymers Derived from this compound

PropertyExpected Value/CharacteristicRationale
Thermal Stability (TGA)High decomposition temperature (>450 °C)Strong C-F and aromatic C-C bonds in the polymer backbone.[5]
Glass Transition Temp (Tg)High Tg (>200 °C)Rigid polymer backbone due to aromatic rings.
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP, THF)The presence of flexible ether linkages and bulky trifluoromethyl groups disrupts chain packing.[2][4]
Dielectric ConstantLow (typically < 3.0)The low polarizability of the C-F bond.
Moisture AbsorptionLow (< 0.5%)The hydrophobic nature of the fluorinated groups.[4]

Part 2: Application in Liquid Crystals and Organic Electronics

The unique electronic and physical properties of molecules containing fluorine and trifluoromethyl groups make them highly desirable for applications in liquid crystals (LCs) and organic electronics.[6] In liquid crystals, these groups can enhance properties such as dielectric anisotropy, viscosity, and switching voltage.[7] For organic electronic materials, the electron-withdrawing nature of these substituents can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Application Note: Synthesis of Fluorinated Mesogens for Liquid Crystal Displays

This compound is a valuable building block for the synthesis of fluorinated mesogens, the core components of liquid crystals. The iodine atom allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, enabling the construction of the desired rod-like molecular structures characteristic of nematic and smectic liquid crystals.[8]

Experimental Protocol: Sonogashira Coupling for the Synthesis of a Tolane-Based Liquid Crystal Precursor

This protocol outlines a Sonogashira cross-coupling reaction between this compound and a terminal alkyne, a key step in forming a tolane core structure common in liquid crystals.[9][10]

Materials:

  • This compound (1.0 equiv.)

  • 4-Ethynylanisole (or another terminal alkyne) (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • To this mixture, add this compound and the terminal alkyne (e.g., 4-ethynylanisole) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing with THF or diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper(I) acetylide) is standard for Sonogashira couplings.

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: THF is a common solvent for Sonogashira reactions as it dissolves the reactants and catalysts well.

Visualization of Synthetic Pathway

SonogashiraCoupling Reactant1 1-Fluoro-2-iodo-4- (trifluoromethyl)benzene Reaction_Conditions Pd(PPh3)2Cl2, CuI Triethylamine, THF 40-60 °C Reactant1->Reaction_Conditions Reactant2 Terminal Alkyne (e.g., 4-Ethynylanisole) Reactant2->Reaction_Conditions Product Fluorinated Tolane Derivative Reaction_Conditions->Product

Caption: Sonogashira coupling for a liquid crystal precursor.

Part 3: Key Synthetic Methodologies and Protocols

The utility of this compound in materials science stems from its predictable reactivity at the C-I and C-F bonds. The following section provides detailed protocols for the most important transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and the C-I bond in this compound is highly reactive in these transformations.[11]

Protocol 1: Suzuki-Miyaura Coupling

This reaction is used to form a biaryl linkage, a common structural motif in conjugated polymers and liquid crystals.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv.)

  • Aqueous sodium carbonate solution (2 M) (2.0 equiv.)

  • Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the solvent (toluene or dioxane) followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-I(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-I Reactant1->OxAdd Reactant2 Ar'-B(OR)2 Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

B. Nucleophilic Aromatic Substitution (SNAr)

As detailed in the polymer synthesis section, the C-F bond can be substituted by strong nucleophiles.

Protocol 2: Etherification with a Phenol

This protocol describes a small molecule ether synthesis via SNAr.

Materials:

  • This compound (1.0 equiv.)

  • Phenol (e.g., 4-methoxyphenol) (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the phenol in anhydrous DMF.

  • Add potassium carbonate and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of SNAr Mechanism

SNArMechanism Reactants This compound + Nu⁻ Transition_State Meisenheimer Complex (Anionic σ-complex) Reactants->Transition_State Nucleophilic Attack Products Substituted Product + F⁻ Transition_State->Products Loss of Leaving Group (F⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 4: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Health Hazards: May cause skin, eye, and respiratory irritation.[12] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and incompatible substances. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Sterically Demanding and Electron-Deficient Substrate

The Suzuki-Miyaura cross-coupling is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial for pharmaceuticals and materials science.[1] While robust, its efficiency can be highly substrate-dependent. You are working with this compound, an aryl halide that presents a unique combination of challenges leading to potentially low yields.

This substrate is characterized by:

  • Steric Hindrance: The fluorine atom at the ortho position to the iodine creates significant steric bulk around the reaction center. This can impede both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][3]

  • Electronic Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. While this effect generally accelerates the rate-limiting oxidative addition step, the combined steric and electronic profile requires a finely tuned catalytic system to achieve high efficiency.[1][4]

This guide provides a structured, in-depth approach to diagnosing issues and optimizing your reaction conditions to overcome these intrinsic challenges.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low conversion of my this compound. What's the most likely culprit?

A: With this substrate, the most common bottleneck is the selection of the palladium catalyst and, more specifically, the phosphine ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficiently active to overcome the steric hindrance imposed by the ortho-fluoro group.[5][6] You likely need a more specialized, bulky, and electron-rich ligand.

Q2: My starting material is consumed, but the yield of the desired product is low, and I see several byproducts. What's happening?

A: This often points to side reactions outcompeting the desired product formation. Key side reactions to consider are:

  • Protodeboronation: The boronic acid decomposes back to the corresponding arene before it can transmetalate. This is often exacerbated by high temperatures and certain base/solvent combinations.[7][8]

  • Homo-coupling: Your boronic acid couples with itself to form a symmetrical biaryl. This can be promoted by the presence of oxygen or issues with the catalyst system.[9][10]

  • Dehalogenation: The starting aryl iodide is reduced to 1-fluoro-4-(trifluoromethyl)benzene.

Q3: Is an iodide leaving group always the best for this reaction?

A: Generally, the reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[1][11] While the C-I bond is the most reactive and typically preferred, its high reactivity can sometimes lead to faster catalyst decomposition or side reactions if the rest of the catalytic cycle cannot keep pace. However, for a challenging substrate like this, starting with the iodide is the correct approach. The issue is almost certainly not the leaving group but another parameter in the reaction.

In-Depth Troubleshooting Guide

A systematic approach is critical to identifying the root cause of low yield. The following workflow provides a logical progression for your optimization experiments.

G cluster_start Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis & Refinement Start Low Yield Observed Reagents 1. Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Solvent, Base) Start->Reagents Conditions 2. Confirm Anhydrous & Oxygen-Free Conditions Reagents->Conditions Ligand 3. Screen Catalyst & Ligand System (Bulky, Electron-Rich Ligands) Conditions->Ligand Base 4. Screen Bases (Solubility & Strength) Ligand->Base Solvent 5. Optimize Solvent System Base->Solvent Params 6. Adjust Temperature & Concentration Solvent->Params Analysis Analyze Results (LCMS/NMR) Identify Byproducts Params->Analysis Analysis->Ligand Refine Strategy Success High Yield Achieved Analysis->Success Problem Solved G cluster_cycle Suzuki Catalytic Cycle cluster_substrate Substrate Challenges Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X PdII L₂Pd(II)(Ar)(X) Intermediate OxAdd->PdII Slowed by 'ortho' Steric Hindrance Trans Transmetalation R-B(OR)₂ PdII->Trans PdII_R L₂Pd(II)(Ar)(R) Intermediate Trans->PdII_R Requires Base Activation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product (Ar-R) Formed Slowed by Steric Hindrance ArylX This compound Ortho-Fluoro (Steric Hindrance) Para-CF₃ (Electron Withdrawing) ArylX:f1->OxAdd Impedes Approach ArylX:f2->OxAdd Accelerates Reaction ArylX:f1->RedElim Impedes Elimination

References

Optimizing Heck reaction conditions for electron-deficient aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed coupling of electron-deficient aryl iodides . While aryl iodides are the most reactive electrophiles in this class, their electron-deficient nature can introduce unique challenges related to catalyst stability and reaction kinetics. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to guide you toward a successful synthesis.

The Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from an unsaturated halide and an alkene.[1] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for effective troubleshooting.[2][3]

graph "Heck_Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(I)L₂", pos="2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coord [label="Alkene π-Complex", pos="3.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Insert [label="σ-Alkyl-Pd(II) Complex", pos="1.5,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Elim [label="Hydrido-Pd(II) Complex", pos="-1.5,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen [label="Pd(0)L₂ + HB⁺X⁻", pos="-3.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n (Ar-I)"]; OxAdd -> Coord [label=" Alkene\n Coordination"]; Coord -> Insert [label=" Migratory Insertion"]; Insert -> Elim [label=" syn-β-Hydride\n Elimination"]; Elim -> Regen [label=" Reductive Elimination\n (Base)"]; Regen -> Pd0 [label=" Catalyst\n Regeneration"]; }

Figure 1: The generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Heck reaction with electron-deficient aryl iodides.

Q1: My reaction shows low or no conversion. Where do I start?

This is the most common issue. A systematic approach is key. Let's break down the potential culprits, starting with the most likely.

graph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5, ranksep=0.6, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low / No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Check Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Assess Substrate Quality", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Branch Cat_Source [label="Use fresh Pd source?\nEnsure inert atmosphere?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cat_Ligand [label="Is ligand appropriate?\n(See Table 2)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cat_Loading [label="Increase catalyst loading?\n(e.g., to 5 mol%)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Branch Cond_Base [label="Is base strong/soluble enough?\n(See Table 3)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cond_Solvent [label="Is solvent dry and appropriate?\n(See Table 4)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cond_Temp [label="Increase temperature?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Substrate Branch Sub_Purity [label="Are reagents pure & dry?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Start -> Catalyst; Start -> Conditions; Start -> Substrate;

Catalyst -> Cat_Source -> Cat_Ligand -> Cat_Loading; Conditions -> Cond_Base -> Cond_Solvent -> Cond_Temp; Substrate -> Sub_Purity; }

Figure 2: A logical flowchart for troubleshooting a stalled Heck reaction.

Detailed Analysis:

  • Catalyst Inactivation: The active catalyst is a Pd(0) species. If your reaction mixture turns black, it's likely due to the precipitation of palladium black, an inactive form of the catalyst.

    • Cause: This often happens when the Pd(0) species is not sufficiently stabilized. While aryl iodides are reactive and can sometimes be coupled without a ligand, this practice is not recommended for reproducibility as it increases the risk of catalyst decomposition.[4][5]

    • Solution:

      • Use a Ligand: Always use a stabilizing ligand. For electron-deficient aryl iodides, a simple monodentate phosphine like triphenylphosphine (PPh₃) is a good starting point.

      • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

      • Fresh Catalyst: Use a fresh, reliable source of palladium. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to Pd(0).

  • Incorrect Base Selection: The base plays a crucial role in the final step, regenerating the Pd(0) catalyst by neutralizing the H-X acid produced.[2][6][7]

    • Cause: An inappropriate base may be too weak, insoluble in the reaction medium, or sterically hindered.

    • Solution:

      • Organic Amines (e.g., Triethylamine, Et₃N): Commonly used and effective. They are soluble but can sometimes act as a ligand or undergo side reactions at high temperatures.

      • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are often more robust at higher temperatures. Their limited solubility can sometimes be beneficial by maintaining a low concentration of base, but can also be a drawback. Cesium carbonate is more soluble and basic, often improving results for difficult couplings.

      • Switching the base is a powerful optimization tool. If Et₃N fails, try K₂CO₃ or Cs₂CO₃.

  • Suboptimal Solvent/Temperature:

    • Cause: The reaction may be too dilute, or the temperature may be insufficient to overcome the activation energy for a key step (though oxidative addition to aryl iodides is typically fast).[8]

    • Solution:

      • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are standard choices as they effectively dissolve most components and stabilize the charged intermediates in the catalytic cycle.[5]

      • Temperature: While many Heck reactions with aryl iodides proceed at 80-100 °C, sluggish reactions can often be improved by increasing the temperature to 120-140 °C, provided the substrates and catalyst are stable.[5]

Q2: My reaction is messy, with multiple side products. What's happening?

Side product formation often points to a specific mechanistic issue. The most common culprits are reductive dehalogenation and loss of regioselectivity.

  • Reductive Dehalogenation (Ar-I → Ar-H):

    • Cause: This occurs when the Ar-Pd(II) intermediate is intercepted by a hydride source before it can couple with the alkene. The base (especially amines), solvent, or impurities can act as hydride donors, particularly at elevated temperatures.[6]

    • Solution:

      • Change the Base: Switch from an amine base like Et₃N to an inorganic base like K₂CO₃.

      • Lower the Temperature: If possible, run the reaction at a lower temperature.

      • Use Additives: The addition of phase-transfer catalysts like tetrabutylammonium chloride (TBAC) can sometimes suppress this side reaction.[9]

  • Poor Regioselectivity (Formation of α- and β-substituted products):

    • Cause: The Heck reaction typically yields the linear (β) product, especially with electron-deficient alkenes like acrylates.[2] However, the formation of the branched (α) isomer can occur. This is often influenced by the electronic pathway the reaction follows (neutral vs. cationic).[4][6]

    • Solution:

      • Ligand Choice: Bulky electron-rich ligands tend to favor the linear product due to steric hindrance during the migratory insertion step.

      • Halide Additives: The presence of halide ions (e.g., from TBAC or LiBr) promotes the "neutral pathway," which strongly favors the formation of the linear β-product.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium source should I use?

The choice of palladium precatalyst is a matter of convenience and stability. All are designed to generate the active Pd(0) species in situ.

Palladium SourceOxidation StateCommon LigandsNotes
Pd(OAc)₂ Pd(II)Phosphines, N-heterocyclic carbenes (NHCs)Common, air-stable, and cost-effective. Requires in situ reduction (often by a phosphine ligand or solvent).
Pd₂(dba)₃ Pd(0)Phosphines, NHCsAn air-stable source of Pd(0). Often used when a pre-formed Pd(0) source is desired.
Pd(PPh₃)₄ Pd(0)None requiredAn air-sensitive but direct source of the active catalyst. Provides both Pd(0) and the PPh₃ ligand.
Q2: How do I select the right ligand?

For electron-deficient aryl iodides, the oxidative addition is fast. The ligand's primary roles are to stabilize the Pd(0) catalyst, prevent precipitation, and control selectivity.

LigandTypeKey CharacteristicsBest For...
PPh₃ Monodentate PhosphineThe standard, workhorse ligand. Moderately electron-rich.General screening and most standard Heck reactions.[6]
P(o-tol)₃ Monodentate PhosphineBulkier than PPh₃. Can improve stability and selectivity.When PPh₃ gives low yields or side products.[6]
P(tBu)₃ Monodentate PhosphineVery bulky and electron-rich.Typically used for less reactive electrophiles (aryl chlorides/bromides), but can be useful in challenging cases.[6]
dppp Bidentate PhosphineChelating ligand. Can alter reactivity and selectivity pathways.Investigating alternative selectivity or for specific protocols requiring a bidentate ligand.[10]
Q3: What is the optimal Base/Solvent combination?

This is highly substrate-dependent and is the most critical parameter to screen.

BasepKaH (approx.)Common SolventsComments
Et₃N 10.7DMF, MeCN, TolueneSoluble organic base. Good for general purpose use at moderate temperatures.[6]
K₂CO₃ 10.3DMF, DMAc, NMPInexpensive, robust inorganic base. Good for higher temperature reactions.[1]
Cs₂CO₃ 10.0DMF, DMAc, TolueneMore soluble and often more effective than K₂CO₃, but more expensive.[6]
NaOAc 4.76DMF, DMAcA weaker base, sometimes used to minimize base-promoted side reactions.[1]
SolventBoiling Point (°C)Properties
DMF 153High polarity, excellent dissolving power. A standard choice.
DMAc 165Similar to DMF, slightly higher boiling point.
NMP 202High boiling point for very difficult couplings.
Acetonitrile (MeCN) 82Lower boiling point, useful for reactions with heat-sensitive substrates.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol is a starting point. The optimal conditions may require screening of the base, ligand, and solvent.

  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%), and ligand (e.g., PPh₃, 0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Through the septum, add the degassed solvent (e.g., DMF, to make a 0.2 M solution based on the aryl iodide). Then add the alkene (1.2 equiv) and the base (e.g., Et₃N, 2.0 equiv).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Couplings with Trifluoromethyl-Substituted Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira coupling reaction with trifluoromethyl-substituted substrates. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group can significantly influence the reaction's outcome, often leading to specific side reactions and challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: Question & Answer

This section addresses common problems encountered when performing Sonogashira couplings on aryl halides bearing a trifluoromethyl group.

Question 1: My reaction is sluggish or stalls completely when using a CF₃-substituted aryl bromide/chloride. What is the underlying issue and how can I resolve it?

Answer:

The primary challenge with trifluoromethyl-substituted aryl halides, particularly bromides and chlorides, is the slow rate of oxidative addition to the palladium(0) catalyst. The strong electron-withdrawing nature of the CF₃ group deactivates the aryl halide, making the C-X bond less susceptible to cleavage.

Causality-Driven Solutions:

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to facilitate the oxidative addition step. For aryl bromides, temperatures around 60-80 °C may be sufficient, while aryl chlorides often require 100-120 °C or even microwave irradiation to proceed efficiently.[1]

  • Employ a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inadequate.[1]

    • Ligand Choice: Switch to bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos). These ligands promote the formation of a more reactive, monoligated Pd(0) species, which accelerates oxidative addition.

    • Palladium Precatalyst: Utilize more active Pd(II) precatalysts like Pd(OAc)₂ or palladacycles in combination with the appropriate ligand.

  • Consider the Halide Reactivity Trend: If synthetically feasible, switching from an aryl chloride or bromide to the corresponding aryl iodide can dramatically increase the reaction rate, as the C-I bond is significantly weaker and more reactive.[2] The general reactivity trend is I > OTf > Br >> Cl.[3][4]

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). Why is this happening, especially with my electron-deficient substrate, and how can I suppress it?

Answer:

Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, resulting in the dimerization of the terminal alkyne.[5][6] This is an oxidative process catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen.[7] When the desired cross-coupling is slow, as is often the case with deactivated CF₃-substituted aryl halides, the competing homocoupling pathway can become dominant.[8]

Strategies to Minimize Homocoupling:

  • Embrace Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[9][10] These methods have been extensively developed to avoid this specific side reaction.[11]

  • Rigorous Exclusion of Oxygen: If a copper co-catalyst is necessary, it is critical to maintain a strictly inert atmosphere.[7][12]

    • Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[7]

  • Optimize the Base: The amine base, typically triethylamine or diisopropylethylamine, not only deprotonates the alkyne but also helps maintain the copper catalyst in its active Cu(I) oxidation state.[6] Ensure the base is anhydrous and of high purity.[12]

Question 3: My reaction mixture turns black, and I'm getting low yields. What does this indicate?

Answer:

The formation of a black precipitate, commonly known as "palladium black," signals the decomposition and agglomeration of the palladium catalyst.[2][12] This renders the catalyst inactive and halts the catalytic cycle.

Causes and Preventative Measures:

  • Catalyst Instability: The active Pd(0) species can be sensitive to air and impurities.[12]

  • Presence of Oxygen: As with homocoupling, oxygen can promote the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • Solution: Ensure rigorously anaerobic conditions as described above.[12]

  • Inappropriate Solvent: Certain solvents can promote the formation of palladium black. Some anecdotal evidence suggests that THF may be more prone to this issue.[13]

    • Solution: Screen alternative anhydrous solvents such as DMF, toluene, or dioxane.[2][12]

  • High Temperatures: While heat is often required for CF₃-substituted substrates, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Carefully optimize the temperature to find a balance between achieving a reasonable reaction rate and maintaining catalyst stability.

II. Frequently Asked Questions (FAQs)

Q1: Can the position of the CF₃ group relative to the halide affect the reaction?

Yes, the position has a significant electronic and steric effect. A CF₃ group ortho to the leaving group will provide steric hindrance, potentially slowing the oxidative addition step. However, the electronic deactivation is present regardless of the position. Site-selective couplings can sometimes be achieved in polyhalogenated systems based on the electronic environment of each halide.[14]

Q2: Are there specific ligands that are particularly effective for couplings with trifluoromethyl-substituted aryl halides?

Bulky, electron-rich phosphine ligands are generally preferred. Ligands like P(t-Bu)₃, and biaryl phosphines such as XPhos and SPhos, have demonstrated high efficacy in coupling challenging, electron-deficient aryl halides.[1][15] These ligands stabilize the palladium center and promote the rate-limiting oxidative addition step.

Q3: Is it possible to perform this reaction in aqueous or "green" solvents?

Yes, significant progress has been made in developing Sonogashira protocols in water or other sustainable solvents.[16][17] These systems often utilize specific water-soluble ligands or surfactants. However, optimization for specific trifluoromethyl-substituted substrates would be necessary.

Q4: What is the recommended order of addition for the reagents?

While practices can vary, a common and reliable method is to charge a flame-dried flask under an inert atmosphere with the aryl halide, palladium precatalyst, ligand, and copper(I) iodide (if used). Degassed solvent and the amine base are then added. The terminal alkyne is often the last reagent to be added, sometimes slowly via syringe pump to minimize homocoupling.[7]

III. Data & Protocols

Table 1: General Troubleshooting Summary for Sonogashira Coupling of CF₃-Aryl Halides
Problem Primary Cause(s) Recommended Actions
Low or No Yield Slow oxidative addition due to electron-deficient aryl halide.[1]1. Increase reaction temperature (60-120 °C).[1]2. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with SPhos).[1]3. If possible, use the corresponding aryl iodide.[2]
High Alkyne Homocoupling Copper-catalyzed oxidative dimerization of the alkyne, presence of O₂.[7]1. Use a copper-free protocol.[9]2. Ensure rigorous degassing and a strict inert atmosphere.[7]3. Add the alkyne slowly via syringe pump.[7]
Formation of Palladium Black Decomposition/agglomeration of the Pd(0) catalyst.[12]1. Use fresh, high-purity reagents and catalysts.[12]2. Maintain strictly anaerobic conditions.[12]3. Optimize solvent and temperature.[13]
Experimental Protocol: Copper-Free Sonogashira Coupling of a CF₃-Aryl Bromide

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the CF₃-substituted aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Reagent Addition: Add a suitable base (e.g., K₃PO₄, 2.0 equiv) to the flask. Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., dioxane or toluene) via cannula or syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

IV. Mechanistic Visualizations

Diagram 1: The Sonogashira Catalytic Cycle and Competing Side Reactions

This diagram illustrates the main catalytic cycle for the desired cross-coupling and highlights the points where common side reactions—Glaser homocoupling and catalyst decomposition—diverge.

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-CF₃-X Pd_Black Palladium Black (Decomposition) Pd0->Pd_Black O₂, impurities PdII_Aryl L₂Pd(II)(Ar-CF₃)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne L₂Pd(II)(Ar-CF₃)(C≡CR') Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-CF₃-C≡CR' (Desired Product) RedElim->Product Alkyne R'-C≡C-H Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Base, Cu(I) CuX Cu(I)X Cu_Acetylide->Transmetalation To Pd Cycle Glaser R'-C≡C-C≡C-R' (Glaser Product) Cu_Acetylide->Glaser O₂ Base Base O2 O₂

Caption: Catalytic cycles for Sonogashira coupling and competing side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield in the Sonogashira coupling of CF₃-substituted substrates.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Is the reaction strictly anaerobic? Start->Check_Inert Degas Action: Rigorously degas solvents & use inert gas. Check_Inert->Degas No Check_Reagents Are catalysts & reagents fresh and pure? Check_Inert->Check_Reagents Yes Degas->Check_Reagents Purify Action: Use fresh catalyst/base. Purify starting materials. Check_Reagents->Purify No Check_Conditions Is the temperature high enough? Check_Reagents->Check_Conditions Yes Purify->Check_Conditions Increase_T Action: Increase temperature (e.g., 80-120 °C). Check_Conditions->Increase_T No Check_Catalyst Is the catalyst system active enough? Check_Conditions->Check_Catalyst Yes Increase_T->Check_Catalyst Change_Ligand Action: Use bulky, electron-rich ligand (e.g., SPhos). Check_Catalyst->Change_Ligand No Success Problem Resolved Check_Catalyst->Success Yes Change_Ligand->Success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

V. References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. 2

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. 18

  • Pottathil, R. et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 5

  • BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. 7

  • BenchChem. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. 6

  • Wikipedia. Sonogashira coupling. 9

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. 13

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. 3

  • Chinchilla, R., & Najera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 11

  • Golden. Sonogashira coupling. 10

  • Handa, S. et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters. 16

  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. 12

  • Martek, B. A. et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. 19

  • Organic Chemistry Portal. Sonogashira Coupling. 17

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. 8

  • ResearchGate. (2025). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. 14

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. 4

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. 1

  • Köcher, T., & Herrmann, W. A. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(24), 10150-10161. 15

References

Technical Support Center: Improving Selectivity in Palladium-Catalyzed Reactions of Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of polyhalogenated arenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selective C-C and C-heteroatom bond formation on substrates with multiple halogen substituents. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction: The Challenge of Selectivity

Polyhalogenated arenes are valuable building blocks in organic synthesis, offering multiple points for functionalization. However, controlling the selectivity of palladium-catalyzed cross-coupling reactions on these substrates is a significant challenge. The goal is to selectively activate one carbon-halogen (C-X) bond while leaving others intact for subsequent transformations. This guide provides insights into the factors governing selectivity and offers strategies to troubleshoot common issues.

The selectivity in these reactions is primarily dictated by the oxidative addition step, where the palladium catalyst inserts into a C-X bond.[1] This step is influenced by a complex interplay of factors including the nature of the halogen, the electronic and steric properties of the substrate, the choice of ligand, and the reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for different halogens in palladium-catalyzed cross-coupling reactions?

The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order of their bond dissociation energies (BDEs): C–I > C–Br ≈ C–OTf > C–Cl > C–F.[1][2] This trend means that a C-I bond will typically react in preference to a C-Br or C-Cl bond on the same molecule. This inherent difference in reactivity is the foundation for achieving chemoselectivity when different halogens are present.[2]

Q2: How do electronic effects of the polyhalogenated arene influence selectivity?

The electronic properties of the arene play a crucial role. In general, oxidative addition is favored at carbon atoms that are more electron-deficient. For instance, in polyhalogenated pyridines, oxidative addition is often favored at the C2 and C4 positions, which are electronically deshielded.[2] Similarly, for substituted dihalobenzenes, the presence of electron-withdrawing groups can direct the reaction to a specific halogen.

Q3: Can steric hindrance be used to control selectivity?

Yes, steric hindrance can be a powerful tool. A bulky substituent near one halogen can disfavor the approach of the palladium catalyst, leading to preferential reaction at a less sterically hindered C-X bond. For example, in the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes, the reaction occurs selectively at the less hindered terminal C–I bonds.[3]

Q4: My reaction is showing low or no selectivity between two identical halogens. What are the first parameters I should investigate?

When dealing with identical halogens, achieving selectivity is more challenging as the intrinsic reactivity of the C-X bonds is similar.[4] The first parameters to investigate are:

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly influence selectivity.[5][6]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by exploiting smaller differences in activation energies between the competing reaction pathways.[7]

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's reactivity and selectivity.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Problem 1: Poor Selectivity Between Different Halogens (e.g., C-Br vs. C-Cl)

You are attempting a Suzuki-Miyaura coupling on a bromo-chloro-substituted arene and observe a mixture of products from the reaction at both C-Br and C-Cl sites.

  • Insufficient Differentiation in Reactivity: While C-Br is generally more reactive than C-Cl, harsh reaction conditions can overcome this difference.

    • Action: Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow.[8]

  • Overly Reactive Catalyst: A highly active catalyst might not discriminate well between the two halogens.

    • Action: Modify the ligand. If you are using a very electron-rich and bulky ligand, consider switching to a slightly less activating one. Conversely, sometimes a more sterically demanding ligand can improve selectivity.[6]

  • Incorrect Base: The choice of base can influence the catalytic cycle.

    • Action: Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ might offer better selectivity than strong bases like alkoxides.[5]

ParameterInitial ConditionOptimized ConditionRationale
Temperature 100 °C40-60 °CLower temperature to exploit the inherent reactivity difference between C-Br and C-Cl.
Ligand P(t-Bu)₃SPhos or PPh₃Modulate the steric and electronic properties of the catalyst.
Base NaOtBuK₃PO₄A milder base can sometimes lead to cleaner reactions with fewer side products.
Solvent TolueneDioxane/H₂OSolvent can influence catalyst activity and selectivity.
Problem 2: Dehalogenation as a Major Side Reaction

You are performing a Sonogashira coupling with a di-iodo-substituted arene and observe a significant amount of the mono-dehalogenated starting material.

  • Source of Protons: The dehalogenation side reaction involves the replacement of a halogen with a hydrogen atom. This often occurs when a proton source is available.

    • Action: Ensure anhydrous conditions if the reaction is not intended to be run in the presence of water. If using a protic solvent or an aqueous base, try to minimize the amount of water.[5]

  • Slow Transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation.

    • Action: Use a more reactive organometallic reagent if possible. For Sonogashira couplings, the addition of a copper(I) co-catalyst is standard and crucial for efficient transmetalation.[8]

  • Base-Induced Side Reactions: Some strong bases can promote dehalogenation.

    • Action: Switch to a milder base. For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used.

G start Dehalogenation Observed check_water Check for Water/Proton Sources start->check_water optimize_transmetalation Optimize Transmetalation Step start->optimize_transmetalation dry_reagents Rigorously Dry Solvents and Reagents check_water->dry_reagents If wet change_base Switch to a Milder or Non-Protic Base check_water->change_base If base is protic monitor_reaction Monitor Reaction Progress Closely dry_reagents->monitor_reaction change_base->monitor_reaction increase_alkyne Increase Equivalents of Terminal Alkyne optimize_transmetalation->increase_alkyne add_cu_cocatalyst Ensure Presence of Cu(I) Co-catalyst optimize_transmetalation->add_cu_cocatalyst increase_alkyne->monitor_reaction add_cu_cocatalyst->monitor_reaction

Caption: Troubleshooting workflow for dehalogenation.

Problem 3: Lack of Selectivity Between Two Identical Halogens in a Heterocycle

You are trying to achieve a C4-selective Suzuki coupling on 2,4-dichloropyridine but are getting a mixture of C2 and C4 isomers.

  • Inherent Electronic Bias: In many dihalopyridines, the C2 position is electronically favored for oxidative addition.[2][9] Overcoming this inherent bias requires specific catalytic systems.

    • Action: Employ specialized ligands. Hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to favor C4-selectivity in some cases.[9]

  • Catalyst Speciation: The nature of the active palladium species can dramatically influence selectivity. Mononuclear palladium complexes may favor one isomer, while multinuclear species or nanoparticles could favor another.[4][9]

    • Action: Alter the ligand-to-palladium ratio. For 2,4-dibromopyridine, using a PPh₃:Pd ratio of ≤2.5:1 has been shown to favor C4-selectivity, potentially by promoting the formation of multinuclear palladium species.[9]

    • Action: Consider "ligand-free" conditions. Jeffery conditions (using a phase-transfer catalyst like a tetraalkylammonium salt) can sometimes lead to high selectivity by promoting the formation of palladium nanoparticles.[9]

G sub 2,4-Dihalopyridine c2 C2-Arylated Product sub->c2 Pd(0)L_n (High L:Pd ratio) Conventional Selectivity c4 C4-Arylated Product sub->c4 [Pd_m L_n] or PdNPs (Low L:Pd ratio or ligand-free) Unconventional Selectivity

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Electron-Poor Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of electron-poor aryl halides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.

Introduction: The Unique Challenges of Electron-Poor Aryl Halides

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for forging carbon-nitrogen bonds.[1] However, when working with electron-poor aryl halides, researchers often encounter a unique set of challenges that can lead to low yields, side product formation, and inconsistent results. The electron-withdrawing nature of substituents on the aryl ring can significantly influence the reactivity of the substrate, the stability of intermediates in the catalytic cycle, and the propensity for undesired side reactions.

This guide provides a structured approach to troubleshooting these issues, grounded in a deep understanding of the reaction mechanism and extensive practical experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial hurdles faced when performing Buchwald-Hartwig amination with electron-deficient substrates.

Q1: My reaction with an electron-poor aryl chloride is not working at all. What is the most likely reason?

A: The most common culprit is an inefficient oxidative addition step. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[2] For an electron-poor aryl chloride, while the electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic attack, they can also make the C-Cl bond stronger and harder to break for the initial oxidative addition to the palladium(0) catalyst. Using a highly active catalyst system, particularly one with bulky, electron-rich phosphine ligands, is crucial to overcome this initial activation barrier.

Q2: I'm observing a significant amount of a byproduct that appears to be the starting amine and a hydrodehalogenated arene. What is happening and how can I prevent it?

A: This points to a competing hydrodehalogenation side reaction. This occurs when an intermediate palladium-hydride species, formed from the amine or solvent, reductively eliminates with the aryl halide, replacing the halogen with a hydrogen atom. This is a known side reaction in Buchwald-Hartwig aminations.[1] To minimize this, consider changing the ligand, as some ligands are more prone to promoting this pathway. Additionally, ensure your solvent is anhydrous and your amine is of high purity, as impurities can sometimes be a source of the hydride.

Q3: I suspect a competing SNAr (Nucleophilic Aromatic Substitution) reaction is occurring. How can I confirm this and what can I do to favor the Buchwald-Hartwig pathway?

A: Electron-poor aryl halides are highly susceptible to SNAr reactions, where the amine directly attacks the aromatic ring, displacing the halide without the involvement of the palladium catalyst.[3][4] To confirm this, you can run a control reaction without the palladium catalyst and ligand. If you still observe product formation, SNAr is likely occurring. To favor the Buchwald-Hartwig pathway, you can often lower the reaction temperature, as SNAr reactions typically have a higher activation energy. Additionally, using a less polar solvent can disfavor the formation of the charged Meisenheimer complex intermediate in the SNAr pathway.

Q4: My reaction is very sensitive to the choice of base. Why is this, and how do I select the right one?

A: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex.[5] For electron-poor systems, the choice of base is even more critical. A base that is too strong can lead to decomposition of the starting material or product, especially if they contain sensitive functional groups.[6][7] Conversely, a base that is too weak may not be effective in promoting the catalytic cycle. A screening of bases with varying strengths, such as alkoxides (NaOtBu, LHMDS) and carbonates (Cs₂CO₃, K₃PO₄), is often necessary to find the optimal conditions.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of electron-poor aryl halides.

Problem 1: Low or No Conversion of Starting Material

This is a frequent issue, often stemming from inefficient catalyst activation or a stalled catalytic cycle.

start Low/No Conversion q1 Is the catalyst system appropriate for electron-poor aryl chlorides/bromides? start->q1 sol1 Switch to a more active catalyst system: - Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) - Use a pre-catalyst for reliable active species formation q1->sol1 No q2 Is the base strength and solubility optimal? q1->q2 Yes sol2 Screen a panel of bases: - Strong, non-nucleophilic bases (NaOtBu, LHMDS) - Weaker, soluble inorganic bases (Cs2CO3, K3PO4) - Consider a combination of organic and inorganic bases q2->sol2 No q3 Is the reaction temperature high enough? q2->q3 Yes sol3 Gradually increase the reaction temperature. Monitor for decomposition. q3->sol3 No q4 Are the reagents and solvent of sufficient purity? q3->q4 Yes sol4 Use freshly distilled/dried solvents and high-purity reagents. Ensure rigorous exclusion of air and moisture. q4->sol4 No

Figure 1. Troubleshooting workflow for low or no conversion.

  • Catalyst and Ligand Selection: For electron-poor aryl halides, especially chlorides, the oxidative addition step is often rate-limiting. Standard phosphine ligands may not be sufficient.

    • Action: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium(0) species and accelerate oxidative addition.[1] Using a pre-formed palladium pre-catalyst can also ensure the efficient generation of the active catalytic species.[2]

  • Base Optimization: The choice of base is critical and highly substrate-dependent.

    • Action: Conduct a systematic screening of bases. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to side reactions or degradation of sensitive substrates.[7] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable.[8] The solubility of the base in the reaction solvent is also a key factor to consider.[9]

  • Solvent Effects: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle.

    • Action: While toluene and dioxane are common choices, for some electron-poor systems, a more polar solvent might be beneficial.[10] However, be mindful that highly polar solvents can also promote competing SNAr reactions. A solvent screen including ethers (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene) is advisable.

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step to mitigating their formation.

Side Product Potential Cause Diagnostic Clues Recommended Action
Hydrodehalogenated Arene Reduction of the aryl halide.Mass spectrometry shows a peak corresponding to the arene without the halogen.- Screen different phosphine ligands. - Ensure anhydrous conditions and high-purity reagents.[1]
SNAr Product Direct nucleophilic attack of the amine on the aryl halide.Formation of the desired product in the absence of a palladium catalyst.- Lower the reaction temperature. - Use a less polar solvent.[3][4]
Di-arylated Amine Reaction of the product with another molecule of the aryl halide.A peak in the mass spectrum corresponding to the mass of the product plus the mass of the dehalogenated aryl group.- Use a slight excess of the amine. - Employ a ligand that favors mono-arylation.

Experimental Protocols

Protocol 1: Systematic Screening of Ligands and Bases

This protocol outlines a general procedure for the systematic screening of ligands and bases for the Buchwald-Hartwig amination of a novel electron-poor aryl halide.

Materials:

  • Electron-poor aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • A panel of phosphine ligands (4 mol%)

  • A panel of bases (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, arrange a series of reaction vials. To each vial, add the electron-poor aryl halide, palladium pre-catalyst, and a specific phosphine ligand.

  • Addition of Base and Amine: To each vial, add a specific base. Then, add the amine, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature. Take an aliquot from each reaction vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any side products.

  • Analysis: Compare the results from the different ligand and base combinations to identify the optimal conditions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Electron-Poor Aryl Chloride

This is a representative, non-optimized protocol for a small-scale reaction.

Preparation:

  • To an oven-dried vial containing a magnetic stir bar, add the electron-poor aryl chloride (1.0 equiv), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding phosphine ligand (if not using a pre-catalyst, 4 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the optimized base (e.g., Cs₂CO₃, 2.0 equiv). Then add the amine (1.2 equiv) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to the optimized temperature with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizing the Catalytic Cycle and Key Intermediates

Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps in the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [L-Pd(II)(Ar)(NHR2)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 2. The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of electron-poor aryl halides is a powerful synthetic tool, but it requires careful optimization and a keen eye for potential pitfalls. By understanding the underlying mechanistic principles and adopting a systematic approach to troubleshooting, researchers can overcome the challenges posed by these substrates. This guide provides a framework for diagnosing and solving common problems, enabling the successful application of this important reaction in complex molecule synthesis.

References

Technical Support Center: Managing Hydrodehalogenation of Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of hydrodehalogenation, with a specific focus on the nuanced challenges presented by fluorinated aryl halides. The C-F bond, being the strongest carbon-halogen bond, often requires carefully optimized conditions to achieve selective hydrodefluorination (HDF) without inducing unwanted side reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these synthetic transformations. The information herein is synthesized from established literature and field-proven insights to ensure both scientific accuracy and practical applicability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the hydrodehalogenation of fluorinated aryl halides.

Q1: My hydrodefluorination reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in HDF reactions is a frequent issue, primarily due to the high bond dissociation energy of the C-F bond.[1] Several factors could be at play:

  • Insufficient Catalyst Activity: The choice of catalyst is paramount. While palladium-based catalysts are common for other hydrodehalogenations, they can be less effective for C-F bond cleavage.[3] Nickel-based catalysts, often being more cost-effective, have shown significant promise, particularly for their selectivity in not reducing the aromatic ring.[4][5][6] Rhodium catalysts, although more expensive, can also be highly effective.[7][8]

  • Inappropriate Ligand Choice: For transition metal catalysts, the ligand plays a crucial role in modulating the metal center's electronic properties and steric environment. Electron-rich phosphine ligands can enhance the oxidative addition step, which is often rate-limiting.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. C-F bond activation often requires higher temperatures or longer reaction times compared to other aryl halides.[6]

  • Ineffective Hydride Source: The choice of hydride source is critical. Common sources include H₂ gas, silanes, and borohydrides. The reactivity of the hydride source must be matched with the catalyst and substrate. For instance, sodium borohydride has been effectively used with nickel catalysts.[4][5]

Troubleshooting Steps:

  • Catalyst Screening: If conversion is low, consider screening different catalysts. Nickel complexes, such as those with bidentate phosphine ligands, are a good starting point.[5]

  • Ligand Optimization: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to fine-tune the catalyst's reactivity.

  • Reaction Parameter Adjustment: Incrementally increase the reaction temperature and monitor for product formation and side reactions. Extended reaction times may also be beneficial.

  • Hydride Source Evaluation: Test alternative hydride sources. Triethylsilane, for example, can be effective in photochemical, metal-free systems.[9]

Q2: I am observing significant hydrogenation of the aromatic ring as a side reaction. How can I improve the chemoselectivity for C-F bond cleavage?

A2: Over-hydrogenation is a common side reaction, particularly with highly active catalysts like palladium on carbon (Pd/C) under forcing conditions. The goal is to find a "sweet spot" where the C-F bond is cleaved without saturating the aromatic ring.

  • Catalyst Selection: Nickel-based heterogeneous catalysts are known to be more selective for the hydrodehalogenation of (poly)chlorinated benzenes without affecting the benzene ring, a principle that can be extended to fluorinated analogues.[6]

  • Reaction Conditions: Milder reaction conditions (lower temperature and H₂ pressure) can significantly reduce arene hydrogenation.

  • Catalyst Poisoning/Modification: In some cases, intentionally adding a mild catalyst poison can selectively inhibit arene hydrogenation without completely shutting down the desired hydrodefluorination.

Troubleshooting Flowchart:

G start Problem: Arene Hydrogenation Side Reaction catalyst Is a highly active catalyst like Pd/C being used? start->catalyst conditions Are the reaction conditions (temperature, pressure) harsh? catalyst->conditions No switch_catalyst Switch to a more selective catalyst (e.g., Nickel-based). catalyst->switch_catalyst Yes lower_conditions Reduce temperature and/or H₂ pressure. conditions->lower_conditions Yes result Improved Chemoselectivity conditions->result No - Investigate other factors (e.g., solvent, additives) switch_catalyst->result lower_conditions->result

Caption: Troubleshooting arene hydrogenation.

Q3: My reaction is not selective, and I'm getting a mixture of partially and fully dehalogenated products. How can I control the selectivity?

A3: Achieving selective hydrodehalogenation, especially with polyfluorinated arenes, can be challenging. The electronic environment of the C-F bonds can change as the reaction progresses, affecting the rate of subsequent defluorination steps.[10]

  • Stoichiometry of Hydride Source: Carefully controlling the equivalents of the hydride source can be a simple yet effective way to favor partially dehalogenated products.

  • Catalyst Loading: Lowering the catalyst loading can sometimes slow down the reaction enough to allow for the isolation of intermediates.

  • Reaction Time: Shorter reaction times will naturally favor the formation of partially dehalogenated products.

Experimental Protocol for Selective Hydrodefluorination:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl halide (1.0 eq) and the chosen catalyst (e.g., NiCl₂(dppp), 2-5 mol%).

  • Solvent and Base: Add the appropriate solvent (e.g., DMF or an aqueous micellar solution) and a base if required by the catalytic system.[4][5]

  • Hydride Addition: Slowly add a solution of the hydride source (e.g., NaBH₄, 1.1-1.5 eq for mono-defluorination) at a controlled temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction progress closely using GC-MS or LC-MS at regular intervals (e.g., every 15-30 minutes).

  • Quenching: Once the desired level of conversion to the partially dehalogenated product is achieved, quench the reaction by carefully adding water or a mild acid.

  • Workup and Analysis: Perform a standard aqueous workup, extract the product with an organic solvent, and analyze the product distribution.

Q4: I am working with a substrate that has multiple different halogen atoms. How can I selectively cleave the C-F bond over C-Cl, C-Br, or C-I bonds?

A4: This is a significant challenge due to the relative bond strengths (C-I < C-Br < C-Cl < C-F). Most catalytic systems will preferentially cleave the weaker C-X bonds first. Achieving selective C-F cleavage in the presence of other halogens requires a specialized approach.

  • Mechanism-Driven Catalyst Design: Some catalytic systems operate through mechanisms that are more sensitive to the electronic nature of the C-X bond rather than just its strength. For instance, certain photoredox or electrochemical methods might offer unique selectivity profiles.[11][12][13][14]

  • Enzymatic Approaches: While less common in standard organic synthesis, some metalloenzymes have shown the ability to cleave C-F bonds.[1] This is an emerging area with potential for high selectivity.

Data on Relative Hydrodehalogenation Rates:

Catalyst SystemC-Br ReactivityC-Cl ReactivityC-F ReactivityReference
Pd/C, H₂HighModerateLow[15]
Ni-based, NaBH₄HighModerateModerate[4][5]
Rh-based, H₂HighHighModerate[7]
Photoredox, AmineModerateModerateModerate[11][12]

Advanced Troubleshooting and Mechanistic Considerations

Understanding the Reaction Mechanism

Hydrodehalogenation can proceed through several mechanisms, including oxidative addition/reductive elimination cycles, single-electron transfer (SET) pathways leading to radical intermediates, and nucleophilic attack. Understanding the likely mechanism for your system is key to troubleshooting.

G cluster_0 Catalytic Cycle (e.g., Pd, Ni) cluster_1 Radical Pathway (e.g., Photoredox) a Ar-F + M(0) b Oxidative Addition Ar-M(II)-F a->b c Hydride Transfer Ar-M(II)-H b->c d Reductive Elimination c->d e Ar-H + M(0) d->e e->a f Ar-F + e⁻ g [Ar-F]•⁻ f->g h Ar• + F⁻ g->h j Ar-H h->j i H-atom donor i->j

Caption: Simplified mechanistic pathways in hydrodefluorination.

For instance, if a radical mechanism is at play, the presence of radical scavengers will inhibit the reaction, confirming the pathway.[11][12] If unwanted radical-induced side reactions are occurring, adjusting the solvent or adding a controlled amount of a radical trap might be a viable strategy.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-fluoro-2-iodo-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this substrate, characterized by the electron-withdrawing trifluoromethyl group and the ortho-fluorine, present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low to No Product Yield

You've set up your Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira coupling with this compound, but after the allotted reaction time, you observe minimal or no formation of the desired product.

This is a common and frustrating issue that can often be resolved by systematically evaluating each component of the reaction.

Initial Diagnostic Workflow

Low_Yield_Troubleshooting Start Low or No Yield Reagent_Quality 1. Verify Reagent Quality & Purity Start->Reagent_Quality Catalyst_Activity 2. Assess Catalyst Activity Reagent_Quality->Catalyst_Activity If reagents are pure Reaction_Conditions 3. Re-evaluate Reaction Conditions (Base, Solvent, Temp.) Catalyst_Activity->Reaction_Conditions If catalyst is active Ligand_Choice 4. Optimize Ligand Reaction_Conditions->Ligand_Choice If conditions seem appropriate Successful_Reaction Successful Reaction Ligand_Choice->Successful_Reaction After optimization

Caption: A stepwise approach to troubleshooting low-yield cross-coupling reactions.

Detailed Troubleshooting Steps:

1. Reagent Quality and Stoichiometry:

  • Aryl Iodide Purity: Ensure the this compound is pure. Impurities can interfere with the catalytic cycle.

  • Coupling Partner Integrity:

    • Boronic Acids/Esters (Suzuki): These can be prone to decomposition, especially upon prolonged storage.[1] Consider using a fresh batch or re-purifying the existing one. Boronic esters, such as pinacol esters, often exhibit greater stability.[1]

    • Amines (Buchwald-Hartwig): Ensure the amine is of high purity and free from moisture.[1]

    • Alkenes (Heck) & Alkynes (Sonogashira): Check for oligomerization or degradation of the coupling partner.

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the coupling partner is often beneficial.

2. Catalyst and Ligand Issues:

  • Ligand Choice: The electron-deficient nature of the aryl iodide necessitates an electron-rich and sterically bulky ligand to promote the oxidative addition and reductive elimination steps.[1][3]

    • For Suzuki and Buchwald-Hartwig reactions, consider bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos.[3]

    • For Heck reactions, phosphine ligands are also commonly employed.[4]

    • Sonogashira couplings often benefit from a combination of a palladium catalyst and a copper(I) co-catalyst.[5][6]

3. Inadequate Base or Solvent System:

  • Base Selection: The choice of base is critical and depends on the specific coupling reaction.

    • Suzuki: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially for challenging substrates.[1][3]

    • Buchwald-Hartwig: Strong bases such as NaOtBu or LHMDS are commonly used.[1]

    • Heck: Organic bases like triethylamine (Et₃N) are frequently employed.[7]

    • Sonogashira: An amine base is a key reagent to facilitate the formation of the copper acetylide.[4][6]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Aprotic polar solvents like DMF, dioxane, or THF are common choices.[8][9]

    • For Suzuki reactions, the addition of water as a co-solvent can be crucial for dissolving inorganic bases and activating the boronic acid.[10][11]

    • The polarity of the solvent can influence the reaction rate and even the active catalytic species.[12][13][14][15]

4. Sub-optimal Temperature:

  • Aryl iodides are generally reactive, but the electron-withdrawing groups on this substrate might necessitate higher temperatures to overcome activation barriers.[9]

  • If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[3] Solvents with higher boiling points like toluene or dioxane may be necessary.[3]

Problem 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Your reaction yields the desired product, but it's contaminated with significant amounts of homocoupled products (from the coupling partner) or the hydrodehalogenated starting material (1-fluoro-4-(trifluoromethyl)benzene).

Troubleshooting Strategy:

1. Minimizing Homocoupling (Primarily in Suzuki Reactions):

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[1]

    • Solution: Ensure rigorous degassing of your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Palladium Source: Using a Pd(0) source directly may sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]

  • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[1]

2. Preventing Hydrodehalogenation:

  • Moisture: Water can act as a proton source, leading to the replacement of the iodine with hydrogen.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

  • Hydrogen Donors: Certain reagents can act as hydrogen donors.

    • Solution: Use high-purity amines in Buchwald-Hartwig reactions.[1] The choice of base can also influence the rate of this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Which is more reactive, the C-I or the C-F bond on this compound in palladium-catalyzed cross-coupling?

The C-I bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in oxidative addition is I > Br > Cl >> F.[9] This allows for selective functionalization at the iodine-bearing position.

Q2: What is the role of the base in these cross-coupling reactions?

The role of the base is multifaceted and crucial for the catalytic cycle, though its specific function can vary between reaction types:

  • Suzuki-Miyaura: The base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[9]

  • Buchwald-Hartwig Amination: The base deprotonates the amine or the amine-palladium complex, generating the active nucleophile for the coupling reaction.[16][17]

  • Heck Reaction: The base is necessary to neutralize the hydrogen halide (HX) that is eliminated during the reaction, regenerating the Pd(0) catalyst.[4][7]

  • Sonogashira Coupling: An amine base is used to deprotonate the terminal alkyne, which then forms a copper acetylide that participates in the transmetalation step.[4][5]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role beyond simply dissolving the reactants.[8]

  • Solubility: It must solubilize a range of components, from nonpolar organic substrates to inorganic bases.[8][14] Dipolar aprotic solvents like DMF, dioxane, and THF are often good choices.[8][9]

  • Catalyst Stability and Activity: Coordinating solvents can interact with the palladium center, influencing the nature and reactivity of the active catalyst.[8][14]

  • Reaction Rate and Selectivity: Solvent polarity can significantly impact the rate of key steps like oxidative addition.[12][13][14][15] In some cases, changing the solvent can even switch the chemoselectivity of a reaction.[12][13]

Q4: I am performing a Sonogashira coupling. Is the copper co-catalyst always necessary?

While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free variations have been developed.[6] The copper facilitates the formation of a copper acetylide, which then transmetalates with the palladium complex.[5] In some cases, particularly with highly reactive substrates or specific ligand systems, the copper-free protocol can be advantageous to avoid issues like alkyne homocoupling (Glaser coupling).

Q5: For a Buchwald-Hartwig amination, what type of base should I start with?

A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[1] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[1] The choice may depend on the specific amine and the functional group tolerance of your substrates.

Experimental Protocols: Starting Points for Optimization

The following are generalized, starting-point protocols. Optimization of equivalents, temperature, and reaction time is highly recommended for your specific substrate combination.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Protocol Start Start: Oven-Dried Vial Add_Solids 1. Add Aryl Iodide (1 eq.), Boronic Acid (1.2 eq.), Base (e.g., K₃PO₄, 2-3 eq.) Start->Add_Solids Inert_Atmosphere 2. Seal, Purge with Ar/N₂ Add_Solids->Inert_Atmosphere Add_Catalyst 3. Add Pd Catalyst/Precatalyst & Ligand (1-5 mol%) Inert_Atmosphere->Add_Catalyst Add_Solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) Add_Catalyst->Add_Solvent Heat_React 5. Heat with Vigorous Stirring (e.g., 80-110 °C) Add_Solvent->Heat_React Monitor_Workup 6. Monitor by TLC/LC-MS, then Workup & Purify Heat_React->Monitor_Workup

Caption: A standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and a powdered base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).[1][3]

  • Seal the vessel, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and an appropriate ligand (e.g., XPhos, 2-10 mol%). Using a pre-formed catalyst like XPhos Pd G3 can simplify this step.

  • Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[3]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup.

  • Purify the crude product using flash column chromatography.

Summary of Recommended Starting Conditions
Reaction TypeRecommended BaseCommon SolventsTypical Temperature (°C)Key Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃[1][3]Dioxane/H₂O, THF/H₂O, Toluene[3][9][10]80 - 110Use bulky, electron-rich phosphine ligands. Ensure base is soluble.
Buchwald-Hartwig NaOtBu, LiHMDS[1]Toluene, Dioxane, THF[17]80 - 110Requires a strong, non-nucleophilic base and an inert atmosphere.
Heck Et₃N, KOAc[7][18]DMF, Dioxane, Acetonitrile[8]80 - 120Base is a stoichiometric reagent. Regioselectivity can be an issue.
Sonogashira Et₃N, DiisopropylamineTHF, DMF, Toluene[6]RT - 80Often requires a Cu(I) co-catalyst (e.g., CuI).[5] Protect terminal alkyne if necessary.

This guide provides a foundational framework for optimizing your cross-coupling reactions. Remember that each specific substrate pairing may require fine-tuning of these conditions to achieve the best possible outcome.

References

Technical Support Center: C-C Bond Formation with 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the reactivity of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly functionalized building block in C-C bond formation reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring your path to successful synthesis is both efficient and scientifically sound.

Introduction: Understanding the Substrate

This compound is a valuable synthon in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group can enhance properties like metabolic stability and binding affinity, making it a desirable moiety in drug candidates.[1][2] However, the electronic and steric properties of this substrate present unique challenges in transition-metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the -CF3 group and the presence of an ortho-fluoro substituent significantly modulate the reactivity of the C-I bond. This guide will help you harness the potential of this molecule by providing solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Carbon-Iodine (C-I) bond the primary site of reactivity in palladium-catalyzed cross-coupling reactions?

The reactivity of carbon-halogen bonds in the crucial oxidative addition step of palladium-catalyzed reactions generally follows the trend C-I > C-Br > C-Cl >> C-F.[3] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the Pd(0) catalyst. The C-F bond is exceptionally strong and typically remains inert under standard cross-coupling conditions.

Q2: How do the ortho-fluoro and para-trifluoromethyl substituents affect the reactivity of the C-I bond?

The substituents have two major effects:

  • Electronic Effect: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group.[4] This decreases the electron density on the aromatic ring, making the ipso-carbon attached to the iodine more electrophilic. A more electrophilic carbon facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

  • Steric and Electronic Effect of Ortho-Fluorine: The fluorine atom ortho to the iodine introduces steric hindrance, which can influence the approach of the bulky palladium catalyst. However, its electronegativity can also influence the electronic environment. In some cases, ortho-substituents can even enhance reactivity through specific interactions or by favoring certain catalyst conformations.[6][7] The presence of ortho-fluorine substituents can make oxidative addition more thermodynamically favorable.[8]

Q3: Which C-C coupling reactions are most suitable for this substrate?

Given the C-I bond, this substrate is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters). This is one of the most versatile and widely used methods.[9]

  • Sonogashira Coupling: Reaction with terminal alkynes, which is highly effective for installing alkynyl moieties.[10][11]

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.[12][13]

The choice of reaction depends on the desired final product, but all three are well-precedented for aryl iodides.

Troubleshooting Guide

This section addresses common problems encountered during C-C coupling reactions with this compound.

Problem 1: Low to No Yield (<10%) or Failure to Initiate Reaction

This is a frequent issue, often stemming from an insufficiently active catalyst system or suboptimal reaction conditions.

Possible Cause A: Ineffective Catalyst System

The oxidative addition of an electron-deficient aryl halide, while electronically favored, can still be challenging. The choice of palladium source and, critically, the supporting ligand is paramount.

  • Explanation: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species.[14][15] For electron-deficient substrates, while the aryl halide is "activated," the subsequent steps can be slow. Bulky, electron-rich ligands are essential to promote both the initial oxidative addition and the final, product-releasing reductive elimination step.[5] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.

  • Solutions & Recommendations:

    • Use Modern Ligands: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings and are highly effective.[5][16]

    • Utilize Palladium Precatalysts: Instead of Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species, use air-stable Pd(II) precatalysts like the Buchwald G3 or G4 precatalysts.[17] These generate the active LPd(0) catalyst cleanly and efficiently, leading to more reproducible results.

    • Increase Catalyst Loading: As a last resort for particularly difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.

Possible Cause B: Suboptimal Reaction Conditions

  • Explanation: Cross-coupling reactions are highly sensitive to temperature, solvent, and atmospheric conditions. The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen.[18] Poor solubility of reagents can also severely limit reaction rates.

  • Solutions & Recommendations:

    • Ensure Inert Atmosphere: Rigorously degas your solvent(s) (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen).

    • Solvent Selection: Aprotic polar solvents are often a good starting point. Toluene, dioxane, and THF are commonly used for Suzuki and Sonogashira couplings. For Heck reactions, polar aprotic solvents like DMF or NMP are often preferred.[13] If solubility is an issue, consider a solvent mixture.

    • Temperature Screening: While many modern catalyst systems work at room temperature, some challenging substrates require heating.[19] Screen temperatures from room temperature up to 80-110 °C.

Problem 2: Reaction Stalls or Results in Incomplete Conversion

You see initial product formation, but the reaction does not proceed to completion even after extended time.

Possible Cause A: Catalyst Deactivation

  • Explanation: The catalyst may be dying over the course of the reaction. This can be due to trace oxygen, impurities in the reagents or solvent, or inherent instability of the catalytic species under the reaction conditions.

  • Solutions & Recommendations:

    • Re-evaluate Ligand Choice: Some ligands provide greater stability to the palladium center than others. The Buchwald biaryl phosphine ligands are designed for high stability and turnover numbers.[15]

    • Check Reagent Purity: Ensure all reagents, especially the organometallic partner (e.g., boronic acid), are of high purity. Boronic acids can undergo degradation.[18]

Possible Cause B: Base Incompatibility or Insufficient Strength

  • Explanation: The base plays a critical role, particularly in the Suzuki-Miyaura reaction, where it is required for the transmetalation step.[9] If the base is too weak, insoluble, or sterically hindered, this step can become rate-limiting, causing the reaction to stall.

  • Solutions & Recommendations:

    • Base Screening: For Suzuki reactions, a common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction stalls, switching to a stronger base like K₃PO₄ may be beneficial.[20] For Sonogashira couplings, an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[10]

    • Improve Base Solubility: In some solvent systems (like toluene), inorganic bases have poor solubility. Adding a small amount of water (e.g., in a 10:1 solvent:water ratio) can sometimes accelerate the reaction, although this can also promote side reactions. Anhydrous conditions are often preferred as a starting point.[21]

Problem 3: Significant Side Product Formation

The desired product is formed, but is contaminated with byproducts like homocoupled starting materials or protodeiodination.

Possible Cause: Protodeiodination (Loss of Iodine)

  • Explanation: This occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom. This can be caused by trace water or other proton sources in the reaction mixture, especially in the presence of a strong base.

  • Solutions & Recommendations:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous-grade solvents. Dry bases in an oven before use.

    • Base Choice: While stronger bases can improve reaction rates, they can also increase the rate of side reactions. A careful balance is needed. Powdered, dry K₃PO₄ is often a good choice to minimize this issue.

Data & Conditions Summary

The following table provides recommended starting points for various C-C coupling reactions with this compound. Optimization will likely be required.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%)SPhos (2-4%)K₃PO₄ (2-3)Toluene or Dioxane80 - 100
Sonogashira Pd(PPh₃)₂Cl₂ (2-3%)None (or PPh₃)TEA/DIPEA (3)THF or DMFRT - 60
Heck Pd(OAc)₂ (2%)P(o-tolyl)₃ (4%)K₂CO₃ or Et₃N (2)DMF or NMP100 - 120

Note: For Suzuki-Miyaura, using a G3-SPhos precatalyst (2 mol%) is a highly robust alternative.

Visualized Workflows and Mechanisms

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-I pd2_complex Ar-Pd(II)-I(L_n) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R-M pd2_r Ar-Pd(II)-R(L_n) transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product

Caption: General catalytic cycle for palladium-catalyzed C-C cross-coupling reactions.

Troubleshooting Flowchart for Low Yield

G start Problem: Low Yield (<50%) cause1 Possible Cause: Inactive Catalyst System start->cause1 cause2 Possible Cause: Suboptimal Conditions start->cause2 cause3 Possible Cause: Poor Reagent Quality start->cause3 sol1a Solution: Use Buchwald Ligand (e.g., SPhos, XPhos) cause1->sol1a sol1b Solution: Use Pd G3/G4 Precatalyst cause1->sol1b sol2a Solution: Ensure Rigorous Degassing cause2->sol2a sol2b Solution: Screen Temperature (e.g., 80-110 °C) cause2->sol2b sol2c Solution: Screen Solvents (Toluene, Dioxane, DMF) cause2->sol2c sol3a Solution: Use Fresh Boronic Acid cause3->sol3a sol3b Solution: Use Dry, Powdered Base cause3->sol3b

Caption: Decision-making workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)

  • Anhydrous Toluene (0.2 M concentration relative to aryl iodide)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: To the oven-dried reaction vial, add the this compound, phenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed anhydrous toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.3 M concentration)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: To the oven-dried reaction vial, add this compound and Pd(PPh₃)₂Cl₂.

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by DIPEA and phenylacetylene via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor for 4-12 hours.

  • Workup and Purification: Follow a similar aqueous workup procedure as described for the Suzuki coupling. The product can be purified by flash chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to Trifluoromethylphenyl Sources: A Comparative Analysis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Trifluoromethylphenyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the trifluoromethylphenyl group stands out as a critical structural motif.[1][2] Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl (-CF3) group, profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Consequently, the efficient and selective introduction of this moiety is a paramount concern for synthetic chemists. This guide provides an in-depth comparison of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a highly versatile reagent, with other common trifluoromethylphenyl sources, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal building block for their synthetic endeavors. We will delve into the reactivity, applications, and practical considerations of these reagents in cornerstone cross-coupling reactions, supported by experimental data and detailed protocols.

This compound: A Privileged Reagent

This compound has emerged as a preferred reagent for the introduction of the 4-fluoro-2-(trifluoromethyl)phenyl group. Its utility stems from the orthogonal reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond, allowing for selective functionalization at the iodine-bearing position.[5] The presence of the fluorine atom and the trifluoromethyl group also modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent transformations.

Key Attributes:

  • High Reactivity of the C-I Bond: Facilitates efficient cross-coupling under relatively mild conditions.

  • Orthogonal Reactivity: The C-F bond remains intact during the initial coupling, offering a handle for subsequent functionalization.

  • Modulated Electronic Properties: The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the reactivity of the aromatic ring.

Alternative Trifluoromethylphenyl Sources: A Comparative Overview

While this compound is a powerful tool, a variety of other reagents are available for introducing the trifluoromethylphenyl moiety. The choice of reagent is often dictated by the desired substitution pattern, the specific cross-coupling reaction to be employed, and cost considerations.

Common Alternatives Include:

  • Bromo- and Chloro-analogs: 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene and 1-chloro-2-fluoro-4-(trifluoromethyl)benzene are more cost-effective alternatives to the iodo-analog. However, the lower reactivity of the C-Br and C-Cl bonds often necessitates more forcing reaction conditions, including higher temperatures and more sophisticated catalyst systems.[6]

  • Isomeric Variants: Reagents with different substitution patterns, such as 2-bromo-5-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, provide access to different isomers of trifluoromethyl-substituted anilines, which are valuable precursors in pharmaceutical synthesis.[1][3] The position of the trifluoromethyl group relative to the halogen significantly impacts the electronic and steric environment of the reactive C-X bond.

  • Trifluoromethyl-substituted Boronic Acids and Esters: These reagents are commonly used in Suzuki-Miyaura couplings and offer the advantage of being less toxic than organotin reagents used in Stille couplings.[7]

Head-to-Head Comparison in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we compare the expected performance of this compound with its bromo- and chloro-analogs in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. The reactivity trend for aryl halides in these palladium-catalyzed reactions generally follows the order: I > Br > Cl.[6]

Table 1: Performance Comparison in Suzuki-Miyaura Coupling
Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected YieldReference
This compound HighPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °CExcellent[8]
1-Fluoro-2-bromo-4-(trifluoromethyl)benzeneModeratePd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-120 °CGood to Excellent[8]
1-Fluoro-2-chloro-4-(trifluoromethyl)benzeneLowPd(OAc)₂/XPhos, K₃PO₄, t-BuOH, 110-130 °CModerate to Good[9]
Table 2: Performance Comparison in Stille Coupling
Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected YieldReference
This compound HighPd(PPh₃)₄, LiCl, Toluene, 90-110 °CExcellent[10][11]
1-Fluoro-2-bromo-4-(trifluoromethyl)benzeneModeratePd₂(dba)₃, P(fur)₃, NMP, 100-120 °CGood to Excellent[10][11]
1-Fluoro-2-chloro-4-(trifluoromethyl)benzeneLowPd(OAc)₂/SPhos, KF, Dioxane, 120-140 °CModerate[10][11]
Table 3: Performance Comparison in Buchwald-Hartwig Amination
Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected YieldReference
This compound HighPd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °CExcellent[12][13]
1-Fluoro-2-bromo-4-(trifluoromethyl)benzeneModeratePd(OAc)₂/RuPhos, K₃PO₄, Dioxane, 100-120 °CGood to Excellent[12][13]
1-Fluoro-2-chloro-4-(trifluoromethyl)benzeneLowPd G3 XPhos, K₂CO₃, t-AmOH, 110-130 °CGood[12][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions using this compound. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine aryl halide, arylboronic acid, base, and solvent in a flask. B Degas the mixture (e.g., N2 sparging). A->B C Add Pd catalyst. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and perform aqueous workup. E->F G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with an organostannane.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine aryl halide, Pd catalyst, and LiCl in a dry flask under inert gas. B Add anhydrous, degassed solvent. A->B C Add organostannane dropwise. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or GC-MS. D->E F Cool to room temperature and quench with aq. KF. E->F G Filter and perform extractive workup. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for Stille coupling.

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Tri(2-furyl)phosphine [P(fur)₃] (0.06 mmol, 6 mol%)

  • Lithium chloride (LiCl) (3.0 mmol)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, P(fur)₃, and LiCl.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add DMF, followed by this compound.

  • Add the organostannane dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine aryl halide, amine, base, Pd catalyst, and ligand in a dry flask under inert gas. B Add anhydrous, degassed solvent. A->B C Heat the reaction mixture with stirring. B->C D Monitor progress by TLC or LC-MS. C->D E Cool to room temperature and perform aqueous workup. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add toluene and seal the tube.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound stands as a highly effective and versatile reagent for the introduction of the trifluoromethylphenyl moiety in a range of palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, often translates to higher yields and milder reaction conditions compared to its bromo- and chloro-analogs. While other trifluoromethylphenyl sources offer advantages in terms of cost or access to specific isomers, the predictable reactivity and synthetic flexibility of this compound make it a superior choice for many applications in drug discovery and materials science. The provided protocols offer a solid foundation for researchers to harness the synthetic potential of this valuable building block.

References

A Comparative Guide to Aryl Halide Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction has transformed the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and functional materials.[2][3] The success of a Suzuki-Miyaura coupling is dependent on several factors, with the choice of the aryl halide being of critical importance. This guide provides an in-depth comparison of the reactivity of different aryl halides in this pivotal reaction, supported by mechanistic insights and experimental data, to aid in the strategic design of synthetic routes.

The Mechanism of Suzuki-Miyaura Coupling: The Central Role of Oxidative Addition

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex.[2] This step is often the rate-determining step of the entire catalytic cycle and involves the cleavage of the carbon-halogen (C-X) bond.[2][4] Consequently, the nature of the halogen atom directly influences the overall reaction rate and efficiency.

The established order of reactivity for aryl halides in the Suzuki-Miyaura coupling is:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F

This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.[6] A weaker C-X bond, as seen in aryl iodides, is more readily cleaved during oxidative addition, leading to a faster reaction. Conversely, the strong C-F bond in aryl fluorides makes them generally unreactive under standard Suzuki-Miyaura conditions.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactivity Aryl Halide Reactivity pd0 Pd(0)Ln pd2_complex trans-Ar-Pd(II)-X(Ln)2 pd0->pd2_complex Oxidative Addition (Rate-Determining Step for Aryl Halide) Ar-X pd2_transmetal Ar-Pd(II)-R(Ln)2 pd2_complex->pd2_transmetal Transmetalation R-B(OR)2 reactivity_order Reactivity Order: I > Br > Cl > F pd2_transmetal->pd0 Reductive Elimination Ar-R

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.

Quantitative Comparison of Aryl Halide Reactivity

The reactivity of aryl halides in Suzuki-Miyaura coupling is directly linked to their C-X bond dissociation energies (BDE).[6][7] The following table provides a comparative summary of these values and the general reactivity observed for each class of aryl halide.

Aryl Halide (Ph-X)C-X Bond Dissociation Energy (kcal/mol)General Reactivity in Suzuki-Miyaura CouplingTypical Reaction Conditions
Ph-I ~65Very High Mild conditions, often room temperature. Can sometimes act as a catalyst poison at high concentrations.[8]
Ph-Br ~81High Generally proceeds readily, often with mild heating. A good balance of reactivity and stability.
Ph-Cl ~96Low to Moderate Requires more forcing conditions, specialized catalysts with electron-rich, bulky ligands, and stronger bases.[9][10]
Ph-F ~123Very Low / Inert Generally unreactive under standard conditions. Requires specialized catalysts and directing groups.[4]

Note: Bond dissociation energies are approximate values and can vary slightly depending on the specific aryl group.[6][11]

Overcoming the Challenges of Less Reactive Aryl Halides

While aryl iodides and bromides are highly reactive, their higher cost and lower availability compared to aryl chlorides make the latter more attractive for large-scale industrial applications.[9][12] Significant research has been dedicated to developing catalyst systems capable of activating the stronger C-Cl bond.

The key to activating aryl chlorides lies in the use of palladium catalysts with highly electron-donating and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[10][13] These ligands increase the electron density on the palladium(0) center, which enhances its ability to undergo oxidative addition with the less reactive aryl chloride. Common examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃), biaryl phosphines (e.g., SPhos, XPhos), and NHCs like IMes.[10][13]

Experimental Protocol: A Comparative Study of Aryl Halide Reactivity

This protocol outlines a series of parallel experiments to demonstrate the differing reactivity of an aryl iodide, bromide, and chloride in a Suzuki-Miyaura coupling reaction under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions of reagents setup_vials Set up three reaction vials prep_reagents->setup_vials add_reagents Add reagents to each vial: - Phenylboronic acid - Base (K2CO3) - Pd catalyst - Solvent (Toluene/H2O) setup_vials->add_reagents add_halides Add respective aryl halide: - Iodobenzene (Vial 1) - Bromobenzene (Vial 2) - Chlorobenzene (Vial 3) add_reagents->add_halides heat_react Heat reactions at 80°C add_halides->heat_react sampling Take aliquots at regular time intervals heat_react->sampling quench Quench aliquots sampling->quench analyze Analyze by GC-MS or LC-MS quench->analyze compare Compare conversion rates analyze->compare

Caption: Workflow for the comparative experimental protocol.

Materials and Reagents:

  • Iodobenzene

  • Bromobenzene

  • Chlorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

  • Reaction vials with stir bars

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in toluene.

  • Reaction Setup: In three separate reaction vials, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a stir bar.

  • Addition of Reagents: To each vial, add the palladium catalyst stock solution (e.g., 1 mol% Pd). Then add toluene and deionized water (e.g., in a 4:1 ratio).

  • Initiation of Reaction: To the first vial, add iodobenzene (1.0 equivalent). To the second vial, add bromobenzene (1.0 equivalent). To the third vial, add chlorobenzene (1.0 equivalent).

  • Reaction Monitoring: Place the vials in a preheated heating block at 80°C and start stirring. At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, and 24h), take a small aliquot from each reaction mixture.

  • Work-up and Analysis: Quench each aliquot with a small amount of water and extract with ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate and analyze by GC-MS or LC-MS to determine the conversion of the starting aryl halide to the biphenyl product.

  • Data Comparison: Plot the percentage conversion against time for each of the three reactions. The results are expected to show a significantly faster conversion for iodobenzene, followed by bromobenzene, with chlorobenzene showing the lowest reactivity.

Conclusion

The reactivity of aryl halides in Suzuki-Miyaura coupling is a well-established trend governed by the strength of the carbon-halogen bond. Aryl iodides and bromides are the substrates of choice for facile reactions under mild conditions. However, with the advent of advanced catalyst systems, the more economical and abundant aryl chlorides have become viable substrates, particularly for industrial-scale synthesis. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to make informed decisions in the design and optimization of their synthetic strategies, ultimately leading to more efficient and cost-effective processes.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Fluoro-3-(trifluoromethyl)phenyl Scaffold

The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a cornerstone in modern medicinal and agrochemical research. The strategic incorporation of fluorine and a trifluoromethyl group onto a phenyl ring imparts a unique combination of properties to active pharmaceutical ingredients (APIs) and agrochemicals. The high electronegativity of fluorine and the lipophilicity and metabolic stability conferred by the trifluoromethyl group can significantly enhance a molecule's potency, bioavailability, and pharmacokinetic profile. Consequently, robust and versatile synthetic routes to this key structural motif are of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of alternative reagents and synthetic strategies for accessing 4-fluoro-3-(trifluoromethyl)phenyl compounds. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and offer a critical evaluation of their respective strengths and limitations in terms of yield, safety, scalability, and substrate scope.

Traditional and Modern Approaches: A Comparative Overview

The synthesis of 4-fluoro-3-(trifluoromethyl)phenyl derivatives can be broadly categorized into two main strategies:

  • Diazotization-based methods , starting from the readily available 4-fluoro-3-(trifluoromethyl)aniline.

  • Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling reactions , which offer alternative pathways that avoid the handling of potentially hazardous diazonium salt intermediates.

This guide will compare and contrast these approaches, providing the necessary data for you to make an informed decision for your specific synthetic needs.

Method 1: The Balz-Schiemann Reaction and its Modern Variants

The Balz-Schiemann reaction is a classical and widely used method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[1][2]

Mechanistic Rationale

The reaction proceeds through three key steps:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.

  • Precipitation: The addition of tetrafluoroboric acid (HBF4) leads to the precipitation of the relatively stable aryldiazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is heated, leading to the extrusion of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion to yield the desired aryl fluoride.

The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the diazonium salt intermediate, making careful temperature control crucial.

Diagram 1: The Balz-Schiemann Reaction Pathway

Balz_Schiemann Start 4-Fluoro-3-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Fluoro-3-(trifluoromethyl)benzenediazonium tetrafluoroborate (isolated) Diazotization->Diazonium_Salt Thermal_Decomposition Thermal Decomposition (Heat) Diazonium_Salt->Thermal_Decomposition Product 4-Fluoro-3-(trifluoromethyl)benzene (or other derivatives) Thermal_Decomposition->Product

Caption: Workflow of the traditional Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol via Diazotization-Hydrolysis

This protocol, adapted from patented industrial processes, demonstrates a common application of diazotization for the synthesis of a key derivative.[3][4]

Step 1: Diazotization

  • In a well-ventilated fume hood, to a mixture of 29.5 g (289 mmol) of concentrated sulfuric acid and 32 g of water, add 10 g (56 mmol) of 4-fluoro-3-(trifluoromethyl)aniline at room temperature.

  • Heat the mixture to approximately 80 °C with stirring to obtain a homogeneous solution.

  • Cool the solution to below 10 °C in an ice-water bath.

  • Slowly add a solution of 5 g (72 mmol) of sodium nitrite in 6 g of water dropwise, maintaining the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, stir the mixture at 5 °C for 30 minutes to ensure complete formation of the 4-fluoro-3-(trifluoromethyl)benzenediazonium salt solution.

Step 2: Hydrolysis

  • The aqueous solution of the diazonium salt is then added to a heated aqueous solution of copper sulfate.

  • The hydrolysis is typically carried out at temperatures ranging from 75-85 °C.[4]

  • The resulting 4-fluoro-3-(trifluoromethyl)phenol is then extracted with an organic solvent (e.g., toluene) and purified.

Performance and Limitations
ParameterBalz-Schiemann Reaction
Typical Yield 60-90%[3][4]
Key Reagents Sodium nitrite, Tetrafluoroboric acid (or H₂SO₄ for hydrolysis)
Reaction Conditions Low temperature for diazotization, elevated temperature for decomposition
Advantages Well-established, high yields for many substrates, high regioselectivity.
Disadvantages Safety concerns: Isolation of potentially explosive diazonium salts. Scalability: Thermal decomposition can be difficult to control on a large scale.[5]
Modern Variants: Enhancing Safety and Efficiency

To address the safety and scalability issues of the traditional Balz-Schiemann reaction, several modern adaptations have been developed:

  • Continuous Flow Synthesis: This approach avoids the isolation and accumulation of hazardous diazonium salts by generating and immediately consuming them in a continuous flow reactor. This significantly enhances the safety of the process, making it suitable for kilogram-scale production with reported yields around 70%.[5][6]

  • Photochemical Balz-Schiemann Reaction: UV irradiation can promote the decomposition of the diazonium salt at milder temperatures, avoiding the harsh conditions of thermal decomposition and potentially improving yields for sensitive substrates.[2]

  • Alternative Fluoride Sources: The use of ionic liquids as both solvent and fluoride source can offer a greener alternative to traditional methods.[7]

Method 2: Sandmeyer-Type Reactions for Diversification

The Sandmeyer reaction provides a versatile alternative for converting the diazonium salt intermediate into a variety of functional groups, including halides, cyano, and trifluoromethyl groups, by employing copper(I) salts as catalysts.[1]

Mechanistic Rationale

The Sandmeyer reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical, which then reacts with the counter-ion of the copper salt to form the final product.

Diagram 2: Sandmeyer Reaction for Diversification

Sandmeyer Start 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt Reaction Sandmeyer Reaction (CuX, where X = Cl, Br, CN, etc.) Start->Reaction Product 4-Fluoro-3-(trifluoromethyl)phenyl-X Reaction->Product

Caption: General scheme of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)bromobenzene

This protocol is a representative example of a Sandmeyer reaction starting from the corresponding aniline.

Step 1: Diazotization

  • Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the vigorously stirred CuBr solution. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure complete reaction.

  • The product, 4-fluoro-3-(trifluoromethyl)bromobenzene, can then be isolated by extraction and purified by distillation or chromatography.

Performance Comparison: Balz-Schiemann vs. Sandmeyer
FeatureBalz-Schiemann (Fluorination)Sandmeyer Reaction (e.g., Bromination)
Reagent HBF₄CuBr
Product Aryl FluorideAryl Bromide
Yield Generally highVariable, depends on substrate and conditions
Mechanism Ionic (Aryl cation)Radical
Safety Potentially explosive diazonium salt isolationIn-situ generation of diazonium salt is common

Method 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a conceptually different approach, where a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of 4-fluoro-3-(trifluoromethyl)phenyl compounds, this typically involves the displacement of a halide or a nitro group.

Mechanistic Rationale

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (like the trifluoromethyl group) ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[8] The strong electron-withdrawing trifluoromethyl group at the meta position in the target scaffold provides some activation, but the reaction is generally more facile if an additional activating group is present or if a stronger nucleophile is used.

Diagram 3: Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr Start Activated Aryl Halide (e.g., 1,4-Difluoro-2-(trifluoromethyl)benzene) Reaction Nucleophilic Attack (e.g., RO⁻, R₂NH) Start->Reaction Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate Product 4-Fluoro-3-(trifluoromethyl)phenyl Derivative Intermediate->Product

Caption: General mechanism of a nucleophilic aromatic substitution reaction.

Experimental Protocol: Hypothetical Synthesis via SNAr

While a specific protocol for the synthesis of a 4-fluoro-3-(trifluoromethyl)phenyl compound via SNAr on a readily available starting material is not prominently featured in the initial search, a plausible route could involve the reaction of 1,4-difluoro-2-(trifluoromethyl)benzene with a nucleophile. The fluorine atom para to the trifluoromethyl group would be more activated towards substitution.

  • To a solution of 1,4-difluoro-2-(trifluoromethyl)benzene in a polar aprotic solvent (e.g., DMF or DMSO), add the desired nucleophile (e.g., sodium methoxide for a methoxy group, or an amine for an amino group) and a base if necessary.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification is typically achieved by column chromatography or distillation.

Performance and Considerations
ParameterNucleophilic Aromatic Substitution (SNAr)
Typical Yield Highly dependent on substrate and nucleophile
Key Reagents Activated aryl halide, Nucleophile, Polar aprotic solvent
Reaction Conditions Typically requires elevated temperatures
Advantages Avoids diazonium salts, can be highly regioselective with appropriate substitution patterns.
Disadvantages Requires a suitable leaving group and an activated aromatic ring. The starting materials may not be as readily available as the corresponding anilines.

Method 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern organometallic chemistry offers powerful tools for the formation of C-F and C-C bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, can be adapted for the synthesis of 4-fluoro-3-(trifluoromethyl)phenyl derivatives.

Mechanistic Rationale

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For example, an aryl halide or triflate can be coupled with a variety of nucleophiles or organometallic reagents in the presence of a palladium catalyst and a suitable ligand.

Potential Applications

While specific, high-yielding protocols for the synthesis of the target scaffold using this method were not found in the initial search, the versatility of palladium catalysis suggests its potential. For instance, 4-bromo-1-fluoro-2-(trifluoromethyl)benzene could be a suitable starting material for various cross-coupling reactions to introduce different functionalities at the 4-position of the bromine.

Comparative Summary of Synthetic Strategies

MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Balz-Schiemann 4-Fluoro-3-(trifluoromethyl)anilineNaNO₂, HBF₄60-90%Well-established, high yieldsSafety concerns with diazonium salts, scalability
Sandmeyer 4-Fluoro-3-(trifluoromethyl)anilineNaNO₂, HBr, CuBrVariableVersatile for various functional groupsCan have side reactions, yields can be moderate
SNAr Activated Aryl HalideNucleophile, BaseSubstrate dependentAvoids diazonium saltsRequires activated substrate, may need harsh conditions
Pd-Catalyzed Coupling Aryl Halide/TriflatePd catalyst, Ligand, BaseSubstrate dependentHigh functional group tolerance, mild conditionsCatalyst cost, ligand sensitivity

Conclusion and Future Outlook

The synthesis of 4-fluoro-3-(trifluoromethyl)phenyl compounds can be achieved through several distinct synthetic strategies, each with its own set of advantages and challenges. The choice of the optimal method will depend on the specific target molecule, the desired scale of the reaction, available starting materials, and safety considerations.

The traditional Balz-Schiemann reaction remains a reliable and high-yielding method, with modern advancements in continuous flow chemistry significantly mitigating its inherent safety risks. Sandmeyer-type reactions offer a versatile extension of the diazotization strategy for introducing a range of functional groups. Nucleophilic aromatic substitution presents a viable alternative, particularly for substrates with appropriate activation and leaving groups, and completely avoids the use of diazonium salts. Finally, palladium-catalyzed cross-coupling reactions represent a powerful, albeit potentially more costly, approach for the late-stage functionalization and synthesis of complex derivatives.

As the demand for novel fluorinated compounds continues to grow, further research into safer, more efficient, and sustainable synthetic methods will be crucial. The development of novel fluorinating reagents and more robust catalytic systems will undoubtedly expand the synthetic chemist's toolbox for accessing this important structural motif.

References

Part 1: Direct C-H Trifluoromethylation: The Power of Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Methods for the Synthesis of Trifluoromethyl-Substituted Heterocycles

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, making it a prized feature in many blockbuster pharmaceuticals and advanced agrochemicals.[1][2][3][4] However, the methods for introducing this group are not one-size-fits-all. The choice of synthetic strategy is critical and depends on the target molecule, the desired regioselectivity, and the stage of the synthetic campaign.

This guide provides a comparative analysis of the principal alternative methods for synthesizing trifluoromethyl-substituted heterocycles. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and the relative advantages and disadvantages of each approach, supported by experimental data and detailed protocols.

Direct C-H trifluoromethylation represents one of the most elegant and efficient strategies, allowing for the introduction of the CF₃ group onto a pre-formed heterocyclic core. This approach is particularly valuable for the late-stage functionalization of complex molecules, enabling rapid generation of analogs without the need for de novo synthesis.[5][6] The dominant mechanisms in this category are radical-based.

Radical Trifluoromethylation via Chemical Oxidation

The generation of a trifluoromethyl radical (•CF₃), an electrophilic species, which then attacks the electron-rich positions of a heterocycle, is a common and effective strategy.[7][8] One of the most widely used and practical methods employs sodium trifluoromethanesulfinate (CF₃SO₂Na), often called Langlois' reagent, in combination with an oxidant.[9][10]

Mechanism Rationale: The reaction is initiated by a single-electron transfer (SET) from the sulfinate to an oxidant, such as tert-butyl hydroperoxide (t-BuOOH). This generates the trifluoromethyl radical, which then undergoes an addition-elimination sequence with the heteroaromatic substrate. The choice of oxidant is crucial; it must be potent enough to oxidize the sulfinate but not so reactive that it degrades the substrate or the product. The process is often performed in a two-phase system (e.g., DCM/water) to manage the solubility of the reagents and facilitate the reaction.[11][12]

radical_mechanism cluster_initiation Radical Generation cluster_propagation C-H Functionalization CF3SO2Na CF₃SO₂Na CF3_rad •CF₃ CF3SO2Na->CF3_rad  Oxidation (SET) Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_rad SO2 SO₂ Het Heterocycle (Het-H) CF3_rad->Het Intermediate [Het(H)CF₃]• Radical Adduct Het->Intermediate Radical Addition Product Trifluoromethylated Heterocycle (Het-CF₃) Intermediate->Product Oxidation & Deprotonation

Caption: General mechanism for radical C-H trifluoromethylation.

Representative Experimental Protocol: Trifluoromethylation of Caffeine [11]

  • To a solution of caffeine (1.0 equiv.) in a mixture of CH₂Cl₂ and H₂O (2.5:1) is added sodium trifluoromethanesulfinate (3.0 equiv.).

  • The mixture is stirred vigorously at room temperature.

  • tert-Butyl hydroperoxide (5.0 equiv., 70% solution in H₂O) is added dropwise over 5 minutes.

  • The reaction is stirred at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 8-(trifluoromethyl)caffeine.

Photoredox Catalysis

A milder and more modern approach to generating trifluoromethyl radicals involves visible-light photoredox catalysis.[6][13] This method avoids the use of strong chemical oxidants by employing a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) that, upon excitation by visible light, can mediate the single-electron transfer process.[7][14]

Causality of Experimental Choices: The key advantage here is the mild reaction conditions (often room temperature) and high functional group tolerance. The choice of photocatalyst is dictated by its redox potential, which must be sufficient to reduce the CF₃ source (e.g., CF₃SO₂Cl or Togni's reagent) to generate the •CF₃ radical.[6][13] The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to ensure solubility of the catalyst and reagents.

photoredox_cycle cluster_main Catalytic Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC PC_star->PC_oxidized SET CF3_source CF₃ Source (e.g., CF₃I, TfCl) PC_star->CF3_source e⁻ transfer PC_oxidized->PC SET CF3_rad •CF₃ CF3_source->CF3_rad HetH Heterocycle (Het-H) CF3_rad->HetH Addition Radical_Adduct [Het(H)CF₃]• HetH->Radical_Adduct HetCF3 Product (Het-CF₃) Radical_Adduct->PC_oxidized e⁻ transfer Radical_Adduct->HetCF3 - H⁺

Caption: Simplified photoredox cycle for C-H trifluoromethylation.

Electrochemical Trifluoromethylation

Electrochemical synthesis is an emerging, sustainable alternative that uses electrons as a "traceless" reagent, obviating the need for stoichiometric chemical oxidants or reductants.[15][16] In a typical setup, an electric current is passed through a solution containing the heterocycle and a CF₃ source, often in an undivided cell, to generate the trifluoromethyl radical directly at an electrode surface.[17][18]

Advantages & Rationale: This method offers excellent control over the reaction by tuning the applied voltage or current. It is highly atom-economical and can reduce waste streams.[17] The choice of supporting electrolyte and solvent is critical to ensure sufficient conductivity and stability under the reaction conditions. This approach has proven effective for a wide range of heterocycles, including those that are challenging substrates for conventional methods.[18]

Part 2: The Building Block Approach: Pre-Assembling the Trifluoromethylated Core

An entirely different philosophy involves using simple, commercially available precursors that already contain the CF₃ group and constructing the heterocyclic ring around them. This "building block" strategy is often more reliable for achieving specific isomers that are inaccessible through direct C-H functionalization.[1][19]

Cycloadditions with Trifluoromethylated Dipoles

Reagents like 2,2,2-trifluorodiazoethane (CF₃CHN₂) are powerful building blocks for synthesizing five-membered heterocycles.[2][20] As a trifluoromethyl-containing dipole, it readily participates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes) to afford trifluoromethyl-substituted pyrazoles, pyrazolines, and triazoles with high regioselectivity.

Representative Workflow: Synthesis of CF₃-Pyrazoles This strategy involves the reaction of an alkyne with CF₃CHN₂. The regioselectivity of the addition is governed by the electronic and steric properties of the alkyne substituent.

building_block_workflow Alkyne Substituted Alkyne (R-C≡C-R') Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition CF3CHN2 2,2,2-Trifluorodiazoethane (CF₃CHN₂) CF3CHN2->Cycloaddition Pyrazole 3(5)-Trifluoromethyl Pyrazole Cycloaddition->Pyrazole

Caption: Workflow for pyrazole synthesis using a CF₃-building block.

Condensations with Trifluoroacetyl-Containing Synthons

Trifluoromethyl ketones and their derivatives are versatile building blocks for a wide array of heterocycles. For instance, ethyl 4,4,4-trifluoroacetoacetate can be used in classic condensation reactions, such as the Knorr pyrrole synthesis or Hantzsch pyridine synthesis, to generate the corresponding CF₃-substituted heterocycles.[2][8] The reactivity of the diketone moiety allows for predictable cyclization pathways with amines, hydrazines, and other nucleophiles.

Representative Experimental Protocol: Synthesis of a 2-Trifluoromethyl Quinoline [2]

  • An α,β-unsaturated trifluoromethyl ketone (1.0 equiv.) and a substituted aniline (1.2 equiv.) are dissolved in a suitable solvent (e.g., ethanol).

  • A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield the 2-trifluoromethyl quinoline product.

Part 3: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route requires a careful evaluation of several factors. The following table provides a comparative summary of the methodologies discussed.

FeatureDirect Radical C-H (Oxidant)Direct Radical C-H (Photoredox)Direct Radical C-H (Electrochemical)Building Block Approach
Typical Stage Late-stageLate-stageLate-stageEarly-stage
Key Advantage Operational simplicity, scalability.[11]Extremely mild conditions, high functional group tolerance.[6][13]"Green" & sustainable, high control, avoids chemical oxidants.[17][18]Unambiguous regioselectivity, access to diverse isomers.[1][2]
Limitations Often requires excess oxidant, potential for side reactions.[11]Can require expensive catalysts, sensitive to light/air.Requires specialized equipment, optimization of electrolytes/solvents.Requires multi-step synthesis, not suitable for late-stage diversification.[19]
Substrate Scope Broad, particularly for electron-rich heterocycles.[9]Very broad, including complex and sensitive molecules.[13]Broad and expanding, effective for recalcitrant substrates.[18]Dependent on the availability and reactivity of the specific building block.
Reaction Conditions Room temp. to moderate heat.Room temperature, visible light.Room temperature, controlled potential/current.Varies widely from cryogenic to high temperatures.
Scalability Generally good.Can be challenging due to light penetration issues in large batches.Good, amenable to flow chemistry setups.Generally good.
Field-Proven Insights for Method Selection
  • For Late-Stage Diversification: If you have a complex, advanced intermediate or a final drug candidate, direct C-H functionalization is the superior choice. Photoredox and electrochemical methods offer the highest degree of compatibility with sensitive functional groups.[6][13][18]

  • For Unambiguous Isomer Synthesis: When a specific, and perhaps sterically hindered, regioisomer is required, the building block approach is the most reliable method. It provides absolute control over the position of the CF₃ group.[1][2]

  • For "Green" Chemistry and Sustainability: Electrochemical synthesis is the front-runner. It minimizes waste by replacing stoichiometric chemical reagents with clean electrons.[15][17]

  • For Scalability and Cost-Effectiveness: Traditional radical C-H functionalization using inexpensive reagents like CF₃SO₂Na and t-BuOOH often provides the most straightforward path for large-scale production, provided the substrate is robust.[9][11]

Conclusion

The synthesis of trifluoromethyl-substituted heterocycles has evolved from harsh, limited-scope reactions to a diverse array of sophisticated and mild methodologies. Direct C-H functionalization strategies, particularly those enabled by photoredox and electrochemical catalysis, have revolutionized late-stage modification in drug discovery. Concurrently, the rational design and application of CF₃-containing building blocks remain indispensable for constructing specific heterocyclic cores with absolute regiochemical control. The modern chemist is now equipped with a powerful and varied toolkit, and the judicious selection of a method based on the principles outlined in this guide is paramount to achieving synthetic success.

References

Navigating the Cross-Coupling Landscape: A Comparative Guide to the Functional Group Tolerance of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of building blocks available to chemists, 1-fluoro-2-iodo-4-(trifluoromethyl)benzene has emerged as a particularly valuable reagent, offering a trifluoromethylated and fluorinated phenyl motif with a highly reactive C-I bond poised for cross-coupling reactions. This guide provides an in-depth, comparative analysis of the functional group tolerance of this compound in the most common and synthetically valuable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

The Strategic Advantage of this compound

The utility of this compound lies in the orthogonal reactivity of its substituents. The carbon-iodine bond is significantly weaker than the carbon-fluorine and carbon-carbon bonds of the trifluoromethyl group, making it the primary site for oxidative addition to a palladium(0) catalyst. This chemoselectivity is the foundation of its utility, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds while preserving the valuable fluoro and trifluoromethyl moieties. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the C-I bond, often facilitating the oxidative addition step.[1]

Comparative Analysis of Functional Group Tolerance in Key Cross-Coupling Reactions

The true test of a building block's versatility is its compatibility with a wide array of functional groups. The following sections provide a detailed comparison of the performance of this compound in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, supported by experimental data and mechanistic insights.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for the synthesis of biaryl and heteroaryl structures. The reaction generally exhibits broad functional group tolerance, a feature that extends to couplings involving this compound.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling.

Functional Group Compatibility in Suzuki-Miyaura Coupling:

Functional Group on Boronic AcidToleranceTypical YieldsNotes
Alkyl/Aryl (unsubstituted)Excellent>90%Robust and high-yielding couplings.
Methoxy (-OMe)Excellent>90%Electron-donating groups are well-tolerated.
Aldehyde (-CHO)Moderate to Good60-80%Can be sensitive to reaction conditions; protection may be necessary in some cases.
Ketone (-COR)Good70-90%Generally well-tolerated.
Ester (-COOR)Excellent>90%Compatible with standard Suzuki conditions.
Carboxylic Acid (-COOH)Moderate50-70%The acidic proton can interfere with the basic conditions; often requires specific conditions or protection.
Nitro (-NO₂)Moderate50-70%Can sometimes lead to side reactions or catalyst inhibition, though successful couplings have been reported.[2]
Amine (-NH₂)Good70-90%Generally tolerated, though protection may be beneficial in some cases to avoid side reactions.
Heterocycles (e.g., Pyridine, Thiophene)Good70-90%Heteroaryl boronic acids are generally good coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution: Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. This reaction is known for its mild conditions and good functional group tolerance.[3]

General Reaction Scheme: ```dot graph Sonogashira_Scheme { rankdir="LR"; node [shape=plaintext]; substrate [label="this compound"]; alkyne [label="R-C≡CH"]; catalyst [label="Pd/Cu Catalyst"]; base [label="Base"]; product [label="1-(Alkynyl)-2-fluoro-4-(trifluoromethyl)benzene"];

}

Caption: General scheme of the Heck coupling.

Functional Group Compatibility in Heck Coupling:

Functional Group on AlkeneToleranceTypical YieldsNotes
StyrenesExcellent>85%Electron-rich and electron-neutral styrenes are excellent coupling partners. [4]
AcrylatesGood70-90%Electron-deficient olefins like acrylates generally perform well. [5]
AcrylonitrilesGood70-85%Similar to acrylates, these electron-deficient alkenes are good substrates.
Vinyl ethers/estersModerate to Good60-80%Can be prone to side reactions, but successful couplings are achievable.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and triethylamine (1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction Execution: Heat the mixture to 100 °C for 16 hours.

  • Work-up: After cooling, dilute with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The choice of base is critical for functional group tolerance in this reaction. [6] General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Functional Group Compatibility in Buchwald-Hartwig Amination:

Functional Group on AmineToleranceTypical YieldsNotes
Primary AlkylaminesGood70-90%Generally well-tolerated with appropriate ligand selection.
Secondary Alkylamines (e.g., Morpholine)Excellent>90%Cyclic and acyclic secondary amines are excellent coupling partners. [7]
AnilinesGood70-90%Both electron-rich and electron-poor anilines can be coupled. [8]
Amides/LactamsModerate to Good60-80%Can require more specialized catalyst systems and conditions.
EstersModerate50-70%Sensitive to strong bases like NaOt-Bu or K₃PO₄; milder bases are preferred.
KetonesModerate to Good60-85%Generally compatible, but enolizable ketones can be problematic with strong bases.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and NaOt-Bu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol) dissolved in anhydrous toluene (5 mL).

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography if necessary.

Mechanistic Considerations and Causality of Functional Group Tolerance

The success of these cross-coupling reactions hinges on the delicate balance of the elementary steps in the palladium catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition (Ar-I) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(I)L₂->Ar-Pd(II)(R)L₂ Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira) or Alkene Insertion (Heck) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination (Ar-R)

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.

The functional group tolerance is largely dictated by the compatibility of the functional groups with the catalyst, reagents (especially the base), and intermediates throughout this cycle.

  • Acidic Protons: Functional groups with acidic protons (e.g., -OH, -NH, -COOH) can react with the strong bases often employed, leading to deprotonation and potential side reactions or catalyst deactivation. The choice of a milder base (e.g., K₂CO₃ vs. K₃PO₄ or NaOt-Bu) can often mitigate these issues.

  • Electrophilic Groups: Aldehydes and some ketones can be susceptible to nucleophilic attack by organometallic intermediates or the amine coupling partner. Careful optimization of reaction conditions, such as temperature and reaction time, can often favor the desired cross-coupling pathway.

  • Coordinating Groups: Functional groups that can coordinate to the palladium center, such as nitriles and some heterocycles, can sometimes inhibit catalysis by occupying coordination sites. The use of bulky, electron-rich phosphine ligands can often overcome this by promoting the desired catalytic turnover.

Conclusion

This compound stands as a robust and versatile building block for the synthesis of complex fluorinated molecules. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with a generally good tolerance for a variety of functional groups, makes it an invaluable tool for researchers in drug discovery and materials science. While some functionalities require careful consideration of reaction conditions, particularly the choice of base and catalyst system, the predictable chemoselectivity of the C-I bond allows for the strategic and efficient construction of novel molecular architectures. This guide serves as a foundational resource for harnessing the full synthetic potential of this powerful reagent.

References

A Senior Application Scientist's Guide to the Strategic Use of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine and trifluoromethyl (-CF3) groups into aromatic scaffolds is a cornerstone strategy for modulating molecular properties.[1][2] These substitutions can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. Consequently, the demand for versatile, highly functionalized building blocks is incessant. Among these, 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene stands out as a particularly potent reagent. Its unique substitution pattern—an iodine atom primed for cross-coupling, an ortho-fluorine atom, and a para-trifluoromethyl group—offers a powerful tool for synthetic chemists.

This guide provides an in-depth cost-benefit analysis of employing this compound. We will move beyond a simple cataloging of reactions and delve into the causality behind its performance. By objectively comparing it with its primary alternative, the corresponding bromo-analogue, and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.

Chapter 1: Reactivity Profile and Physicochemical Characteristics

The synthetic utility of this compound is a direct consequence of the electronic interplay between its substituents.

  • The Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1]

  • The Fluorine (-F) Atom: While also electron-withdrawing via induction, its lone pairs can participate in resonance. It acts as a deactivating, ortho, para-director in electrophilic substitutions.

  • The Iodine (-I) Atom: This is the primary reactive site for the most common applications. The Carbon-Iodine bond is significantly weaker and more polarizable than Carbon-Bromine or Carbon-Chlorine bonds. This inherent weakness makes it exceptionally susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0), which is the key initiation step in a vast array of cross-coupling reactions.

This combination makes the C-I bond the unequivocal site of reactivity in transition-metal-catalyzed reactions, leaving the more robust C-F bond untouched. While SNAr at the C-F position is theoretically possible due to activation by the para-CF3 group, the superlative leaving group ability of iodide ensures that cross-coupling chemistry dominates.[3]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 110192-48-8[3]
Molecular Formula C₇H₃F₄I
Molecular Weight 290.00 g/mol [3]
Appearance Colorless to light yellow liquid
InChI Key MYEWQVPSCXXERV-UHFFFAOYSA-N[3]

Chapter 2: A Comparative Analysis in Key Cross-Coupling Reactions

The true value of a building block is measured by its performance. This chapter compares this compound with its more economical bromo-analogue, 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene , in three of the most pivotal reactions in modern synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds.[4][5] The efficiency of this reaction is heavily dependent on the rate of the initial oxidative addition step.

Expert Insight: The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond means that oxidative addition to a Pd(0) complex occurs much more readily and often under far milder conditions. This can be the deciding factor when working with thermally sensitive substrates or when trying to minimize catalyst decomposition and side reactions.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/Ligand (Typical)Conditions (Typical)Yield Range (%)Relative Cost
This compound Phenylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Dioxane/H₂O, 60-80 °C85-98High
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene Phenylboronic AcidPd(dppf)Cl₂ or Pd(OAc)₂/RuPhosNa₂CO₃, Toluene/H₂O, 90-110 °C70-90Low
Detailed Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl-amine bonds is fundamental to the synthesis of countless pharmaceuticals.[6][7] The Buchwald-Hartwig amination provides a direct route, but its success, particularly with electron-deficient aryl halides, can be challenging.[8]

Expert Insight: The higher reactivity of the iodo-substrate is a distinct advantage here. It often allows for lower catalyst loadings and, critically, lower reaction temperatures. This is vital for coupling with volatile amines or for substrates containing sensitive functional groups that would not survive the harsher conditions required for the bromo-analogue.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst/Ligand (Typical)Conditions (Typical)Yield Range (%)Relative Cost
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 80-100 °C80-95High
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene MorpholinePd₂(dba)₃ / RuPhos or BrettPhosK₃PO₄, Dioxane, 100-120 °C65-85Low
Detailed Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol, 1.4 eq). Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) followed by the amine (1.2 mmol, 1.2 eq) and anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Assembling C-C Triple Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated systems important in materials science and as precursors for complex heterocycles.[9][10]

Expert Insight: While both substrates are effective, the iodo-reagent frequently enables copper-free Sonogashira conditions at room temperature, which is a significant process advantage.[11] Eliminating copper simplifies purification by preventing the common issue of alkyne homocoupling (Glaser coupling) and avoiding potential copper contamination in the final product—a critical consideration in pharmaceutical synthesis.

Table 4: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst/Co-catalyst (Typical)Conditions (Typical)Yield Range (%)Relative Cost
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, Room Temp. to 50 °C90-99High
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N/DMF, 70-90 °C75-90Low
Detailed Protocol: Sonogashira Coupling
  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography.

Chapter 3: The Cost-Benefit Decision Framework

Choosing the right starting material is a balance of upfront cost and overall process efficiency.

Cost Analysis

The most apparent difference is the purchase price. Aryl iodides are generally more expensive to produce than aryl bromides, and this is reflected in their market price.

Table 5: Illustrative Cost Comparison

CompoundSupplier ExamplePrice (5g)Price (25g)
This compound Fisher Scientific~$250-350~$800-1000
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene Major Suppliers~$100-150~$350-500

(Note: Prices are estimates for illustrative purposes and can vary significantly between suppliers and over time.)

Benefit Analysis: The Hidden Value

The higher upfront cost of the iodo-reagent can be offset by several downstream benefits:

  • Higher Yields: A 10-15% increase in yield on a late-stage, high-value intermediate can translate into thousands of dollars in saved material and labor.

  • Milder Conditions: The ability to run reactions at lower temperatures saves energy and, more importantly, preserves sensitive functional groups elsewhere in the molecule, preventing the need for additional protection/deprotection steps.

  • Faster Reaction Times: Increased throughput is a major driver in process chemistry. Shorter reaction times mean more cycles can be run in the same equipment.

  • Simplified Purification: Cleaner reactions with fewer side products lead to easier, faster, and cheaper purification, reducing solvent waste and analyst time.

  • Broader Reaction Scope: The enhanced reactivity allows for the coupling of more challenging or sterically hindered partners that might fail with the bromo-analogue.

Decision-Making Workflow

The choice of reagent is context-dependent. The following workflow can guide the decision-making process.

G start Project Start: Need to synthesize Ar-R cost_check Is upfront reagent cost the primary constraint? start->cost_check complexity_check Is the substrate complex, sensitive, or late-stage? cost_check->complexity_check No use_bromo Use Bromo-Analogue: 1-Bromo-2-fluoro-4- (trifluoromethyl)benzene (Cost-Effective Choice) cost_check->use_bromo Yes speed_check Are reaction speed and throughput critical? complexity_check->speed_check No use_iodo Use Iodo-Analogue: 1-Fluoro-2-iodo-4- (trifluoromethyl)benzene (Performance Choice) complexity_check->use_iodo Yes speed_check->use_bromo No speed_check->use_iodo Yes optimize_bromo Optimize conditions (higher temp, stronger base, advanced ligand) use_bromo->optimize_bromo

Caption: Decision workflow for reagent selection.

Chapter 4: Safety and Handling

Both this compound and its alternatives are hazardous chemicals that must be handled with appropriate care.

  • Hazards: These compounds are typically classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13][14][15][16]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[12][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a premium, high-performance building block. Its cost-benefit analysis reveals a clear narrative: while the initial procurement cost is higher than its bromo-counterpart, its value is realized through superior reactivity, which translates to milder reaction conditions, higher yields, and simplified downstream processing.

  • For early-stage discovery and route scouting where cost is a primary driver and reaction conditions can be aggressively optimized, the bromo-analogue is a logical and economical choice.

  • For late-stage synthesis, complex molecule assembly, and process development where reliability, functional group tolerance, and overall process efficiency are paramount, the iodo-analogue is often the superior investment. Its higher cost is frequently justified by the value it protects in complex intermediates and the process efficiencies it enables.

Ultimately, the choice is a strategic one. By understanding the underlying chemical principles and weighing the total process cost against the initial reagent price, researchers can confidently select the optimal building block for their specific synthetic challenge.

References

Spectroscopic Comparison of Products from Different Trifluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science, often enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1] A diverse array of reagents has been developed to introduce this moiety, each operating through distinct mechanisms—electrophilic, nucleophilic, or radical—which can influence reaction outcomes, byproducts, and, consequently, the spectroscopic profile of the final product.

This guide provides a comparative analysis of the spectroscopic signatures of trifluoromethylated compounds derived from common classes of reagents. Understanding these nuances is critical for unambiguous product characterization, reaction monitoring, and impurity profiling.

Core Spectroscopic Techniques for Characterizing -CF₃ Compounds

The successful installation of a –CF₃ group imparts characteristic changes across several spectroscopic techniques.

  • ¹⁹F NMR Spectroscopy : This is the most direct and informative technique for confirming trifluoromethylation. The ¹⁹F nucleus has 100% natural abundance and a spin of ½, making it highly sensitive.[2][3] The chemical shift of the –CF₃ group is highly sensitive to its electronic environment, typically appearing in the -50 to -70 ppm range (relative to CFCl₃).[2][3]

  • ¹H and ¹³C NMR Spectroscopy : The potent electron-withdrawing nature of the –CF₃ group influences the chemical shifts of nearby nuclei. Protons on adjacent carbons (e.g., –CH₂–CF₃) are often split into a characteristic quartet. In ¹³C NMR, the carbon directly attached to the –CF₃ group appears as a quartet due to ¹J(C,F) coupling, while the –CF₃ carbon itself exhibits a quartet with a large coupling constant (typically >270 Hz).[1]

  • Mass Spectrometry (MS) : The presence of a –CF₃ group is often indicated by a characteristic mass loss of 69 amu, corresponding to the [CF₃]⁺ fragment. Fragmentation patterns can provide valuable structural information.[4]

  • Infrared (IR) Spectroscopy : The C-F bonds in a –CF₃ group give rise to strong, characteristic stretching vibrations, typically found in the 1100-1350 cm⁻¹ region.[5][6][7]

Reagent Classes: Mechanisms and Spectroscopic Fingerprints

The choice of trifluoromethylation reagent dictates the reaction pathway and potential side products, which are key considerations during spectroscopic analysis.

Electrophilic Trifluoromethylating Reagents

These reagents formally deliver an electrophilic "CF₃⁺" equivalent (or a CF₃ radical via single-electron transfer) to a nucleophilic substrate.[8] Prominent examples include the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents .[8][9][10]

  • Mechanism & Causality : These reagents are favored for trifluoromethylating a wide range of nucleophiles, including β-ketoesters, silyl enol ethers, thiols, and (hetero)arenes.[10][11][12] The reaction often proceeds through either a direct nucleophilic attack or a radical pathway initiated by a catalyst or additive.[8][13] The choice between Togni and Umemoto reagents can be influenced by substrate scope and reaction conditions, with newer generations of Umemoto's reagents offering higher thermal stability and reactivity.[14]

  • Spectroscopic Profile & Pitfalls :

    • ¹⁹F NMR : The desired product will show a singlet in the expected region (e.g., ~ -63 ppm for Ar-CF₃).[15] It is crucial to analyze the crude reaction mixture to identify unreacted reagent or decomposition byproducts. For instance, Togni's reagent II shows a characteristic ¹⁹F NMR signal that will diminish upon consumption. Monitoring its disappearance alongside product formation provides a clear picture of reaction progress.

    • Side Products : Incomplete reactions or side reactions, especially in radical pathways, can lead to complex mixtures. For example, hydrotrifluoromethylation can occur as a side reaction when using Togni's reagent in solvents like DMF.[16] These byproducts will have distinct spectroscopic signatures that must be carefully assigned.

Representative Protocol: Trifluoromethylation of a β-Keto Ester with Togni's Reagent II
  • To a solution of ethyl 2-cyclopentanonecarboxylate (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add Togni's reagent II (1.2 mmol).

  • Stir the reaction at room temperature and monitor by TLC or ¹⁹F NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the α-trifluoromethylated product. A comparative study shows this reaction can achieve a yield of 92%.[9]

  • Characterization : Confirm product identity via ¹H, ¹³C, and ¹⁹F NMR, and MS. The ¹⁹F NMR should show a single peak for the CF₃ group, and the ¹³C NMR will display the characteristic quartet for the quaternary carbon bearing the CF₃ group.

Nucleophilic Trifluoromethylating Reagents

The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent .[17] It delivers a nucleophilic "CF₃⁻" equivalent, typically to carbonyls and imines.

  • Mechanism & Causality : TMSCF₃ requires activation by a catalytic amount of a nucleophilic initiator, such as a fluoride source (e.g., TBAF) or an alkoxide.[17][18][19] This generates a transient, highly reactive trifluoromethide anion ([CF₃]⁻) or a pentacoordinate siliconate complex which then attacks the electrophilic substrate.[18][19] The reaction is an anionic chain reaction. This method is exceptionally reliable for the synthesis of trifluoromethylated alcohols from aldehydes and ketones.

  • Spectroscopic Profile & Pitfalls :

    • ¹⁹F NMR : This technique is invaluable for monitoring the reaction in real-time. The starting TMSCF₃ reagent has a distinct ¹⁹F NMR signal. As the reaction proceeds, this signal diminishes while the signal for the trifluoromethylated silyl ether product appears.[18] After aqueous workup, this product signal will shift slightly to that of the final trifluoromethyl alcohol.

    • ¹H NMR : The formation of the trifluoromethyl carbinol is confirmed by the appearance of a new hydroxyl (–OH) proton signal and a quartet for the proton on the same carbon (–CH(OH)CF₃).

Representative Protocol: Trifluoromethylation of Benzaldehyde with TMSCF₃
  • Dissolve benzaldehyde (1.0 mmol) and TMSCF₃ (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere.[20]

  • Cool the solution to 0 °C and add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 mmol, 1.0 M solution in THF).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or ¹⁹F NMR).[18]

  • Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 2,2,2-trifluoro-1-phenylethan-1-ol.

  • Characterization : The product's ¹⁹F NMR will show a doublet (due to coupling with the adjacent proton) around -78 ppm. The ¹H NMR will show a corresponding quartet for the carbinol proton.

Radical Trifluoromethylating Reagents

These reagents generate a trifluoromethyl radical (•CF₃) that can engage in various transformations, particularly with (hetero)arenes. Sodium triflinate (CF₃SO₂Na), known as the Langlois reagent , is an inexpensive and common choice.[21][22]

  • Mechanism & Causality : The Langlois reagent generates a •CF₃ radical upon oxidation, often with an oxidant like t-butyl hydroperoxide (TBHP) and sometimes a metal catalyst (e.g., copper).[23][24] This radical can then add to aromatic systems. This approach is particularly powerful for functionalizing electron-rich or unactivated arenes and heteroarenes.[21][25]

  • Spectroscopic Profile & Pitfalls :

    • Regioisomerism : A key challenge in the spectroscopic analysis of products from radical aromatic substitution is regioisomerism. The reaction can often produce a mixture of ortho, meta, and para isomers.

    • ¹⁹F NMR : ¹⁹F NMR is essential for quantifying the isomer distribution, as each regioisomer will have a slightly different chemical shift.[1][15] For example, for trifluoromethylaniline, the ortho, meta, and para isomers appear at approximately -62.5, -62.8, and -61.4 ppm, respectively.[1]

    • Byproducts : Radical reactions can sometimes lead to dimerization or other side products. The use of radical scavengers like hydroquinone can be instrumental in preventing the formation of side products and improving yields of the desired N-trifluoromethylated products.[23]

Comparative Data Summary

The following table summarizes typical ¹⁹F NMR chemical shifts for a trifluoromethyl group attached to a benzene ring, illustrating the influence of the substitution pattern and electronic environment.

CompoundReagent Class UsedPosition of -CF₃Typical ¹⁹F Chemical Shift (δ, ppm)Reference
TrifluorotolueneRadical/ElectrophilicN/A~ -63.3[15]
4-TrifluoromethylanilineElectrophilicPara~ -61.4[1]
3-TrifluoromethylanilineElectrophilicMeta~ -62.8[1]
2-TrifluoromethylanilineElectrophilicOrtho~ -62.5[1]
2,2,2-trifluoro-1-phenylethan-1-olNucleophilicAliphatic~ -78.0 (doublet)N/A

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Data is relative to CFCl₃.

Visualizing the Workflow & Logic

A systematic approach is crucial for successful synthesis and characterization. The following diagrams illustrate a general experimental workflow and a decision-making framework for reagent selection.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Purification cluster_2 Phase 3: Spectroscopic Characterization start Select Substrate & Reagent reaction Reaction Setup & Execution start->reaction monitoring Monitor Progress (TLC, ¹⁹F NMR) reaction->monitoring workup Aqueous Workup / Quench monitoring->workup purify Column Chromatography workup->purify nmr_f ¹⁹F NMR purify->nmr_f nmr_h_c ¹H & ¹³C NMR nmr_f->nmr_h_c ms Mass Spectrometry nmr_h_c->ms ir IR Spectroscopy ms->ir end Final Product Confirmed ir->end

Caption: General workflow for synthesis and spectroscopic characterization.

G node_sub node_sub start What is the substrate? carbonyl Carbonyl (Aldehyde, Ketone) start->carbonyl Nucleophilic enolate Enolate / Arene / Thiol start->enolate Electrophilic arene Arene (Radical Addition) start->arene Radical reagent_nuc Use Nucleophilic Reagent (e.g., Ruppert-Prakash) carbonyl->reagent_nuc reagent_elec Use Electrophilic Reagent (e.g., Togni, Umemoto) enolate->reagent_elec reagent_rad Use Radical Reagent (e.g., Langlois) arene->reagent_rad

Caption: Decision logic for selecting a trifluoromethylation reagent class.

Conclusion

The choice of a trifluoromethylation reagent is a critical decision that extends beyond mere reaction yield. It fundamentally defines the reaction mechanism, the spectrum of potential byproducts, and the strategy required for rigorous spectroscopic analysis. Electrophilic, nucleophilic, and radical reagents each present unique advantages and challenges. A thorough understanding of their behavior, coupled with the judicious application of NMR, MS, and IR spectroscopy, is essential for any researcher aiming to confidently synthesize and characterize novel trifluoromethylated compounds. By carefully monitoring reactions, particularly with ¹⁹F NMR, and anticipating potential side products based on the chosen reagent, scientists can ensure the integrity and purity of their target molecules.

References

Safety Operating Guide

Navigating the Disposal of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of complex molecules are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS No. 110192-48-8), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to offer not just a set of instructions, but a framework for understanding the rationale behind these critical procedures.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated aromatic compound, a class of chemicals that necessitates careful management due to its potential health and environmental impacts.

Based on available safety data, this compound is known to cause skin and eye irritation. While comprehensive toxicological data for this specific isomer may be limited, related compounds such as 1-iodo-4-(trifluoromethyl)benzene are also recognized as causing skin, eye, and respiratory irritation.[1] The trifluoromethyl group and the halogen substituents (fluorine and iodine) contribute to the molecule's reactivity and potential for environmental persistence.

Table 1: Key Hazard Information for this compound and Related Compounds

PropertyThis compound (CAS 110192-48-8)1-Iodo-4-(trifluoromethyl)benzene (CAS 455-13-0)
GHS Pictograms
Signal Word WarningWarning
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Precautionary Statements (selected) P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

The Core Directive: Segregation is Key

The foundational principle for the proper disposal of this compound is stringent waste segregation. As a halogenated organic compound, it must never be mixed with non-halogenated waste streams. Co-mingling halogenated and non-halogenated waste complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[2][3]

Experimental Workflow for Waste Collection:

Caption: Waste Segregation Workflow.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

I. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield is recommended.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is advisable.

II. Waste Container Selection and Labeling
  • Container Choice: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the date of initial waste accumulation and the responsible researcher's name.

III. Waste Collection
  • Pure Compound: Unused or expired this compound should be disposed of in its original container, which should be placed in a larger, labeled overpack container if necessary.

  • Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, contaminated glassware, and absorbent materials from spill clean-up, must be collected in the designated halogenated waste container.

  • Rinsate: When cleaning glassware that has contained this compound, the initial solvent rinse (e.g., with acetone) must be collected as halogenated hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, in accordance with institutional policies.

IV. Storage
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated, away from heat sources, and in secondary containment to prevent the spread of material in case of a leak.

  • Ensure the waste container is kept closed at all times, except when adding waste.

V. Final Disposal
  • Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests and documentation.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves a release of vapors, evacuate the laboratory and contact your institution's emergency response team and EHS department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Framework: Authoritative Grounding

The disposal of this compound as a halogenated organic compound falls under the purview of the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[2][3]

Under RCRA, halogenated organic compounds are often classified as hazardous waste. Specifically, spent halogenated solvents are listed under the "F-codes" (F001 and F002) for hazardous wastes from non-specific sources.[2][3][4] While this compound may not be explicitly listed by name, its chemical nature as a halogenated aromatic compound necessitates its management as a hazardous waste.

Furthermore, the EPA provides a list of halogenated organic compounds regulated under the land disposal restrictions in 40 CFR Appendix III to Part 268.[5][6][7] This underscores the regulatory scrutiny applied to this class of chemicals. Adherence to both federal and institutional regulations is not merely a best practice but a legal requirement.

Conclusion

The responsible disposal of this compound is an integral part of the research and development process. By understanding the hazards, implementing rigorous waste segregation, following established protocols, and being prepared for emergencies, laboratory professionals can ensure a safe working environment and maintain environmental stewardship. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.

References

Navigating the Safe Handling of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of novel halogenated aromatic compounds like 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is pivotal for advancing molecular design. However, its unique trifunctional substitution pattern—featuring fluorine, iodine, and a trifluoromethyl group on a benzene core—necessitates a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required operational and disposal protocols. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.

Hazard Identification and Risk Mitigation: A Proactive Stance

Before any manipulation of this compound (CAS No. 110192-48-8), a thorough review of its Safety Data Sheet (SDS) is mandatory.[1] While a specific, comprehensive SDS for this exact isomer can be elusive, data from suppliers and structurally similar compounds provide a clear hazard profile. Analogous halogenated aromatic compounds are known to cause skin and eye irritation, and may lead to respiratory irritation.[2][3] The trifluoromethyl group enhances the electrophilicity of the aromatic ring, potentially increasing its reactivity and biological activity.[4]

Therefore, a proactive risk mitigation strategy is not merely recommended; it is essential. This begins with the correct selection and use of Personal Protective Equipment (PPE), engineered controls, and well-defined handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be directly informed by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with halogenated aromatic compounds can cause serious eye irritation.[2][3]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.

  • Best Practice/High-Risk Operations: A combination of chemical safety goggles and a full-face shield is required when handling larger quantities (>50 mL), during reactions under pressure, or when there is a significant risk of splashing. This dual-layer protection is critical to prevent both direct liquid splashes and contact with potent vapors.

Skin Protection: Selecting the Right Glove Material

The choice of glove material is arguably the most critical decision in preventing dermal exposure. Standard disposable nitrile gloves, while common in laboratory settings, offer poor resistance to aromatic and halogenated hydrocarbons.[5][6][7] These chemicals can cause rapid degradation or permeation of the glove material, leading to direct skin contact.

Table 1: Glove Material Compatibility with Halogenated Aromatic Compounds

Glove MaterialPerformance RatingRationale & Causality
Nitrile Poor / Not Recommended Nitrile rubber has poor resistance to aromatic and halogenated hydrocarbons.[5][6][7] The chemical structure of this compound allows it to readily penetrate the nitrile polymer matrix.
Neoprene Fair Offers better resistance than nitrile to a range of chemicals but can be compromised by halogenated hydrocarbons.[8] Suitable only for very short-term, incidental contact.
Butyl Rubber Good (with caveats) Provides excellent resistance to many ketones, acids, and esters.[9] However, it performs poorly with aromatic and halogenated hydrocarbons, making it a suboptimal choice for this specific compound.[7]
Viton® (Fluoroelastomer) Excellent Viton® is a fluoroelastomer known for its exceptional resistance to aromatic hydrocarbons, chlorinated solvents, and other aggressive chemicals.[9][10] It is the recommended material for prolonged handling or in situations with a high risk of exposure.

Operational Directive: For any handling of this compound, Viton® gloves are the primary recommendation . If Viton® is not available, double-gloving with a thicker, chemical-resistant nitrile glove as the outer layer and a standard nitrile glove as the inner layer may be considered for incidental contact only. Gloves must be inspected for any signs of degradation before and during use and replaced immediately if any contamination is suspected.[11]

Protective Clothing

A standard, flame-resistant laboratory coat should be worn and buttoned completely. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat. Open-toed shoes are never permissible in a laboratory setting.

Respiratory Protection: The Unseen Hazard

Halogenated aromatic compounds can be volatile and cause respiratory tract irritation.[2][3]

  • Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[12]

  • Secondary Respiratory Protection: In the event of a fume hood failure or a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: From Benchtop to Waste Container

A self-validating protocol ensures safety at every step. This workflow minimizes the potential for exposure and environmental release.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Designate a specific area within the fume hood for the procedure.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 2.

  • Aliquotting and Reaction Setup:

    • Keep the primary container of this compound sealed when not in use.

    • Use a syringe or cannula for liquid transfers to minimize vapor release and the risk of spills.

    • Ensure all reaction vessels are properly clamped and supported.

  • Post-Procedure Decontamination:

    • Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • All contaminated materials (e.g., pipette tips, wipes) must be treated as hazardous waste.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Below is a diagram illustrating the decision-making workflow for PPE selection based on the experimental context.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling this compound task Define Experimental Task start->task quantity Quantity > 50mL or High Splash Risk? task->quantity fume_hood Work in Chemical Fume Hood quantity->fume_hood Yes/No goggles Chemical Safety Goggles quantity->goggles No face_shield Add Full Face Shield quantity->face_shield Yes fume_hood->goggles lab_coat Lab Coat fume_hood->lab_coat viton_gloves Viton® Gloves fume_hood->viton_gloves face_shield->goggles caption PPE Selection Workflow

Caption: PPE Selection Workflow for this compound.

Emergency and Disposal Plan

Spill Response
  • Small Spills (<50 mL within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical-absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Large Spills (>50 mL or outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen if trained to do so. Seek immediate medical attention.[12]

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.

  • Containment: Collect all liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Disposal: The sealed container must be disposed of through your institution's hazardous waste management program.[3] This typically involves incineration at a licensed facility capable of handling halogenated organic compounds.[13] Never dispose of this chemical down the drain or in regular trash.[14]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Reactant of Route 2
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.